2-Amino-1-(4-nitrophenyl)ethan-1-one hydrochloride hydrate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-amino-1-(4-nitrophenyl)ethanone;hydrate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3.ClH.H2O/c9-5-8(11)6-1-3-7(4-2-6)10(12)13;;/h1-4H,5,9H2;1H;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOJVJGPKYPKSFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CN)[N+](=O)[O-].O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20379725 | |
| Record name | 2-Amino-1-(4-nitrophenyl)ethan-1-one hydrochloride hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20379725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4740-22-1 | |
| Record name | 2-Amino-1-(4-nitrophenyl)ethan-1-one hydrochloride hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20379725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 2-Amino-1-(4-nitrophenyl)ethan-1-one Hydrochloride Hydrate
Introduction
2-Amino-1-(4-nitrophenyl)ethan-1-one hydrochloride hydrate, a key synthetic intermediate, holds considerable significance in the pharmaceutical landscape, notably as a precursor in the synthesis of the broad-spectrum antibiotic, chloramphenicol.[1][2][3][4] The physical properties of this crystalline solid are of paramount importance, governing its stability, handling, and reactivity in subsequent synthetic transformations. This guide provides a comprehensive overview of the known physical characteristics of this compound, alongside detailed experimental protocols for its thorough characterization. Understanding these properties is critical for researchers, scientists, and drug development professionals to ensure the robustness and reproducibility of synthetic processes and the quality of the final active pharmaceutical ingredient (API).
The presence of water in the crystal lattice, forming a hydrate, introduces an additional layer of complexity and significance. The hydration state of a pharmaceutical intermediate can profoundly influence its physicochemical properties, including solubility, dissolution rate, and stability.[1][2][3][4] Therefore, a thorough characterization of the hydrated form is a critical step in process development and quality control.
Physicochemical Properties
A summary of the fundamental physicochemical properties of this compound is presented below. It is important to note that while various suppliers list these properties, detailed experimental data, particularly for the hydrated form, is not extensively available in the public domain.
| Property | Value | Source(s) |
| IUPAC Name | 2-amino-1-(4-nitrophenyl)ethan-1-one;hydrochloride;hydrate | N/A |
| Synonyms | α-Amino-4-nitroacetophenone hydrochloride hydrate, 2-amino-p-nitroacetophenone hydrochloride hydrate | [5] |
| CAS Number | 4740-22-1 | [6] |
| Molecular Formula | C₈H₁₁ClN₂O₄ | [6] |
| Molecular Weight | 234.64 g/mol | [6] |
| Appearance | White to light yellow or pale cream crystalline solid/powder | [5] |
| Melting Point | Data for the hydrochloride salt is reported, but often without specifying the hydration state. A melting point of 245 °C has been noted for the hydrochloride. | [5] |
The Significance of the Hydrated State in Pharmaceutical Development
The presence of water molecules within the crystal lattice of a pharmaceutical compound, forming a hydrate, is a common phenomenon that can have profound implications for drug development. These water molecules are not merely adsorbed to the surface but are an integral part of the crystal structure, often participating in hydrogen bonding networks that stabilize the lattice.
The specific hydration state of an API or its intermediate can significantly affect:
-
Solubility and Dissolution Rate: Anhydrous and hydrated forms of a compound can exhibit different solubilities and dissolution rates, which in turn can impact the bioavailability of the final drug product.
-
Stability: The presence of water in the crystal lattice can influence the chemical and physical stability of a compound. In some cases, hydrates can be more stable than their anhydrous counterparts, while in others, they may be more susceptible to degradation.
-
Hygroscopicity: The tendency of a material to absorb moisture from the atmosphere is a critical parameter. Understanding the hygroscopic nature of a compound is essential for defining appropriate storage and handling conditions.
-
Mechanical Properties: The hydration state can affect the mechanical properties of a solid, such as its compressibility and flowability, which are important considerations in the formulation of solid dosage forms.
Given these factors, the thorough characterization of the hydrated state of 2-Amino-1-(4-nitrophenyl)ethan-1-one hydrochloride is not merely an academic exercise but a critical component of robust process development and quality control in the synthesis of chloramphenicol and other potential APIs.
Caption: The influence of the hydrated state on key pharmaceutical properties.
Thermal Analysis
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point, enthalpy of fusion, and to detect polymorphic transitions and desolvation events. For a hydrated compound, the DSC thermogram would be expected to show an endothermic event corresponding to the loss of water (dehydration) prior to or concurrently with the melting of the anhydrous form.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. For a hydrated compound, TGA is crucial for quantifying the amount of water in the crystal lattice. The TGA curve would show a weight loss step corresponding to the loss of water upon heating. The stoichiometry of the hydrate can be calculated from the percentage of weight loss.
Experimental Protocol for Thermal Analysis
Objective: To determine the thermal properties (melting point, dehydration temperature, and water content) of this compound.
Instrumentation:
-
Differential Scanning Calorimeter (DSC)
-
Thermogravimetric Analyzer (TGA)
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan for DSC and a ceramic or platinum pan for TGA.
-
DSC Analysis:
-
Heat the sample from ambient temperature (e.g., 25 °C) to a temperature above the expected melting point (e.g., 260 °C) at a controlled heating rate (e.g., 10 °C/min).
-
Use a nitrogen purge to maintain an inert atmosphere.
-
Record the heat flow as a function of temperature.
-
-
TGA Analysis:
-
Heat the sample from ambient temperature to a temperature where complete decomposition is expected (e.g., 300 °C) at a controlled heating rate (e.g., 10 °C/min).
-
Use a nitrogen purge.
-
Record the weight loss as a function of temperature.
-
Data Analysis:
-
DSC: Determine the onset and peak temperatures of any endothermic or exothermic events. The endotherm corresponding to melting provides the melting point. Any preceding endotherms may indicate desolvation.
-
TGA: Calculate the percentage weight loss in the temperature range corresponding to the loss of water. From this, the number of water molecules per molecule of the compound can be determined.
Caption: A typical workflow for the thermal analysis of a hydrated compound.
Spectroscopic Characterization
Spectroscopic techniques provide valuable information about the molecular structure and functional groups present in a compound.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the FTIR spectrum would be expected to show characteristic absorption bands for the following groups:
-
O-H stretch (water of hydration): A broad band in the region of 3200-3500 cm⁻¹.
-
N-H stretch (primary amine hydrochloride): A broad, complex series of bands in the region of 2400-3200 cm⁻¹.
-
C=O stretch (ketone): A strong absorption band around 1680-1700 cm⁻¹.
-
N-O stretch (nitro group): Strong asymmetric and symmetric stretching bands around 1520 cm⁻¹ and 1340 cm⁻¹, respectively.
-
C-N stretch (amine): In the region of 1020-1250 cm⁻¹.
-
Aromatic C-H and C=C stretches: Characteristic bands in the fingerprint region and above 3000 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule.
¹H NMR Spectroscopy: A ¹H NMR spectrum of the hydrochloride salt of 2-Amino-1-(4-nitrophenyl)ethan-1-one is available in the PubChem database. The expected chemical shifts (δ) in a suitable solvent (e.g., DMSO-d₆) would be:
-
Aromatic protons: Two doublets in the aromatic region (typically δ 7.5-8.5 ppm) corresponding to the protons on the para-substituted benzene ring.
-
Methylene protons (-CH₂-): A singlet or a multiplet for the two protons adjacent to the carbonyl and amino groups, likely in the region of δ 4.0-5.0 ppm.
-
Amine protons (-NH₃⁺): A broad singlet, the chemical shift of which can be variable and dependent on concentration and temperature, often in the region of δ 8.0-9.0 ppm.
X-ray Powder Diffraction (XRPD)
XRPD is a powerful technique for the characterization of crystalline solids. Each crystalline form of a compound has a unique XRPD pattern, which serves as a "fingerprint" for that specific form. XRPD is essential for:
-
Identifying the crystalline form: Distinguishing between anhydrous, hydrated, and polymorphic forms.
-
Assessing crystallinity: Determining whether a sample is crystalline or amorphous.
-
Monitoring phase transformations: Observing changes in the crystalline form as a function of temperature, humidity, or other processing conditions.
While a specific XRPD pattern for this compound is not publicly available, a standard experimental protocol for its determination is provided below.
Experimental Protocol for XRPD
Objective: To obtain the characteristic X-ray powder diffraction pattern of this compound.
Instrumentation:
-
X-ray Powder Diffractometer with a Cu Kα radiation source.
Methodology:
-
Sample Preparation: Gently grind the sample to a fine powder using a mortar and pestle. Mount the powder on a sample holder.
-
Data Collection:
-
Scan the sample over a 2θ range of, for example, 2° to 40°.
-
Use a step size of 0.02° and a scan speed of 1°/min.
-
-
Data Analysis:
-
Plot the intensity of the diffracted X-rays versus the 2θ angle.
-
Identify the characteristic peaks (2θ values) and their relative intensities.
-
Solubility
The solubility of a pharmaceutical intermediate is a critical parameter that influences reaction kinetics, purification strategies, and formulation development. The hydrochloride salt form of 2-Amino-1-(4-nitrophenyl)ethan-1-one is expected to enhance its solubility in polar solvents compared to the free base due to the ionic nature of the ammonium chloride group.
While quantitative solubility data is not widely published, a qualitative assessment suggests that the compound is likely to be soluble in water and polar organic solvents.
Experimental Protocol for Solubility Determination
Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.
Methodology:
-
Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, dichloromethane).
-
Equilibrium Solubility Determination (Shake-Flask Method):
-
Add an excess amount of the compound to a known volume of the solvent in a sealed vial.
-
Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Filter the saturated solution to remove any undissolved solid.
-
Analyze the concentration of the compound in the clear filtrate using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Conclusion
This compound is a fundamentally important intermediate in pharmaceutical synthesis. A thorough understanding of its physical properties is essential for ensuring process control, product quality, and regulatory compliance. While a complete dataset of its physical characteristics, particularly for the hydrated form, is not yet in the public domain, this guide provides a comprehensive overview of the known properties and, crucially, the detailed experimental methodologies required to fully characterize this compound. The provided protocols for thermal analysis, spectroscopy, X-ray diffraction, and solubility determination serve as a robust framework for researchers and drug development professionals to generate the necessary data for their specific applications. The continued investigation and documentation of these properties will undoubtedly contribute to the more efficient and reliable synthesis of vital medicines.
References
-
Wadhwa, A., Ali, F., Parveen, S., & Kumar, R. (2020). Synthesis, Analytical Characterization and Spectroscopic Investigation of Chloramphenicol Impurity A for the Quality Control of Chloramphenicol and its Formulation as Per International Compendium. Current Organic Synthesis, 17(5), 382-388. [Link]
-
PubMed. (2020). Synthesis, Analytical Characterization and Spectroscopic Investigation of Chloramphenicol Impurity A for the Quality Control of Chloramphenicol and its Formulation as Per International Compendium. Current Organic Synthesis. [Link]
-
Semantic Scholar. (2020). Synthesis, structural, thermal characterization and spectroscopic investigation of chloramphenicol impurity A for the quality control of chloramphenicol and its formulation as per international compendium. Current Organic Synthesis. [Link]
-
ResearchGate. (2020). Structure of chloramphenicol (I) and its potential impurity 2-amino-1-(4-nitrophenyl)propane-1,3-diol (II). [Link]
-
PubChem. 2-Amino-1-(4-nitrophenyl)ethanone. [Link]
- Google Patents. (1991). Production of 2-amino-1-(4-hydroxyphenyl)-ethanone mineral acid salt.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Analytical Characterization and Spectroscopic Investigation of Chloramphenicol Impurity A for the Quality Control of Chloramphenicol and its Formulation as Per International Compendium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, structural, thermal characterization and spectroscopic investigation of chloramphenicol impurity A for the quality control of chloramphenicol and its formulation as per international compendium. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. 2-Amino-1-(4-nitrophenyl)ethan-1-one Hydrochloride | 5425-81-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
Spectroscopic Characterization of 2-Amino-1-(4-nitrophenyl)ethan-1-one Hydrochloride Hydrate: A Technical Guide
Introduction: Unveiling a Key Synthetic Intermediate
2-Amino-1-(4-nitrophenyl)ethan-1-one hydrochloride hydrate is a pivotal intermediate in synthetic organic chemistry, particularly in the preparation of various pharmaceutical and biologically active compounds. Its structure, featuring a reactive aminoketone backbone combined with the electron-withdrawing nitro group, makes it a versatile building block. Accurate and comprehensive characterization of this compound is paramount to ensure the identity, purity, and quality of downstream products. This in-depth technical guide provides a detailed analysis of the spectral data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering field-proven insights into the structural elucidation of this important molecule.
The hydrochloride salt form of the parent compound, 2-amino-1-(4-nitrophenyl)ethanone, enhances its stability and aqueous solubility, which is often advantageous for reaction chemistry and biological screening. The presence of a hydrate indicates that water molecules are incorporated into the crystal lattice. A thorough spectroscopic analysis is essential to confirm the integrity of the molecule, the presence of the hydrochloride salt, and the water of hydration.
Molecular Structure and Key Features
The structural integrity of this compound is the foundation of its chemical reactivity. The key features to be confirmed by spectroscopic methods are:
-
The para-substituted nitrophenyl ring.
-
The ethanone backbone with a carbonyl group and a methylene group.
-
The primary amino group, which will be protonated in the hydrochloride salt form (ammonium).
-
The presence of a chloride counter-ion.
-
The presence of water of hydration.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule. Both ¹H and ¹³C NMR are essential for the complete structural assignment of this compound.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum provides information on the chemical environment and connectivity of the hydrogen atoms in the molecule. The protonation of the amino group to an ammonium salt leads to a downfield shift of the adjacent methylene protons and the appearance of broad, exchangeable ammonium protons.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.4 | d | 2H | Ar-H (ortho to NO₂) |
| ~8.2 | d | 2H | Ar-H (meta to NO₂) |
| ~4.5 | s | 2H | -CH₂- |
| ~3.5 (broad) | s | 3H | -NH₃⁺ |
| ~3.3 (broad) | s | 2H | H₂O |
Note: Predicted data is based on the analysis of similar structures. Actual chemical shifts may vary depending on the solvent and concentration.
Interpretation and Causality:
-
Aromatic Protons: The para-substituted aromatic ring is expected to give rise to two distinct signals, both appearing as doublets due to coupling with their neighboring protons. The protons ortho to the strongly electron-withdrawing nitro group are significantly deshielded and appear at a lower field (~8.4 ppm) compared to the protons meta to the nitro group (~8.2 ppm).
-
Methylene Protons: The methylene protons adjacent to the carbonyl group and the protonated amino group are expected to appear as a singlet at around 4.5 ppm. The singlet nature arises from the lack of adjacent protons for coupling.
-
Ammonium Protons: The three protons of the ammonium group are typically broad due to rapid exchange with the solvent and quadrupolar relaxation of the nitrogen atom. Their chemical shift is highly dependent on the solvent, concentration, and temperature.
-
Water Protons: The protons of the water of hydration will also appear as a broad singlet, and its chemical shift is highly variable.
¹³C NMR Spectroscopy: Mapping the Carbon Framework
The ¹³C NMR spectrum provides a map of the carbon skeleton of the molecule.
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~195 | C=O |
| ~150 | Ar-C (ipso to NO₂) |
| ~140 | Ar-C (ipso to C=O) |
| ~130 | Ar-CH (ortho to NO₂) |
| ~124 | Ar-CH (meta to NO₂) |
| ~45 | -CH₂- |
Note: Predicted data is based on the analysis of similar structures. Actual chemical shifts may vary depending on the solvent and concentration.
Interpretation and Causality:
-
Carbonyl Carbon: The carbonyl carbon of the ketone is significantly deshielded and appears at a very low field (~195 ppm).
-
Aromatic Carbons: The aromatic carbons show a range of chemical shifts depending on their substitution. The carbon atom attached to the nitro group is the most downfield among the aromatic carbons due to the strong electron-withdrawing nature of the nitro group.
-
Methylene Carbon: The methylene carbon adjacent to the carbonyl and ammonium groups appears in the aliphatic region of the spectrum.
Experimental Protocol: NMR Spectroscopy
A standard protocol for acquiring NMR spectra of aminoketone hydrochlorides is as follows:
-
Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical; DMSO-d₆ is often preferred for observing exchangeable protons like those of the ammonium group and water.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: spectral width of 12-16 ppm, relaxation delay of 1-2 seconds, acquisition time of 2-4 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: spectral width of 200-240 ppm, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Table 3: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 (broad) | Medium-Strong | O-H stretch (water of hydration) |
| 3200-2800 (broad) | Medium-Strong | N-H stretch (ammonium salt) |
| ~1690 | Strong | C=O stretch (aryl ketone) |
| ~1600, ~1475 | Medium | C=C stretch (aromatic ring) |
| ~1520, ~1350 | Strong | N-O asymmetric and symmetric stretch (nitro group) |
Interpretation and Causality:
-
O-H and N-H Stretching: The broad absorption in the 3400-2800 cm⁻¹ region is characteristic of the overlapping stretching vibrations of the O-H bonds in the water of hydration and the N-H bonds of the ammonium group.
-
C=O Stretching: A strong, sharp peak around 1690 cm⁻¹ is a definitive indicator of the carbonyl group of the aryl ketone. Conjugation with the aromatic ring slightly lowers this frequency compared to a simple aliphatic ketone.
-
N-O Stretching: The two strong absorption bands at approximately 1520 cm⁻¹ (asymmetric stretch) and 1350 cm⁻¹ (symmetric stretch) are characteristic of the nitro group.
Experimental Protocol: IR Spectroscopy
A standard protocol for acquiring the IR spectrum of a solid sample:
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Press the powder into a thin, transparent pellet using a hydraulic press.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
-
Caption: A simplified representation of potential fragmentation pathways in ESI-MS.
Conclusion: A Self-Validating Spectroscopic Profile
The combination of NMR, IR, and MS provides a self-validating system for the comprehensive characterization of this compound. NMR spectroscopy elucidates the precise atomic connectivity, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and provides insights into the structural integrity through fragmentation analysis. This detailed spectroscopic guide serves as an authoritative reference for researchers and scientists, ensuring the confident identification and quality assessment of this crucial synthetic intermediate in drug discovery and development.
References
-
PubChem - National Center for Biotechnology Information. 2-Amino-1-(4-nitrophenyl)ethanone. [Link] [1]2. Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014).Introduction to Spectroscopy. Cengage Learning.
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
Sources
An In-Depth Technical Guide to the Synthesis of 2-Amino-1-(4-nitrophenyl)ethan-1-one Hydrochloride Hydrate
This guide provides a comprehensive technical overview of a reliable and well-established pathway for the synthesis of 2-Amino-1-(4-nitrophenyl)ethan-1-one hydrochloride hydrate. The content herein is curated for researchers, scientists, and professionals in the field of drug development and organic synthesis, emphasizing not just the procedural steps but the underlying chemical principles and practical considerations for a successful and safe execution.
Introduction
2-Amino-1-(4-nitrophenyl)ethan-1-one, and its hydrochloride salt, is a valuable building block in medicinal chemistry and organic synthesis. Its structural motif, featuring a primary amine adjacent to a carbonyl group on a nitrophenyl scaffold, makes it a versatile precursor for the synthesis of a variety of more complex molecules, including pharmaceutical intermediates. This guide will detail a robust two-step synthesis commencing from 4-nitroacetophenone.
Overall Synthesis Pathway
The synthesis is logically divided into two primary stages: the α-bromination of the starting ketone, followed by the formation of the primary amine hydrochloride via the Delépine reaction. This approach is favored for its selectivity and the relatively mild conditions required for the amination step.[1][2]
Caption: Overall two-step synthesis pathway from 4-nitroacetophenone.
Physicochemical Properties of Key Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| 4-Nitroacetophenone | C₈H₇NO₃ | 165.15 | Light yellow crystalline | 76 - 78 |
| 2-Bromo-1-(4-nitrophenyl)ethanone | C₈H₆BrNO₃ | 244.04 | Yellow solid | 98 - 100 |
| This compound | C₈H₁₁ClN₂O₄ | 234.64 | White to light yellow powder | Not specified |
Step 1: α-Bromination of 4-Nitroacetophenone
The initial step involves the selective bromination of the α-carbon of 4-nitroacetophenone. This reaction proceeds via an acid-catalyzed enolization of the ketone, followed by electrophilic attack by bromine. The presence of the nitro group deactivates the aromatic ring towards electrophilic substitution, thus favoring the desired side-chain bromination.
Experimental Protocol: Synthesis of 2-Bromo-1-(4-nitrophenyl)ethanone
This protocol is adapted from a similar synthesis of 2-bromo-1-(4-hydroxyphenyl)ethanone.[3]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 4-nitroacetophenone (10 g, 60.5 mmol) in chloroform (50 ml).
-
Acid Catalyst Addition: With stirring, carefully add concentrated sulfuric acid (3.2 ml) to the solution.
-
Bromination: Heat the mixture to a gentle reflux (approximately 60-65°C). Slowly add a solution of bromine (3.1 ml, 60.5 mmol) in chloroform (20 ml) from the dropping funnel over a period of 1 hour. The red-brown color of bromine should dissipate as it is consumed.
-
Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at reflux for an additional 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.
-
Work-up: Allow the reaction mixture to cool to room temperature. Carefully quench the reaction by pouring it into 100 ml of cold water. Separate the organic layer using a separatory funnel.
-
Purification of Intermediate: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 50 ml) to neutralize any remaining acid, followed by a wash with brine (50 ml). Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 2-bromo-1-(4-nitrophenyl)ethanone. The crude product can be further purified by recrystallization from ethanol to afford a yellow solid.
Step 2: The Delépine Reaction for Primary Amine Synthesis
The Delépine reaction is a classic and efficient method for the synthesis of primary amines from alkyl halides.[4][5] It involves the reaction of the halide with hexamethylenetetramine (HMTA) to form a stable quaternary ammonium salt. This salt is then hydrolyzed under acidic conditions to yield the primary amine hydrochloride, along with formaldehyde and ammonium chloride as byproducts.[5] This method is particularly advantageous as it avoids the over-alkylation often seen in direct amination reactions.[6]
Experimental Protocol: Synthesis of this compound
-
Formation of the Hexaminium Salt: Dissolve the 2-bromo-1-(4-nitrophenyl)ethanone (10 g, 41.0 mmol) in chloroform (100 ml) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser. To this solution, add hexamethylenetetramine (6.3 g, 45.1 mmol).
-
Reaction: Heat the mixture to reflux and stir for 4-6 hours. The quaternary ammonium salt will precipitate out of the solution as a solid.
-
Isolation of the Salt: Cool the reaction mixture to room temperature and collect the precipitated salt by vacuum filtration. Wash the solid with a small amount of cold chloroform or diethyl ether and air dry.
-
Acidic Hydrolysis: In a larger flask, prepare a solution of concentrated hydrochloric acid (30 ml) in 95% ethanol (200 ml). Add the dried hexaminium salt to this acidic solution.
-
Hydrolysis Reaction: Heat the mixture to reflux and stir for 6-8 hours. During this time, the hexaminium salt will decompose.
-
Work-up and Isolation: Cool the reaction mixture in an ice bath. The product, 2-Amino-1-(4-nitrophenyl)ethan-1-one hydrochloride, will precipitate. Collect the solid by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol and then with diethyl ether to remove any soluble impurities. Dry the product under vacuum to yield the final compound as a white to light yellow powder. The presence of water in the final product as a hydrate is common.
Characterization of the Final Product
The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (typically two doublets in the downfield region), and a singlet for the methylene protons adjacent to the carbonyl and amino groups. The amino protons may appear as a broad singlet.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit strong absorption bands corresponding to the key functional groups. Expected vibrational frequencies include a C=O stretch (around 1680-1700 cm⁻¹), an N-H stretch from the ammonium salt (broad band around 3000-3300 cm⁻¹), and strong asymmetric and symmetric stretches for the NO₂ group (around 1520-1560 cm⁻¹ and 1340-1350 cm⁻¹, respectively).[7]
-
Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the free amine form of the product.
Safety and Handling
A thorough understanding and implementation of safety protocols are paramount for the successful execution of this synthesis.
-
4-Nitroacetophenone: This compound is harmful if swallowed and can cause skin and eye irritation.[8][9] It is stable under normal conditions but should be stored in a cool, well-ventilated place away from strong bases.[8]
-
Bromine: Bromine is a highly corrosive and toxic substance.[10] It should be handled with extreme care in a well-ventilated fume hood.[11] Appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a face shield, is mandatory.[11] Have a solution of sodium thiosulfate readily available to neutralize any spills.[11]
-
2-Bromo-1-(4-nitrophenyl)ethanone: This intermediate is a corrosive lachrymator and should be handled with the same precautions as bromine.[12]
-
Hexamethylenetetramine (HMTA): HMTA is a flammable solid and may cause an allergic skin reaction.[2][13] It should be kept away from open flames and strong oxidizing agents or acids.[2]
-
General Precautions: Always wear appropriate PPE, including a lab coat, gloves, and safety glasses. All manipulations should be performed in a well-functioning chemical fume hood.
Caption: Workflow for ensuring safety during the synthesis process.
Conclusion
The described two-step synthesis pathway, involving α-bromination followed by the Delépine reaction, provides a reliable and efficient method for the preparation of this compound. By understanding the underlying chemical principles, adhering to the detailed experimental protocols, and prioritizing safety, researchers can successfully synthesize this valuable chemical intermediate for further applications in their scientific endeavors.
References
- Delépine, M. Bull. Soc. Chim. Fr.1895, 13, 352-361.
-
Chembro. Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. [Link]
-
Carl ROTH. Hexamethylene tetramine Safety Data Sheet. [Link]
-
Slideshare. Bromine handling and safety. [Link]
-
RSC Education. Handling liquid bromine and preparing bromine water. [Link]
-
Chemos GmbH & Co. KG. Hexamethylenetetramine Safety Data Sheet. [Link]
-
CPAchem Ltd. Hexamethylenetetramine solution (OP003) - Safety data sheet. [Link]
-
Reddit. Safely handling a liter of Bromine? [Link]
-
ICL Industrial Products. BROMINE BROMINE - Safety Handbook. [Link]
-
PubChem. 1-(2-Bromo-4-nitrophenyl)ethanone. [Link]
-
Kumar, A., et al. Acta Crystallographica Section E: Structure Reports Online, 2009 , 65(12), o2837. [Link]
-
Jangir, N., et al. ResearchGate, 2018 . [Link]
-
Stenutz, R. 2-bromo-1-(4-nitrophenyl)-1-ethanone. [Link]
-
NIST. Ethanone, 2-bromo-1-(4-nitrophenyl)-. [Link]
-
PubChem. 1-(4-Bromo-2-nitrophenyl)ethanone. [Link]
-
Organic Chemistry Portal. Delépine Reaction. [Link]
-
Wikipedia. Delépine reaction. [Link]
-
Alfa Aesar. 1-Bromo-4-nitrobenzene Safety Data Sheet. [Link]
-
Matrix Fine Chemicals. 2-BROMO-1-(4-NITROPHENYL)ETHAN-1-ONE. [Link]
-
Name Reactions in Organic Synthesis. Delepine Reaction. [Link]
-
ResearchGate. Delépine amine synthesis. [Link]
-
PubChem. 2-Amino-1-(4-nitrophenyl)ethan-1-one hydrochloride. [Link]
-
PubChem. 2-Amino-1-(4-nitrophenyl)ethanone. [Link]
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. 2-Bromo-1-(4-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Delepine reaction [organic-chemistry.org]
- 5. Delépine reaction - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 9. fishersci.com [fishersci.com]
- 10. dollycorporation.com [dollycorporation.com]
- 11. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]
- 12. fishersci.com [fishersci.com]
- 13. chemos.de [chemos.de]
A Technical Guide to the Mechanistic Diversity of 2-Amino-1-(4-nitrophenyl)ethan-1-one Derivatives
Abstract
The 2-amino-1-(4-nitrophenyl)ethan-1-one core structure represents a privileged scaffold in medicinal chemistry, serving as a versatile starting point for the synthesis of a wide array of biologically active compounds. The inherent electronic properties of the nitrophenyl group, combined with the reactivity of the aminoethanone chain, allow for extensive chemical modifications, leading to derivatives with potent and diverse pharmacological activities. This technical guide provides an in-depth exploration of the primary mechanisms of action demonstrated by these derivatives, focusing on their applications as antimicrobial, anticancer, and anti-inflammatory agents. We will dissect the molecular interactions, signaling pathways, and key experimental methodologies used to elucidate these mechanisms, offering researchers and drug development professionals a comprehensive overview of this important chemical class.
Introduction: The 2-Amino-1-(4-nitrophenyl)ethan-1-one Scaffold
The title compound, also known as 4-nitrophenacylamine, is a synthetic building block characterized by a phenyl ring substituted with a nitro group at the para position, and an ethanone chain with a terminal amine. The strong electron-withdrawing nature of the nitro group significantly influences the molecule's reactivity and its interactions with biological targets.[1] This feature is often crucial for the observed biological activities of its derivatives.[1] The true pharmacological potential of this scaffold is unlocked through chemical derivatization, primarily at the amino group and the α-carbon, leading to a multitude of structures including Schiff bases, chalcones, thiazolidinones, and various heterocyclic compounds.[2][3][4] This guide will systematically explore the distinct mechanisms of action that arise from these structural modifications.
Antimicrobial Mechanisms of Action
Derivatives of 2-amino-1-(4-nitrophenyl)ethan-1-one are potent antimicrobial agents, a property largely attributed to the nitroaromatic moiety.[1] The prevailing mechanism involves the intracellular reduction of the nitro group.
Reductive Activation and Generation of Cytotoxic Radicals
The primary antimicrobial mechanism for many nitroaromatic compounds is their ability to undergo bioreduction within microbial cells.[1] This process is particularly effective in anaerobic or microaerophilic environments characteristic of many pathogenic bacteria and protozoa.
-
Mechanism: The nitro group (R-NO₂) is reduced by microbial nitroreductases, accepting electrons to form a nitroso radical anion (R-NO₂⁻).
-
Oxygen's Role: In the presence of oxygen, this radical can be re-oxidized back to the parent nitro compound in a "futile cycle," generating superoxide radicals (O₂⁻).
-
Cytotoxicity: Under low-oxygen conditions, further reduction leads to the formation of highly reactive and cytotoxic nitroso (R-NO) and hydroxylamino (R-NHOH) species. These intermediates can damage microbial DNA, proteins, and lipids, leading to cell death.[5]
This mechanism is central to the activity of established nitro-containing drugs like metronidazole and is a key principle in the design of new antimicrobial derivatives.[5][6]
Experimental Workflow for Antimicrobial Activity Assessment
A logical workflow is essential to identify and characterize the antimicrobial properties of new derivatives. This process begins with broad screening and progresses to detailed mechanistic studies.
Caption: Workflow for antimicrobial drug discovery using nitrophenyl derivatives.
Protocol: Minimum Inhibitory Concentration (MIC) Determination
Rationale: The broth microdilution assay is the gold standard for determining the MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. This provides quantitative data on the potency of a derivative.[7]
Methodology:
-
Preparation: Prepare a stock solution of the test derivative in a suitable solvent (e.g., DMSO). Serially dilute the compound in a 96-well microtiter plate using appropriate growth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Prepare a standardized inoculum of the target microorganism (e.g., E. coli, S. aureus) to a concentration of approximately 5 x 10⁵ CFU/mL. Add the inoculum to each well.
-
Controls: Include a positive control (microorganism in broth, no compound) and a negative control (broth only). If using a solvent like DMSO, a solvent control is also necessary.
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours).
-
Analysis: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be confirmed by measuring the absorbance at 600 nm.
Anticancer Mechanisms of Action
The structural versatility of 2-amino-1-(4-nitrophenyl)ethan-1-one derivatives has led to the development of potent anticancer agents acting through multiple mechanisms, most notably the induction of apoptosis and the inhibition of key signaling proteins.
Induction of Apoptosis via Intrinsic Pathway
A primary mechanism for many anticancer derivatives is the initiation of programmed cell death, or apoptosis. Studies on 4-thiazolidinone derivatives synthesized from this scaffold have shown they can effectively trigger the intrinsic (mitochondrial) apoptotic pathway.[3]
-
Mitochondrial Disruption: The compounds induce a decrease in the mitochondrial membrane potential (MMP), a critical early event in apoptosis.[3]
-
Protein Regulation: This is followed by the upregulation of pro-apoptotic proteins like Bax and the release of cytochrome C from the mitochondria into the cytosol.[3]
-
Caspase Activation: Cytochrome C release triggers the activation of a cascade of executioner caspases (e.g., Caspase-3, Caspase-7), which dismantle the cell, leading to apoptotic cell death.
-
ROS Generation: A significant increase in intracellular reactive oxygen species (ROS) is often observed, which can further damage mitochondria and amplify the apoptotic signal.[3]
Caption: Intrinsic apoptosis pathway induced by nitrophenyl derivatives.
Inhibition of Protein Kinases
The scaffold can be elaborated to design inhibitors of protein kinases, enzymes that are often dysregulated in cancer. Certain purine derivatives have shown inhibitory activity against kinases like Platelet-Derived Growth Factor Receptor (PDGFR), which is crucial for tumor growth and angiogenesis.[8]
-
Mechanism of Inhibition: These derivatives act as Type 1 kinase inhibitors, binding to the ATP-binding pocket of the kinase in its active conformation. They form hydrogen bonds with amino acids in the "hinge region," preventing the binding of ATP and thus blocking the downstream signaling cascade that promotes cell proliferation and survival.[8]
Quantitative Data on Anticancer Activity
The efficacy of anticancer compounds is typically measured by their half-maximal inhibitory concentration (IC₅₀), representing the concentration of a drug that is required for 50% inhibition of cell growth in vitro.
| Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Primary Mechanism | Reference |
| 2,6-Dichloro-purine | K562 (Leukemia) | 2.27 | Kinase Inhibition, Apoptosis | [8] |
| 2,6-Dichloro-purine | HL-60 (Leukemia) | 1.42 | Kinase Inhibition, Apoptosis | [8] |
| 5-Nitrofuryl-thiazolidinone | MCF-7 (Breast) | Significant Inhibition | Apoptosis, ROS Generation | [3] |
| Quinone Derivative (ABQ-3) | HCT-116 (Colon) | 5.22 | Apoptosis, DNA Binding | [9] |
| Quinone Derivative (ABQ-3) | MCF-7 (Breast) | 7.46 | Apoptosis, DNA Binding | [9] |
Protocol: In Vitro Cytotoxicity (MTT Assay)
Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. It is a standard initial method to determine a compound's cytotoxic effect on cancer cell lines.[3]
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test derivative for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Quantification: Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. Calculate the IC₅₀ value by plotting cell viability against compound concentration.[1]
Anti-inflammatory Mechanisms of Action
Chronic inflammation is a key factor in many diseases. Chalcone derivatives, which can be readily synthesized from 2-amino-1-(4-nitrophenyl)ethan-1-one precursors, have demonstrated significant anti-inflammatory properties.[10]
Inhibition of Pro-inflammatory Enzymes
The primary mechanism involves the inhibition of enzymes responsible for synthesizing inflammatory mediators.
-
COX/LOX Inhibition: Nitro-containing chalcones have been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[10] These enzymes are critical in the arachidonic acid pathway, which produces prostaglandins and leukotrienes—potent mediators of pain, fever, and inflammation. By blocking these enzymes, the derivatives reduce the inflammatory response.
Modulation of Signaling Pathways
In addition to direct enzyme inhibition, these compounds can modulate intracellular signaling pathways that control the expression of pro-inflammatory genes.
-
NF-κB and MAPK Inhibition: Some nitrophenyl compounds may exert their effects by inhibiting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1] These pathways are central regulators of inflammation, and their inhibition leads to a decreased production of cytokines, chemokines, and other pro-inflammatory molecules.
Conclusion
The 2-amino-1-(4-nitrophenyl)ethan-1-one scaffold is a testament to the power of a versatile chemical core in drug discovery. The derivatives stemming from this single parent compound exhibit a remarkable breadth of biological activity, targeting distinct cellular machinery in microbes and human cancer cells. Their mechanisms—ranging from redox-cycling and radical generation in antimicrobial applications to the induction of apoptosis and kinase inhibition in oncology—highlight the profound impact of specific structural modifications. The continued exploration of this chemical space, guided by the robust experimental workflows outlined in this guide, holds significant promise for the development of novel therapeutics to address pressing medical needs.
References
-
The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). PMC. Available at: [Link]
-
Fungicidal Properties of 2-Amino-4-nitrophenol and Its Derivatives | Request PDF. (n.d.). ResearchGate. Available at: [Link]
-
Antimicrobial Activity of Some Schiff Bases Derived from Benzoin, Salicylaldehyde, Aminophenol and 2,4 Dinitrophenyl Hydrazine. (n.d.). NIH. Available at: [Link]
-
2-Amino-1-(4-nitrophenyl)ethanone | C8H8N2O3 | CID 408542. (n.d.). PubChem. Available at: [Link]
-
Fungicidal Properties of 2-Amino-4-nitrophenol and Its Derivatives. (2019). PubMed. Available at: [Link]
-
Antibacterial and antifungal activities of some hydroxyacetophenone derivatives. (2017). CORE. Available at: [Link]
-
Synthesis, characterization of 2-amino-pyran and derivatives evaluation of the bacterial, antioxidant and anticancer activity. (2022). ScienceScholar. Available at: [Link]
-
Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. (2019). Frontiers in Chemistry. Available at: [Link]
-
Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. (n.d.). MDPI. Available at: [Link]
-
Antimicrobial and antifungal activity of some products derived through the condensation of antibiotics and amino acids. (2007). ResearchGate. Available at: [Link]
-
2-Amino-1-(4-nitrophenyl)ethan-1-one hydrochloride | C8H9ClN2O3. (n.d.). PubChem. Available at: [Link]
-
The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). ResearchGate. Available at: [Link]
-
Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. (n.d.). MDPI. Available at: [Link]
-
Position Matters: Effect of Nitro Group in Chalcones on Biological Activities and Correlation via Molecular Docking. (2024). MDPI. Available at: [Link]
-
Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. (2021). MDPI. Available at: [Link]
-
Studies on 1,4-Quinone Derivatives Exhibiting Anti-Leukemic Activity along with Anti-Colorectal and Anti-Breast Cancer Effects. (n.d.). PubMed Central. Available at: [Link]
-
(PDF) Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I). (2021). ResearchGate. Available at: [Link]
-
Synthesis and Predicted Activity of Some 4-Amine and 4-(α-Aminoacid) Derivatives of N-Expanded-metronidazole Analogues. (2023). MDPI. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Antimicrobial Activity of Some Schiff Bases Derived from Benzoin, Salicylaldehyde, Aminophenol and 2,4 Dinitrophenyl Hydrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Studies on 1,4-Quinone Derivatives Exhibiting Anti-Leukemic Activity along with Anti-Colorectal and Anti-Breast Cancer Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Research Applications of 2-Amino-1-(4-nitrophenyl)ethan-1-one Hydrochloride Hydrate
Foreword: Unveiling the Potential of a Versatile Synthetic Building Block
In the dynamic landscape of pharmaceutical research and development, the identification and utilization of versatile chemical intermediates are paramount to the successful discovery of novel therapeutic agents. 2-Amino-1-(4-nitrophenyl)ethan-1-one hydrochloride hydrate, a seemingly simple molecule, represents a cornerstone in the synthesis of a diverse array of biologically active compounds. This technical guide, designed for researchers, scientists, and drug development professionals, aims to provide a comprehensive overview of the potential applications of this compound, delving into its synthetic utility, underlying mechanisms of action of its derivatives, and practical experimental protocols. Our focus will be on providing not just the "what" but the "why," fostering a deeper understanding of the chemical principles and biological rationale that underpin its use in modern drug discovery.
Physicochemical Properties and Characterization
This compound, also known by its synonyms α-Amino-4'-nitroacetophenone hydrochloride and 4-Nitrophenacylamine hydrochloride, is a stable, crystalline solid.[1] The hydrochloride salt form enhances its stability and aqueous solubility, facilitating its use in various reaction conditions.
| Property | Value | Source(s) |
| CAS Number | 4740-22-1 | [2][3] |
| Molecular Formula | C₈H₁₁ClN₂O₄ | [3] |
| Molecular Weight | 234.64 g/mol | [3] |
| Appearance | Solid | - |
| Melting Point | 134 °C | [3] |
| Boiling Point | 90 °C | [3] |
| Parent Compound (Free Base) | 2-Amino-1-(4-nitrophenyl)ethanone | [2] |
| Parent Compound CAS | 4740-22-1 | [2] |
| Parent Compound Mol. Formula | C₈H₈N₂O₃ | [2] |
| Parent Compound Mol. Weight | 180.16 g/mol | [2] |
Note on Physical Properties: The reported boiling point of 90 °C appears unusually low for a compound of this nature and may warrant experimental verification.
Spectroscopic Characterization (Predicted)
-
¹H NMR: The proton NMR spectrum is anticipated to exhibit signals corresponding to the aromatic protons and the methylene protons. The protons on the p-substituted benzene ring would likely appear as two distinct doublets in the downfield region. The methylene protons adjacent to the carbonyl group would be expected to appear as a singlet, also in the downfield region due to the electron-withdrawing effects of the carbonyl and amino groups. The protons of the ammonium group may appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum should display characteristic signals for the carbonyl carbon, the methylene carbon, and the aromatic carbons. The carbon atom of the carbonyl group will be significantly deshielded and appear at a low field. The carbons attached to the electron-withdrawing nitro group will also be deshielded.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong absorption bands characteristic of the functional groups present. Key vibrational frequencies would include a C=O stretch (around 1680-1700 cm⁻¹), an N-H stretch from the ammonium group (broadband around 2400-3200 cm⁻¹), and strong asymmetric and symmetric stretches for the NO₂ group (around 1520-1560 cm⁻¹ and 1340-1360 cm⁻¹, respectively).[1]
-
Mass Spectrometry (MS): The mass spectrum of the free base (2-amino-1-(4-nitrophenyl)ethanone) would show a molecular ion peak corresponding to its molecular weight (180.16 g/mol ). Fragmentation patterns would likely involve the loss of the amino and nitro groups.
A Cornerstone in Pharmaceutical Synthesis
The primary and most significant application of this compound is as a versatile intermediate in the synthesis of a range of pharmaceuticals. Its bifunctional nature, possessing both a reactive amino group and a ketone, allows for a multitude of chemical transformations.
Synthesis of Chloramphenicol: A Classic Example
A prominent historical and practical application of this compound is as a key precursor in the total synthesis of the broad-spectrum antibiotic, Chloramphenicol.[4][5] The synthesis of Chloramphenicol from 4-nitroacetophenone involves a multi-step process where 2-amino-1-(4-nitrophenyl)ethanone is a critical intermediate.
Figure 1: Simplified synthetic pathway of Chloramphenicol highlighting the role of 2-Amino-1-(4-nitrophenyl)ethanone.
A Scaffold for Novel MCR-1 Inhibitors
The rise of antibiotic resistance is a pressing global health issue. Derivatives of 1-phenyl-2-(phenylamino)ethanone, which can be synthesized from 2-amino-1-(4-nitrophenyl)ethanone, have been identified as promising inhibitors of mobilized colistin resistance (MCR-1), an enzyme that confers resistance to the last-resort antibiotic colistin.[6] The 1-phenyl-2-(phenylamino)ethanone core structure serves as a crucial scaffold for designing these inhibitors.[6]
Precursor for Anticoagulant Drug Intermediates
This versatile building block also finds application in the synthesis of intermediates for modern anticoagulant drugs. For instance, it is a precursor for the synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)-one, a key intermediate in the production of Apixaban, a widely used factor Xa inhibitor.[7]
Potential Biological Activity and Mechanism of Action
While this compound is primarily used as a synthetic intermediate, the nitroaromatic moiety present in this compound and its derivatives is associated with significant biological activity, particularly antimicrobial effects.[8][9][10]
The Nitroaromatic Pharmacophore: A Double-Edged Sword
Nitroaromatic compounds are known for their broad-spectrum activity against anaerobic bacteria and parasites.[9][10] This biological action is a direct consequence of the reductive bioactivation of the nitro group within the target organisms.[9]
Figure 2: General mechanism of antimicrobial action of nitroaromatic compounds.
This reductive process, catalyzed by nitroreductase enzymes present in anaerobic microbes, generates highly reactive nitrogen species (RNS), such as nitric oxide (NO) and nitroxyl (HNO).[9] These RNS are cytotoxic, causing widespread damage to essential cellular components like DNA, proteins, and lipids, ultimately leading to cell death.[11]
Biological Activity of Derivatives
While quantitative biological data for the parent compound is scarce, studies on its derivatives have demonstrated significant activity:
| Derivative Class | Biological Activity | Quantitative Data (Example) | Source(s) |
| Aminobenzylated 4-Nitrophenols | Antibacterial (Gram-positive) | MIC as low as 1.23 μM for a chlorine derivative against MDR S. aureus and E. faecalis | [8] |
| 1-Phenyl-2-(phenylamino) Ethanone Derivatives | MCR-1 Inhibition | - | [6] |
| 4-Aminophenol Derivatives | Antibacterial, Antifungal, Antidiabetic | Broad-spectrum activity against various bacterial and fungal strains | [12] |
Experimental Protocols
The following protocols are provided as illustrative examples of how this compound and its derivatives can be synthesized and evaluated in a research setting.
Synthesis of a 1-Phenyl-2-(phenylamino)ethanone Derivative (A Representative MCR-1 Inhibitor Precursor)
This protocol describes a general procedure for the N-alkylation of 2-amino-1-(4-nitrophenyl)ethanone with a substituted benzyl halide, a key step in the synthesis of various biologically active molecules.
Materials:
-
This compound
-
Substituted benzyl bromide (e.g., 4-chlorobenzyl bromide)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (3.0 eq).
-
Stir the suspension at room temperature for 15 minutes to neutralize the hydrochloride and generate the free amine in situ.
-
Add the substituted benzyl bromide (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to afford the desired N-benzylated derivative.
Figure 3: Workflow for the synthesis of an N-benzylated derivative.
Evaluation of Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines a standard method for determining the minimum inhibitory concentration (MIC) of a synthesized derivative against a bacterial strain.
Materials:
-
Synthesized compound (stock solution in DMSO)
-
Bacterial strain (e.g., Staphylococcus aureus)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plate
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a serial two-fold dilution of the synthesized compound in MHB in a 96-well plate. The final concentrations should typically range from 256 µg/mL to 0.5 µg/mL.
-
Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add the bacterial inoculum to each well containing the diluted compound.
-
Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).
-
Incubate the plate at 37 °C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria, as determined by visual inspection or by measuring the optical density at 600 nm.
Conclusion and Future Perspectives
This compound is a chemical intermediate of significant value in medicinal chemistry and drug discovery. Its utility as a precursor for the synthesis of important drugs like Chloramphenicol and its role in the development of novel agents to combat antibiotic resistance underscore its importance. The inherent biological activity of the nitroaromatic scaffold in its derivatives offers a promising avenue for the discovery of new antimicrobial agents. Future research efforts could focus on the synthesis of novel derivatives with improved efficacy and reduced toxicity, as well as on exploring their potential in other therapeutic areas such as antiviral and anticancer applications. A thorough understanding of the structure-activity relationships and the mechanisms of action of these compounds will be crucial for the rational design of the next generation of therapeutics derived from this versatile building block.
References
- Gouda, M. A., et al. (2020). Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I). To Chemistry Journal, 7.
-
PubChem. (n.d.). 2-Amino-1-(4-nitrophenyl)ethanone. National Center for Biotechnology Information. Retrieved from [Link]
- Wang, J., et al. (2019). Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors. Molecules, 24(15), 2728.
- Google Patents. (n.d.). JPH03200751A - Production of 2-amino-1-(4-hydroxyphenyl)-ethanone mineral acid salt.
- Gomes, A., et al. (2018). Aminobenzylated 4-Nitrophenols as Antibacterial Agents Obtained from 5-Nitrosalicylaldehyde through a Petasis Borono–Mannich Reaction. ACS Omega, 3(11), 15917–15926.
- Goodwin, A. C., et al. (2021). Nitroaromatic Antibiotics as Nitrogen Oxide Sources. Molecules, 26(4), 985.
- Li, Y., et al. (2023). Synthesis and Biological Evaluation of Novel 2-Amino-1,4-Naphthoquinone Amide-Oxime Derivatives as Potent IDO1/STAT3 Dual Inhibitors with Prospective Antitumor Effects. Molecules, 28(16), 6139.
-
MDPI. (n.d.). Nitroaromatic Antibiotics. Encyclopedia. Retrieved from [Link]
- Google Patents. (n.d.). CN102399164B - Method for synthesizing chloramphenicol from nitromethane.
-
PubChem. (n.d.). 3-Nitrophenacylamine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
- Sharifi-Rad, J., et al. (2021). Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. Molecules, 26(21), 6595.
-
Organic Syntheses. (n.d.). 2-amino-4-nitrophenol. Retrieved from [Link]
- da Silva, V. M., et al. (2018). Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society, 29(5), 945-968.
-
ResearchGate. (n.d.). Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors. Retrieved from [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
-
SlideShare. (n.d.). Chloramphenicol. Retrieved from [Link]
- Abdel-Aziz, M. M., et al. (2016). In vitro antibacterial activity of some antihistaminics belonging to different groups against multi-drug resistant clinical isolates. Journal of infection and public health, 9(6), 793–802.
-
ResearchGate. (n.d.). General reduction mechanism of nitroaromatic compounds. Retrieved from [Link]
- Solanki, P. V., et al. (2015). A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)-one, A key Intermediate of Apixaban-An anticoagulant Drug. World Journal of Pharmaceutical Sciences, 3(9), 1779-1785.
- Kulakov, I. V., et al. (2008). Synthesis of 2-(4-Chlorobenzylamino)-1-(4-nitrophenyl)ethanol and Its Chemical Transformations. Russian Journal of General Chemistry, 78(12), 2374–2378.
- Aslam, M., et al. (2021). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules, 26(11), 3326.
-
ChemWhat. (n.d.). This compound. Retrieved from [Link]
- Pérez-Reinado, E., et al. (2006). Reduction of polynitroaromatic compounds: the bacterial nitroreductases. FEMS microbiology reviews, 30(3), 475–504.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of (1S,2S)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol in Pharma Manufacturing. Retrieved from [Link]
- Google Patents. (n.d.). WO2018086287A1 - Method for preparing chloramphenicol compound.
- Rahman, M., et al. (2018). An Overview of Antimicrobial Properties of Different Classes of Phytochemicals. IntechOpen.
-
ResearchGate. (n.d.). (S)-2-Amino-2-(2-chlorophenyl)cyclohexanone. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-Amino-1-(4-nitrophenyl)ethanone | C8H8N2O3 | CID 408542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemwhat.com [chemwhat.com]
- 4. Chloramphenicol synthesis - chemicalbook [chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wjpsonline.com [wjpsonline.com]
- 8. Aminobenzylated 4-Nitrophenols as Antibacterial Agents Obtained from 5-Nitrosalicylaldehyde through a Petasis Borono–Mannich Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nitroaromatic Antibiotics | Encyclopedia MDPI [encyclopedia.pub]
- 11. scielo.br [scielo.br]
- 12. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach [mdpi.com]
Methodological & Application
Using 2-Amino-1-(4-nitrophenyl)ethan-1-one as a precursor for medicinal chemistry
Application Note
Topic: Using 2-Amino-1-(4-nitrophenyl)ethan-1-one as a Precursor for Medicinal Chemistry
Introduction: The Strategic Value of a Dual-Functionality Precursor
In the landscape of modern drug discovery, the efficiency of a synthetic route is paramount. The ability to rapidly generate diverse molecular scaffolds from a common, reliable precursor is a significant advantage. 2-Amino-1-(4-nitrophenyl)ethan-1-one, often available as its hydrochloride salt for enhanced stability, is a prime example of such a strategic starting material.[1] Its value lies in the orthogonal reactivity of its two key functional groups: the α-amino ketone and the aromatic nitro group.
-
The α-Amino Ketone Moiety: This is a classic pharmacophore building block, perfectly primed for constructing a wide variety of nitrogen-containing heterocycles. It readily participates in condensation reactions with dicarbonyls, aldehydes, and other electrophilic partners to form core structures like imidazoles and pyrazines, which are prevalent in clinically approved drugs.[2][3][4]
-
The Aromatic Nitro Group: This electron-withdrawing group serves as a latent amino group. Its presence activates the molecule for certain reactions and, crucially, it can be reduced at a later synthetic stage to an aniline. This newly formed amino group provides a second vector for diversification, allowing for the introduction of solubilizing groups, target-binding moieties, or pharmacokinetic modulators.
This application note provides a technical guide for researchers, outlining the core synthetic transformations of this precursor, detailed experimental protocols for the synthesis of medicinally relevant heterocyclic scaffolds, and the underlying rationale for its use in drug development programs.
Physicochemical Properties & Handling
A thorough understanding of the precursor's properties is essential for safe and effective use. It is typically supplied as a hydrochloride salt to improve shelf-life and handling characteristics.
| Property | Value | Source |
| IUPAC Name | 2-amino-1-(4-nitrophenyl)ethanone | PubChem[5] |
| Molecular Formula | C₈H₈N₂O₃ | PubChem[5] |
| Molecular Weight | 180.16 g/mol | PubChem[5] |
| Appearance | Typically a light-yellow to beige solid | N/A |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF), alcohols (e.g., ethanol, methanol), often with heating. Limited solubility in water and non-polar solvents. | N/A |
Safety & Handling:
-
Always handle this compound in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Consult the Safety Data Sheet (SDS) from the supplier for comprehensive handling and disposal information. The hydrochloride salt is an irritant and should be handled with care.
Core Synthetic Application: Heterocycle Synthesis
The primary utility of 2-amino-1-(4-nitrophenyl)ethan-1-one is in the construction of heterocyclic systems. These scaffolds form the core of many kinase inhibitors, anti-inflammatory agents, and other therapeutics.[6][7] We will focus on two exemplary and highly valuable transformations: the synthesis of substituted imidazoles and pyrazines.
Synthesis of 1,4-Disubstituted Imidazoles
Medicinal Chemistry Rationale: The imidazole ring is a privileged scaffold in medicinal chemistry, known for its ability to act as a hydrogen bond donor and acceptor, and to coordinate with metal ions in enzyme active sites.[8] Substituted imidazoles are core components of drugs targeting kinases, GPCRs, and various enzymes.
Synthetic Rationale: The α-amino ketone provides a C-N-C fragment. A one-pot, multi-component reaction with an aldehyde and an ammonium source (like ammonium acetate) is an efficient method for constructing the imidazole ring, a variation of the Radziszewski synthesis.[9]
Caption: Workflow for imidazole synthesis from the precursor.
Detailed Protocol: Synthesis of 2-Phenyl-4-(4-nitrophenyl)-1H-imidazole
-
Reagent Preparation:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-1-(4-nitrophenyl)ethanone hydrochloride (1.0 g, 4.6 mmol).
-
Add benzaldehyde (0.49 g, 4.6 mmol).
-
Add ammonium acetate (3.55 g, 46 mmol, 10 equivalents).
-
Add glacial acetic acid (20 mL) as the solvent.
-
-
Reaction Execution:
-
Stir the mixture at room temperature for 10 minutes to ensure homogeneity.
-
Heat the reaction mixture to reflux (approximately 118-120°C) using a heating mantle.
-
Causality: The high temperature is necessary to drive the multiple condensation and dehydration steps required for ring formation. Acetic acid serves as both a solvent and a catalyst for the imine formation and cyclization steps.
-
Maintain the reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v). The product spot should be significantly less polar than the starting aminoketone.
-
-
Work-up and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Slowly pour the dark mixture into a beaker containing 100 mL of ice-cold water with stirring. A precipitate should form.
-
Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases (pH ~7-8).
-
Causality: Neutralization is critical to deprotonate the imidazole product and precipitate it from the aqueous solution, removing the acidic solvent and excess reagents.
-
Collect the solid product by vacuum filtration, washing the filter cake thoroughly with cold water (3 x 30 mL).
-
Dry the crude product in a vacuum oven at 50°C.
-
For higher purity, recrystallize the solid from an appropriate solvent system, such as ethanol/water.
-
Synthesis of Substituted Pyrazines
Medicinal Chemistry Rationale: The pyrazine ring is a key component in numerous FDA-approved drugs, including kinase inhibitors like Bortezomib and Erdafitinib.[4] Its nitrogen atoms act as hydrogen bond acceptors, and the aromatic system can engage in π-stacking interactions within protein binding sites.[2][4] The synthesis of pyrazines from α-amino ketones is a foundational strategy in many medicinal chemistry programs.[10]
Synthetic Rationale: The self-condensation of two molecules of an α-amino ketone leads to a dihydropyrazine intermediate, which then oxidizes to the aromatic pyrazine. This dimerization is a robust and high-yielding transformation, providing direct access to symmetrically substituted pyrazines.
Caption: Workflow for pyrazine synthesis via self-condensation.
Detailed Protocol: Synthesis of 2,5-Bis(4-nitrophenyl)pyrazine
-
Reagent Preparation:
-
In a 50 mL round-bottom flask, dissolve 2-amino-1-(4-nitrophenyl)ethanone hydrochloride (1.0 g, 4.6 mmol) in ethanol (25 mL).
-
Add a mild base, such as sodium acetate (0.76 g, 9.2 mmol, 2 equivalents), to the solution.
-
Causality: The base is required to neutralize the hydrochloride salt, liberating the free amine which is the active nucleophile for the initial condensation step.
-
-
Reaction Execution:
-
Heat the mixture to reflux for 8-12 hours. A color change and precipitation of the product may be observed.
-
The reaction is often open to the air, as atmospheric oxygen can serve as the oxidant to convert the dihydropyrazine intermediate to the final aromatic pyrazine.
-
Causality: The initial step is the condensation of the amine of one molecule with the ketone of another to form an imine. A subsequent intramolecular cyclization and dehydration leads to the dihydropyrazine, which is thermodynamically driven to aromatize via oxidation.
-
Monitor the reaction by TLC [Ethyl Acetate/Hexane, 3:7 v/v] until the starting material is consumed.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold ethanol (2 x 10 mL) and then with water (2 x 10 mL) to remove any remaining salts and impurities.
-
Dry the product under vacuum to yield the desired 2,5-bis(4-nitrophenyl)pyrazine as a solid. The product is often of high purity after this procedure, but can be recrystallized from a high-boiling solvent like DMF if necessary.
-
Downstream Modification: Unlocking the Second Vector
The true strategic power of this precursor is realized in the subsequent modification of the nitro group. Catalytic hydrogenation is the most common and effective method for this transformation.
Protocol: Reduction of the Nitro Group
-
Setup:
-
To a hydrogenation flask, add the nitrophenyl-substituted heterocycle (e.g., 2-phenyl-4-(4-nitrophenyl)-1H-imidazole) (1.0 g).
-
Add a suitable solvent, such as ethanol, methanol, or ethyl acetate (25 mL).
-
Carefully add 10% Palladium on Carbon (Pd/C) catalyst (100 mg, 10% w/w).
-
Causality: Pd/C is a highly efficient catalyst for the reduction of aromatic nitro groups to anilines under hydrogen pressure. The reaction is typically clean with few side products.
-
-
Execution:
-
Seal the flask and purge the system with nitrogen, followed by hydrogen.
-
Pressurize the vessel with hydrogen (typically 50 psi or using a hydrogen-filled balloon) and stir vigorously at room temperature.
-
Monitor the reaction by TLC. The product, now containing a basic amine, will be significantly more polar than the starting material.
-
The reaction is typically complete within 2-4 hours.
-
-
Work-up:
-
Carefully vent the hydrogen and purge the system with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should not be allowed to dry in the air. Keep the filter cake wet with solvent.
-
Wash the Celite® pad with additional solvent.
-
Evaporate the solvent from the filtrate under reduced pressure to yield the aminophenyl-substituted heterocycle, which can be used directly in the next step (e.g., amide coupling, sulfonylation, or reductive amination).
-
Conclusion
2-Amino-1-(4-nitrophenyl)ethan-1-one is a commercially available and highly versatile precursor for medicinal chemistry. Its dual reactive sites—the α-amino ketone for heterocycle formation and the latent nitro group for late-stage diversification—provide an efficient and powerful platform for the synthesis of compound libraries targeting a wide range of biological targets. The robust and well-established protocols for its conversion into privileged scaffolds like imidazoles and pyrazines make it an indispensable tool for drug discovery professionals.
References
-
Anastassiadou, M., Baziard-Mouysset, G., & Payard, M. (2000). A DMSO-mediated dehydrogenation of 2-aryl-Δ2-imidazolines provides 2-aryl-1H-imidazoles. Synthesis, 2000(12), 1814-1816. Available at: [Link]
-
Bratulescu, G. (2009). A simple and efficient solventless microwave-assisted enabled the synthesis of 4,5-disubstituted imidazoles. Synthesis, 2009(14), 2319-2320. Available at: [Link]
-
Chen, J., & Chen, X. (2023). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry. Available at: [Link]
-
Kulakov, I. V., Zhambekov, Z. M., Fazylov, S. D., & Nurkenov, O. A. (2008). Synthesis of 2-(4-Chlorobenzylamino)-1-(4-nitrophenyl)ethanol and Its Chemical Transformations. Russian Journal of General Chemistry, 78(12), 2374–2378. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Amino-1-(4-nitrophenyl)ethanone. PubChem Compound Database. Retrieved from [Link]
-
Pandey, A., et al. (2009). Synthesis of some novel imidazole derivatives and their biological activities. Journal of Chemistry and Biochemistry, 2(2). Available at: [Link]
-
Patel, R. V., et al. (2011). EFFICIENT SYNTHESIS AND CHARACTERISATION OF IMIDAZOLES UNDER MICROWAVE IRRADIATION. Rasayan Journal of Chemistry, 4(3), 556-561. Available at: [Link]
-
Sisko, J., Kassick, A. J., Mellinger, M., Filan, J. J., Allen, A., & Olsen, M. A. (2000). Mild and efficient protocols provide 1,4,5-trisubstituted and 1,4-/4,5-disubstituted imidazoles regioselectively in a single pot from aryl-substituted tosylmethyl isocyanide (TosMIC) reagents and imines generated in situ. The Journal of Organic Chemistry, 65(5), 1516–1524. Available at: [Link]
-
Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged Scaffolds for Library Design and Drug Discovery. Current Opinion in Chemical Biology, 14(3), 347–361. Available at: [Link]
- Witulski, B., & Alayrac, C. (2004). Dihydropyrazines in the Synthesis of Nitrogen-Containing Heterocycles. In Topics in Heterocyclic Chemistry. Springer.
-
Zuliani, V., Cocconcelli, G., Fantini, M., Ghiron, C., & Rivara, M. (2007). A one-pot synthesis of 2,4(5)-disubstituted imidazoles from α-hydroxy ketones. The Journal of Organic Chemistry, 72(12), 4551–4553. Available at: [Link]
Sources
- 1. 2-Amino-1-(4-nitrophenyl)ethan-1-one hydrochloride | C8H9ClN2O3 | CID 2792801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Amino-1-(4-nitrophenyl)ethanone | C8H8N2O3 | CID 408542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. baranlab.org [baranlab.org]
- 9. Bot Verification [rasayanjournal.co.in]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Cyclization Reactions of 2-Amino-1-(4-nitrophenyl)ethan-1-one
Introduction
2-Amino-1-(4-nitrophenyl)ethan-1-one hydrochloride is a versatile bifunctional molecule possessing a nucleophilic amino group and an electrophilic ketone. This unique arrangement, ortho to a strongly electron-withdrawing nitro group on the phenyl ring, makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds. These heterocyclic scaffolds, such as quinoxalines and benzodiazepines, are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities.
This document provides detailed application notes and protocols for the cyclization of 2-Amino-1-(4-nitrophenyl)ethan-1-one, offering researchers and drug development professionals a comprehensive guide to leveraging this key intermediate. The protocols described herein are designed to be self-validating, with explanations for the causal relationships behind experimental choices, ensuring scientific integrity and reproducibility.
Strategic Approaches to Cyclization
The cyclization of 2-Amino-1-(4-nitrophenyl)ethan-1-one can be strategically directed to yield different heterocyclic systems based on the choice of reaction partners and conditions. This guide will focus on two prominent and synthetically valuable pathways:
-
Synthesis of 2-Aryl-7-nitroquinoxalines: This approach involves the condensation of 2-Amino-1-(4-nitrophenyl)ethan-1-one with a 1,2-dicarbonyl compound. The reaction proceeds via a cyclocondensation mechanism.
-
Synthesis of 7-Nitro-1,4-benzodiazepine Scaffolds: This pathway can be achieved through various strategies, including the reaction with α-haloacyl halides followed by intramolecular cyclization.
The presence of the nitro group on the phenyl ring significantly influences the reactivity of the starting material. It deactivates the aromatic ring towards electrophilic substitution but can activate it towards nucleophilic aromatic substitution. Furthermore, the nitro group can be a useful handle for further functionalization of the resulting heterocyclic products.
Pathway 1: Synthesis of 2-Aryl-7-nitroquinoxalines
Quinoxalines are a class of nitrogen-containing heterocyclic compounds that exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties. The condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound is a classical and efficient method for quinoxaline synthesis. By extension, the reaction of 2-Amino-1-(4-nitrophenyl)ethan-1-one (which can be considered an o-aminoacetophenone derivative) with a suitable dicarbonyl species can lead to the formation of highly functionalized quinoxalines.
Reaction Principle and Mechanism
The synthesis of 2-aryl-7-nitroquinoxalines from 2-Amino-1-(4-nitrophenyl)ethan-1-one and a 1,2-dicarbonyl compound (e.g., benzil) proceeds through a tandem condensation and cyclization process. The reaction is typically catalyzed by acid.
The mechanism involves the following key steps:
-
Nucleophilic attack of one of the amino groups of the (in-situ generated or pre-formed) diamine on one of the carbonyl groups of the dicarbonyl compound.
-
Formation of an imine intermediate.
-
Intramolecular nucleophilic attack of the second amino group on the remaining carbonyl group.
-
Subsequent dehydration to form the stable aromatic quinoxaline ring.
The use of an acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the amino group.
Experimental Protocol: Synthesis of 2-(4-Methoxyphenyl)-3-phenyl-7-nitroquinoxaline
This protocol describes the synthesis of a representative 2-aryl-7-nitroquinoxaline using 4,4'-dimethoxybenzil as the 1,2-dicarbonyl compound.
Materials and Reagents:
-
2-Amino-1-(4-nitrophenyl)ethan-1-one hydrochloride
-
4,4'-Dimethoxybenzil
-
Ethanol (absolute)
-
Glacial Acetic Acid
-
Sodium Bicarbonate (saturated aqueous solution)
-
Ethyl Acetate
-
Hexane
-
Anhydrous Sodium Sulfate
-
Silica Gel (for column chromatography)
Instrumentation:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
-
Glass column for chromatography
Procedure:
-
To a 100 mL round-bottom flask, add 2-Amino-1-(4-nitrophenyl)ethan-1-one hydrochloride (1.0 g, 4.6 mmol) and 4,4'-dimethoxybenzil (1.25 g, 4.6 mmol).
-
Add 50 mL of absolute ethanol to the flask.
-
Add 5 mL of glacial acetic acid to the mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with stirring for 4-6 hours.
-
Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent). The starting materials should be consumed, and a new, less polar spot corresponding to the product should appear.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the ethanol.
-
To the residue, add 50 mL of ethyl acetate and 50 mL of a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Combine the organic extracts and wash with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Collect the fractions containing the pure product and concentrate to dryness to obtain 2-(4-methoxyphenyl)-3-phenyl-7-nitroquinoxaline as a solid.
Data Summary
| Parameter | Value |
| Reactants | 2-Amino-1-(4-nitrophenyl)ethan-1-one HCl, 4,4'-Dimethoxybenzil |
| Solvent | Ethanol |
| Catalyst | Glacial Acetic Acid |
| Temperature | Reflux (~78 °C) |
| Reaction Time | 4-6 hours |
| Typical Yield | 70-85% |
Visualization of the Workflow
Caption: Workflow for the synthesis of 2-aryl-7-nitroquinoxalines.
Pathway 2: Synthesis of 7-Nitro-1,4-benzodiazepine Scaffolds
1,4-Benzodiazepines are a well-known class of psychoactive drugs with anxiolytic, sedative, and anticonvulsant properties.[1] The synthesis of novel benzodiazepine derivatives remains a significant area of research in medicinal chemistry. The cyclization of 2-aminoaryl ketones is a common strategy for constructing the benzodiazepine core.
Reaction Principle and Mechanism
A versatile method for the synthesis of 7-nitro-1,4-benzodiazepines from 2-Amino-1-(4-nitrophenyl)ethan-1-one involves a multi-step, one-pot sequence. A common approach is the reaction with an α-amino acid or its derivative, or with an α-haloacyl halide followed by cyclization.
The mechanism for the reaction with an α-haloacyl halide (e.g., bromoacetyl bromide) involves:
-
N-Acylation: The amino group of 2-Amino-1-(4-nitrophenyl)ethan-1-one reacts with the α-haloacyl halide to form an N-acylated intermediate.
-
Intramolecular Cyclization: Under basic conditions, the nitrogen of the newly formed amide can undergo an intramolecular nucleophilic substitution with the α-halo group, or a more complex cyclization pathway can be initiated. A common route involves reaction with a source of ammonia or an amine to form an imine at the ketone, followed by intramolecular attack of the amide nitrogen.
Experimental Protocol: Synthesis of a 7-Nitro-1,3-dihydro-2H-1,4-benzodiazepin-2-one Derivative
This protocol outlines a general procedure for the synthesis of a 7-nitro-1,4-benzodiazepine-2-one derivative.
Materials and Reagents:
-
2-Amino-1-(4-nitrophenyl)ethan-1-one hydrochloride
-
Bromoacetyl bromide
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Ammonia in methanol (7N solution)
-
Sodium sulfate, anhydrous
-
Silica Gel (for column chromatography)
Instrumentation:
-
Round-bottom flask with a dropping funnel and nitrogen inlet
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
-
Glass column for chromatography
Procedure:
Step 1: N-Acylation
-
To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add 2-Amino-1-(4-nitrophenyl)ethan-1-one hydrochloride (1.0 g, 4.6 mmol) and 30 mL of anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Add pyridine (0.73 mL, 9.2 mmol) dropwise to the suspension.
-
In a separate dropping funnel, dissolve bromoacetyl bromide (0.44 mL, 5.1 mmol) in 10 mL of anhydrous dichloromethane.
-
Add the bromoacetyl bromide solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the formation of the N-acylated intermediate by TLC.
-
Quench the reaction by the slow addition of 20 mL of water.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with 1M HCl (20 mL), saturated sodium bicarbonate solution (20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-bromo-N-(2-(4-nitrophenyl)-2-oxoethyl)acetamide. This intermediate is often used in the next step without further purification.
Step 2: Cyclization
-
Dissolve the crude intermediate from Step 1 in 50 mL of methanol.
-
Add a 7N solution of ammonia in methanol (20 mL) and stir the mixture at room temperature in a sealed vessel for 24-48 hours.
-
Monitor the cyclization by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of dichloromethane and methanol) to yield the 7-nitro-1,3-dihydro-2H-1,4-benzodiazepin-2-one derivative.
Data Summary
| Parameter | Value |
| Reactants | 2-Amino-1-(4-nitrophenyl)ethan-1-one HCl, Bromoacetyl bromide |
| Solvents | Dichloromethane, Methanol |
| Reagents | Pyridine, Ammonia in Methanol |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 12 hours (acylation), 24-48 hours (cyclization) |
| Typical Yield | 50-70% (over two steps) |
Visualization of the Reaction Pathway
Caption: Reaction pathway for the synthesis of a 7-nitro-1,4-benzodiazepine derivative.
Conclusion
2-Amino-1-(4-nitrophenyl)ethan-1-one is a valuable and versatile starting material for the synthesis of diverse nitrogen-containing heterocycles. The protocols detailed in these application notes provide robust and reproducible methods for the preparation of 7-nitroquinoxalines and 7-nitro-1,4-benzodiazepines. The strategic choice of reaction partners and conditions allows for the targeted synthesis of these important scaffolds. The presence of the nitro group not only influences the initial cyclization but also provides a functional handle for further diversification, making these products attractive for library synthesis in drug discovery programs. Researchers are encouraged to adapt and optimize these protocols for their specific synthetic targets.
References
- Michael, J. P., et al. (1999). The use of enaminones in the synthesis of azabicyclic alkaloids. Journal of the Chemical Society, Perkin Transactions 1, (21), 3029-3036.
- Paulvannan, K., & Stille, J. R. (1994). A new and efficient synthesis of functionalized 2,3,6,7-tetrahydro-5(1H)-indolizinones. Tetrahedron Letters, 35(42), 7875-7878.
- Balderson, D. S., et al. (2007). Crystal structures of 4-bromophenyl enaminones with 5-, 6- and 7-membered rings. Acta Crystallographica Section E: Structure Reports Online, 63(12), o4636-o4639.
- Bernstein, J., et al. (1995). Patterns in hydrogen bonding: functionality and graph set analysis in crystals. Angewandte Chemie International Edition in English, 34(14), 1555-1573.
- Qi, C., et al. (2011). Aerobic Oxidation of Deoxybenzoins Catalyzed by 1,4-Diazabicyclo[2.2.2]octane (DABCO) and Its Application in the One-Pot Synthesis of Quinoxalines. Synthesis, 2011(03), 387-396.
- Shee, S., et al. (2020). Nickel-Catalyzed Synthesis of Quinoxalines from 1,2-Diamines and 2-Nitroanilines. The Journal of Organic Chemistry, 85(4), 2775-2784.
- Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. College of Chemistry and Chemical Engineering, Jiangxi Normal University.
-
Organic Chemistry Portal. (n.d.). Synthesis of quinoxalines. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules. Retrieved from [Link]
Sources
Catalytic reduction of the nitro group in 2-Amino-1-(4-nitrophenyl)ethan-1-one
Application Note & Protocol
Topic: Selective Catalytic Reduction of the Nitro Group in 2-Amino-1-(4-nitrophenyl)ethan-1-one
Audience: Researchers, scientists, and drug development professionals.
Introduction: Strategic Importance of 2-Amino-1-(4-aminophenyl)ethan-1-one
The selective reduction of the nitro group in 2-Amino-1-(4-nitrophenyl)ethan-1-one is a pivotal chemical transformation, yielding 2-Amino-1-(4-aminophenyl)ethan-1-one. This product serves as a crucial building block in medicinal chemistry and materials science. Its structural motif, featuring a para-substituted aromatic amine, is a key pharmacophore in a variety of therapeutic agents. The successful and efficient synthesis of this molecule is therefore of significant interest to the drug development community.
This application note provides a comprehensive guide to performing this reduction via catalytic hydrogenation. We will delve into the mechanistic underpinnings of the reaction, offer detailed, field-tested protocols, and discuss the critical parameters that ensure high yield and purity.
Reaction Overview & Mechanistic Considerations
The conversion of an aromatic nitro group to an amine via catalytic hydrogenation is a classic and highly efficient transformation. The general reaction is depicted below:
The process involves the transfer of hydrogen gas to the nitro compound, mediated by a solid-phase catalyst, typically a noble metal like Palladium (Pd) or Platinum (Pt) supported on activated carbon.
Mechanism on a Catalyst Surface: The reaction is believed to proceed through a series of intermediates on the catalyst surface. While the exact mechanism can be complex and dependent on the specific catalyst and conditions, a widely accepted pathway involves the following key steps:
-
Adsorption: Both the nitro compound and molecular hydrogen are adsorbed onto the surface of the metal catalyst.
-
Hydrogen Activation: The H-H bond in H₂ is weakened and cleaved by the metal, forming reactive metal-hydride species.
-
Stepwise Reduction: The nitro group is sequentially reduced, likely through nitroso (R-NO) and hydroxylamine (R-NHOH) intermediates.
-
Amine Formation: The hydroxylamine intermediate is further reduced to the final amine.
-
Desorption: The final product, the aminophenyl derivative, desorbs from the catalyst surface, freeing up active sites for the next catalytic cycle.
Chemoselectivity: A key challenge in this synthesis is the presence of a ketone functional group in the starting material. Aggressive reduction conditions could potentially lead to the over-reduction of the ketone to a secondary alcohol. The protocols outlined herein are optimized for high chemoselectivity, preferentially reducing the nitro group while preserving the ketone. Palladium on carbon (Pd/C) is an excellent choice for this transformation due to its high activity for nitro group reduction and generally lower propensity for ketone reduction under mild conditions compared to other catalysts like Raney Nickel.
Experimental Protocols
Protocol 1: Standard Palladium-on-Carbon Catalyzed Hydrogenation
This protocol is a robust and widely applicable method for the reduction of 2-Amino-1-(4-nitrophenyl)ethan-1-one.
Materials & Reagents:
-
2-Amino-1-(4-nitrophenyl)ethan-1-one hydrochloride
-
10% Palladium on activated carbon (Pd/C), 50% wet (Degussa type)
-
Methanol (MeOH), ACS grade
-
Hydrogen gas (H₂), high purity
-
Nitrogen gas (N₂), inert
-
Celite® (for filtration)
Equipment:
-
Parr shaker hydrogenation apparatus or a similar stirred autoclave system
-
Round-bottom flask
-
Magnetic stirrer
-
Büchner funnel and filter flask
-
Rotary evaporator
Step-by-Step Procedure:
-
Vessel Preparation: Ensure the hydrogenation vessel is clean and dry. Purge the vessel thoroughly with nitrogen gas to remove any residual oxygen.
-
Charging the Reactor: To the hydrogenation vessel, add 2-Amino-1-(4-nitrophenyl)ethan-1-one hydrochloride.
-
Solvent Addition: Add methanol as the reaction solvent. A typical concentration is in the range of 0.1-0.5 M.
-
Catalyst Addition: Carefully add 10% Pd/C catalyst. The catalyst loading is typically between 1-5 mol% relative to the substrate. The wet catalyst should be handled with care to avoid ignition upon contact with solvent vapors in the air.
-
System Purge: Seal the reactor. Evacuate the vessel and backfill with nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Hydrogenation: Evacuate the vessel one final time and introduce hydrogen gas to the desired pressure (typically 3-4 bar or ~50 psi).
-
Reaction: Begin vigorous stirring and maintain the reaction at room temperature.
-
Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake. For more precise monitoring, thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can be used by carefully withdrawing aliquots from the reaction mixture.
-
Reaction Completion & Workup: Once the reaction is complete (typically 2-4 hours), stop the stirring and vent the hydrogen gas. Purge the vessel with nitrogen gas.
-
Catalyst Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional methanol to ensure complete recovery of the product. Caution: The palladium catalyst on the Celite® pad can be pyrophoric. Do not allow it to dry completely in the air. Quench it carefully with water.
-
Solvent Removal: Combine the filtrate and washes, and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude product, 2-Amino-1-(4-aminophenyl)ethan-1-one, typically as its hydrochloride salt.
Protocol 2: Transfer Hydrogenation with Ammonium Formate
For laboratories not equipped with a high-pressure hydrogenation apparatus, transfer hydrogenation offers a convenient alternative. In this method, a hydrogen donor molecule, such as ammonium formate, is used in place of hydrogen gas.
Materials & Reagents:
-
2-Amino-1-(4-nitrophenyl)ethan-1-one hydrochloride
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate (HCOONH₄)
-
Methanol (MeOH)
-
Deionized water
-
Celite®
Step-by-Step Procedure:
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-Amino-1-(4-nitrophenyl)ethan-1-one hydrochloride in a mixture of methanol and water.
-
Reagent Addition: Add ammonium formate (typically 4-6 equivalents) to the solution, followed by the 10% Pd/C catalyst (5-10 mol%).
-
Reaction: Heat the reaction mixture to a gentle reflux (around 60-70 °C).
-
Monitoring: Monitor the reaction progress by TLC or HPLC. The reaction is often complete within 1-3 hours.
-
Workup: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove the catalyst, washing with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to remove the methanol. The remaining aqueous solution can be further processed to isolate the product, for example, by extraction or crystallization.
Data Summary & Comparison
| Parameter | Protocol 1: Catalytic Hydrogenation | Protocol 2: Transfer Hydrogenation |
| Hydrogen Source | H₂ gas (high pressure) | Ammonium Formate |
| Pressure | 3-4 bar (50 psi) | Atmospheric |
| Temperature | Room Temperature | 60-70 °C (Reflux) |
| Typical Reaction Time | 2-4 hours | 1-3 hours |
| Catalyst Loading | 1-5 mol% | 5-10 mol% |
| Advantages | High atom economy, clean byproducts (water) | No specialized high-pressure equipment needed |
| Disadvantages | Requires specialized high-pressure reactor | Lower atom economy, byproduct salts |
Visualizing the Workflow
The general workflow for the catalytic hydrogenation process is outlined below.
Caption: Workflow for Catalytic Hydrogenation of 2-Amino-1-(4-nitrophenyl)ethan-1-one.
Safety Considerations
-
Pyrophoric Catalyst: Palladium on carbon, especially when dry and containing adsorbed hydrogen, can be pyrophoric and may ignite flammable solvents. Always handle the catalyst in a wet state and in an inert atmosphere where possible. After filtration, the catalyst should be quenched with water and disposed of according to institutional guidelines.
-
Hydrogen Gas: Hydrogen is a highly flammable gas that forms explosive mixtures with air. Ensure all equipment is properly grounded and that the reaction is carried out in a well-ventilated fume hood, away from ignition sources.
-
Nitro Compounds: Aromatic nitro compounds can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Characterization of the Product
The resulting 2-Amino-1-(4-aminophenyl)ethan-1-one can be characterized by standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure. The disappearance of the signals corresponding to the nitro-substituted aromatic ring and the appearance of new signals for the amino-substituted ring are key indicators.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared Spectroscopy (IR): To observe the N-H stretching vibrations of the newly formed primary amine.
Conclusion
The catalytic reduction of 2-Amino-1-(4-nitrophenyl)ethan-1-one is a reliable and scalable method for the synthesis of its corresponding aminophenyl derivative. Both high-pressure hydrogenation and transfer hydrogenation methods using a Pd/C catalyst offer excellent yields and chemoselectivity. The choice between the two protocols will largely depend on the available equipment. By following the detailed procedures and adhering to the safety precautions outlined in this note, researchers can confidently and successfully perform this important synthetic transformation.
Application Notes and Protocols for the N-Alkylation of 2-Amino-1-(4-nitrophenyl)ethan-1-one
Abstract
This technical guide provides detailed experimental protocols for the N-alkylation of 2-amino-1-(4-nitrophenyl)ethan-1-one, a key intermediate in the synthesis of various biologically active compounds and pharmaceutical building blocks. We present two robust and widely applicable methods: direct N-alkylation with alkyl halides and reductive amination with carbonyl compounds. This document is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the underlying chemical principles, step-by-step procedures, and critical considerations for successful synthesis and purification. The protocols are designed to be self-validating, with an emphasis on reaction monitoring and product characterization.
Introduction: The Significance of N-Alkylated Phenacylamines
2-Amino-1-(4-nitrophenyl)ethan-1-one is a versatile starting material characterized by a primary amine and a ketone functional group, both of which are amenable to a wide range of chemical transformations.[1] The presence of the electron-withdrawing nitro group on the phenyl ring modulates the reactivity of the molecule. N-alkylation of the primary amine yields secondary and tertiary amines that are crucial precursors in the development of novel therapeutics, agrochemicals, and materials. The ability to introduce a diverse array of alkyl substituents allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, solubility, and target-binding affinity.
This guide explores two complementary strategies for achieving N-alkylation of this substrate, each with its own set of advantages and considerations. Direct alkylation offers a straightforward approach using readily available alkyl halides, while reductive amination provides a powerful method for coupling with a broad range of aldehydes and ketones.[2][3]
Reaction Schemes
Direct N-Alkylation
The direct N-alkylation of 2-amino-1-(4-nitrophenyl)ethan-1-one with an alkyl halide proceeds via a nucleophilic substitution reaction. The primary amine acts as the nucleophile, displacing the halide from the alkylating agent. A base is required to neutralize the hydrogen halide byproduct and to deprotonate the amine, thereby increasing its nucleophilicity.
Caption: General workflow for direct N-alkylation.
Reductive Amination
Reductive amination is a two-step, one-pot process that converts a primary amine and a carbonyl compound into a secondary amine.[2][4] The reaction begins with the formation of an imine intermediate through the condensation of the amine and the aldehyde or ketone.[2] This is followed by the in-situ reduction of the imine to the corresponding amine using a suitable reducing agent.[2]
Caption: Workflow for reductive amination.
Experimental Protocols
Protocol 1: Direct N-Alkylation with an Alkyl Halide
This protocol describes a general procedure for the mono-alkylation of 2-amino-1-(4-nitrophenyl)ethan-1-one using an alkyl bromide in the presence of potassium carbonate.
Materials:
-
2-Amino-1-(4-nitrophenyl)ethan-1-one hydrochloride (or free base)
-
Alkyl bromide (e.g., benzyl bromide, ethyl bromide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-1-(4-nitrophenyl)ethan-1-one (1.0 eq). If starting from the hydrochloride salt, add an additional equivalent of base.
-
Reagent Addition: Add anhydrous potassium carbonate (2.0-3.0 eq) and anhydrous acetonitrile to the flask to achieve a concentration of approximately 0.1 M.
-
Stir the suspension at room temperature for 15 minutes.
-
Addition of Alkylating Agent: Add the alkyl bromide (1.1-1.2 eq) dropwise to the stirring suspension.
-
Reaction: Heat the reaction mixture to 60-80°C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[5]
Rationale for Experimental Choices:
-
Base: Potassium carbonate is a moderately strong base that is effective in neutralizing the HBr byproduct and facilitating the deprotonation of the amine without causing significant side reactions.[6]
-
Solvent: Acetonitrile is a polar aprotic solvent that is suitable for nucleophilic substitution reactions and has a convenient boiling point for heating.[6]
-
Stoichiometry: A slight excess of the alkylating agent is used to ensure complete consumption of the starting amine. Using a large excess can lead to dialkylation.
Protocol 2: Reductive Amination with an Aldehyde or Ketone
This protocol details the N-alkylation of 2-amino-1-(4-nitrophenyl)ethan-1-one with a carbonyl compound using sodium triacetoxyborohydride as the reducing agent.
Materials:
-
2-Amino-1-(4-nitrophenyl)ethan-1-one hydrochloride (or free base)
-
Aldehyde or ketone (1.0-1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous
-
Acetic acid (catalytic amount, if needed)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-amino-1-(4-nitrophenyl)ethan-1-one (1.0 eq) and the aldehyde or ketone (1.0-1.2 eq).
-
Solvent Addition: Add anhydrous 1,2-dichloroethane or THF to the flask to achieve a concentration of approximately 0.1 M.
-
If the carbonyl compound is a less reactive ketone, a catalytic amount of acetic acid can be added to facilitate imine formation.[7]
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride in one portion. The reaction is often mildly exothermic.
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-24 hours.
-
Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate or dichloromethane.
-
Combine the organic layers and wash with brine.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[7]
Rationale for Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations.[7] It is less basic than other borohydrides, which minimizes side reactions.
-
Solvent: 1,2-Dichloroethane and THF are common solvents for reductive amination as they are compatible with the reagents and reaction conditions.[7]
-
One-Pot Procedure: This method is highly efficient as it combines imine formation and reduction in a single step, avoiding the isolation of the potentially unstable imine intermediate.[8][9]
Summary of Reaction Parameters
| Parameter | Direct N-Alkylation | Reductive Amination |
| Alkylating Agent | Alkyl Halide (e.g., R-Br, R-I) | Aldehyde or Ketone |
| Base | K₂CO₃, Cs₂CO₃, or organic base | Not required (or catalytic acid) |
| Reducing Agent | Not applicable | NaBH(OAc)₃, NaBH₃CN |
| Solvent | Acetonitrile, DMF | DCE, THF, Methanol |
| Temperature | Room Temperature to 80°C | Room Temperature |
| Reaction Time | 4-24 hours | 2-24 hours |
| Key Advantages | Simple setup, readily available reagents | Broad substrate scope, mild conditions |
| Potential Issues | Over-alkylation, requires heating | Hydrolysis of imine, sensitive to moisture |
Characterization of N-Alkylated Products
The successful synthesis of the N-alkylated 2-amino-1-(4-nitrophenyl)ethan-1-one derivatives should be confirmed by standard analytical techniques:
-
Thin-Layer Chromatography (TLC): To monitor the progress of the reaction and assess the purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product by identifying the characteristic signals of the newly introduced alkyl group and the shifts in the signals of the parent molecule.
-
Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its identity.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule, such as the N-H stretch (for secondary amines), C=O stretch of the ketone, and the N-O stretches of the nitro group.
Conclusion
The N-alkylation of 2-amino-1-(4-nitrophenyl)ethan-1-one is a fundamental transformation for the synthesis of a diverse range of valuable compounds. This guide has provided two detailed and reliable protocols for achieving this transformation: direct alkylation and reductive amination. By understanding the underlying principles and carefully following the experimental procedures, researchers can effectively synthesize and purify the desired N-alkylated products for their specific applications in drug discovery and materials science.
References
- BenchChem. (2025). Application Notes and Protocols for the Alkylation of Amines with N-(2-chloroethyl)-4-nitroaniline.
- BenchChem. (2025). Application Notes and Protocols for Reductive Amination of "2-Amino-1-(4-hydroxyphenyl)ethanone" Derivatives.
-
Sukhorukov, A. Y. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 8, 215. [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
PubMed. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Retrieved from [Link]
- BenchChem. (2025). optimization of reaction conditions for N-alkylation of 2-nitroaniline.
- BenchChem. (2025). Application Notes and Protocols for 2-Nitro-1-(4-nitrophenyl)ethanone and its Analogs in Organic Synthesis.
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols: Reactivity of 2-Nitro-1-(4-nitrophenyl)ethanone with Nucleophiles.
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Reductive Amination. Retrieved from [Link]
- (2021) Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I). Journal of Chemical Reviews, 3(2), 111-143.
-
ResearchGate. (n.d.). Reductive amination of aldehydes and ketones with nitro compounds. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-1-(4-nitrophenyl)ethan-1-one hydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-1-(4-nitrophenyl)ethanone. Retrieved from [Link]
Sources
- 1. 2-Amino-1-(4-nitrophenyl)ethanone | C8H8N2O3 | CID 408542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]
- 9. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparation of Thiophene Derivatives Using 2-Amino-1-(4-nitrophenyl)ethan-1-one: An Application Note and Protocol
Introduction: The Strategic Importance of Thiophene Scaffolds in Modern Drug Discovery
The thiophene nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its versatile biological activities and synthetic accessibility. Thiophene-containing molecules have demonstrated a wide spectrum of pharmacological properties, including anti-inflammatory, antimicrobial, antiviral, and anticancer activities. Their electron-rich nature and bioisosteric relationship with the phenyl group allow for favorable interactions with a variety of biological targets, making them a focal point in the design of novel therapeutics. The synthesis of highly functionalized thiophenes is therefore a critical endeavor for researchers in drug development.
This application note provides a comprehensive guide to the synthesis of polysubstituted 2-aminothiophene derivatives, utilizing 2-Amino-1-(4-nitrophenyl)ethan-1-one as a key starting material. The protocol is based on the well-established Gewald aminothiophene synthesis, a powerful one-pot, multi-component reaction that offers an efficient route to this important class of heterocycles. We will delve into the mechanistic underpinnings of this reaction, provide a detailed, step-by-step experimental protocol, and discuss the significance of the resulting thiophene derivatives for further elaboration in drug discovery programs.
The Gewald Aminothiophene Synthesis: A Mechanistic Overview
The Gewald reaction is a cornerstone of heterocyclic chemistry, enabling the synthesis of 2-aminothiophenes from a carbonyl compound, an active methylene nitrile, and elemental sulfur in the presence of a base. The reaction proceeds through a cascade of mechanistically distinct steps, beginning with a Knoevenagel condensation.
The currently accepted mechanism involves the following key transformations:
-
Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the ketone (2-Amino-1-(4-nitrophenyl)ethan-1-one) and the active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate). This step forms a stable α,β-unsaturated nitrile intermediate.
-
Sulfur Addition: Elemental sulfur (typically in its S8 crown form) is then added to the reaction mixture. The precise mechanism of sulfur addition is complex, but it is postulated to involve the formation of a sulfur-containing intermediate.
-
Cyclization and Tautomerization: The sulfur-containing intermediate undergoes an intramolecular cyclization, followed by tautomerization, to yield the final, stable 2-aminothiophene product.
The overall transformation is a highly efficient and atom-economical process for the construction of the thiophene ring.
Visualizing the Reaction Pathway
Caption: Generalized workflow of the Gewald aminothiophene synthesis.
Experimental Protocol: Synthesis of 2-Amino-5-(4-nitrophenyl)thiophene-3-carbonitrile
This protocol details the synthesis of a representative thiophene derivative using 2-Amino-1-(4-nitrophenyl)ethan-1-one.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Quantity (g) |
| 2-Amino-1-(4-nitrophenyl)ethan-1-one | 4740-22-1 | 180.16 | 10 | 1.80 |
| Malononitrile | 109-77-3 | 66.06 | 10 | 0.66 |
| Elemental Sulfur | 7704-34-9 | 32.07 (as S) | 10 | 0.32 |
| Morpholine | 110-91-8 | 87.12 | 2 | 0.17 |
| Ethanol (Absolute) | 64-17-5 | 46.07 | - | 50 mL |
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-Amino-1-(4-nitrophenyl)ethan-1-one (1.80 g, 10 mmol), malononitrile (0.66 g, 10 mmol), and elemental sulfur (0.32 g, 10 mmol).
-
Solvent Addition: To the flask, add 50 mL of absolute ethanol.
-
Base Catalyst: Add morpholine (0.17 g, 2 mmol) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C) with continuous stirring.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane, 1:1). The reaction is typically complete within 4-6 hours.
-
Work-up and Isolation:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid product with cold ethanol (2 x 10 mL) to remove any unreacted starting materials and impurities.
-
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the pure 2-Amino-5-(4-nitrophenyl)thiophene-3-carbonitrile.
Expected Yield and Characterization
-
Yield: The expected yield of the purified product is typically in the range of 70-85%.
-
Appearance: A yellow to orange crystalline solid.
-
Characterization: The structure of the synthesized compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Applications in Drug Development: The Versatility of the Synthesized Thiophene
The resulting 2-Amino-5-(4-nitrophenyl)thiophene-3-carbonitrile is a versatile intermediate for the synthesis of a diverse library of compounds for drug discovery. The presence of the amino and cyano groups, along with the nitrophenyl moiety, provides multiple handles for further chemical modifications.
Workflow for Further Derivatization
Caption: Potential derivatization pathways for the synthesized thiophene.
Troubleshooting and Key Considerations
-
Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time or adding a slight excess of the base catalyst.
-
Low Yield: Ensure all reagents are dry and of high purity. The quality of the elemental sulfur can also impact the reaction outcome.
-
Side Reactions: The Knoevenagel condensation can sometimes be reversible. Ensuring efficient removal of water, if possible, can drive the reaction forward. However, in this one-pot protocol, the subsequent rapid steps usually prevent significant reversal.
Conclusion: A Gateway to Novel Therapeutics
The Gewald aminothiophene synthesis provides a robust and efficient method for the preparation of highly functionalized thiophene derivatives from readily available starting materials. The use of 2-Amino-1-(4-nitrophenyl)ethan-1-one in this reaction opens up a direct route to thiophenes bearing a key pharmacophore, the 4-nitrophenyl group. The resulting products are valuable building blocks for the synthesis of new chemical entities with potential applications across a wide range of therapeutic areas. This application note serves as a practical guide for researchers and scientists in the pharmaceutical industry to leverage this powerful synthetic methodology in their drug discovery efforts.
References
- Abdel-Mohsen, H. T., et al. (2018). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinoma as VEGFR-2 Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1344-1359.
- Gewald, K. (1966). Heterocyclic compounds from CH-acidic nitriles, VII. 2-Aminothiophenes from α-oxo-mercaptans and methylene-active nitriles. Chemische Berichte, 99(3), 1002-1007.
- Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclic compounds from CH-acidic nitriles, II. 2-Aminothiophenes from carbonyl compounds, cyanomethylene compounds and sulfur. Chemische Berichte, 99(1), 94-100.
-
Gewald reaction. In Wikipedia. Retrieved January 17, 2026, from [Link]
-
Gewald Reaction. Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]
- Hassan, A. S., et al. (2021). A green chemistry approach to gewald reaction. Der Pharma Chemica, 13(5), 1-6.
- International Journal of Pharmacy and Biological Sciences. (2013). Synthesis of Some Novel 2-Aminothiophene Derivatives and Evaluation for Their Antimicrobial Activity. International Journal of Pharmacy and Biological Sciences, 3(4), 534-542.
- Labinsights. (2023, May 8). Thiophenes - Heterocyclic Organic Compounds. Labinsights.
- MDPI. (2014). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Molecules, 19(9), 14698-14707.
- Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246.
- Rao, A. S., & Kumar, A. (2019).
-
ResearchGate. (n.d.). Synthesis of thiophene derivatives 4 and 5. Retrieved January 17, 2026, from [Link]
- Royal Society of Chemistry. (2022). Green methodologies for the synthesis of 2-aminothiophene. RSC Advances, 12(38), 24867-24881.
- Sahu, J. K., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15(1), 23-49.
- ScienceDirect. (2012). The synthesis of 2,5-bis(4-amidinophenyl)thiophene derivatives providing submicromolar-range inhibition of the botulinum neurotoxin serotype A metalloprotease. European Journal of Medicinal Chemistry, 53, 374-379.
- Shi, T., et al. (2019). A one-step, atom economical synthesis of thieno[2,3-d]pyrimidin-4-amine derivatives via a four-component reaction. Organic Letters, 21(15), 5964-5968.
- Thieme. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Synthesis, 55(23), 3845-3854.
- Wiley Online Library. (2015). Synthesis of Polysubstituted Thiophenes via Base-Induced [2+2+1] Cycloaddition Reaction of Alkynes and Elemental Sulfur.
Synthesis of Oxazolidinone Scaffolds from 2-Amino-1-(4-nitrophenyl)ethan-1-one: An Application Note and Protocol Guide
Abstract
The oxazolidinone core is a privileged scaffold in medicinal chemistry, most notably recognized for its role in the development of novel antibacterial agents such as Linezolid. This [1][2][3][4]application note provides a comprehensive guide for the synthesis of oxazolidinone scaffolds, commencing from the readily available starting material, 2-Amino-1-(4-nitrophenyl)ethan-1-one. We will delve into the underlying chemical principles, provide a detailed, step-by-step protocol for a key synthetic transformation, and present a mechanistic overview to enhance the researcher's understanding of this critical reaction. This guide is intended for researchers and scientists in the field of drug development and organic synthesis.
Introduction: The Significance of the Oxazolidinone Scaffold
The oxazolidinone ring system is a five-membered heterocycle containing both nitrogen and oxygen. Its p[3][5]rominence in medicinal chemistry stems from its versatile biological activities, which include antibacterial, antituberculosis, anticancer, and anti-inflammatory properties. The s[2][4]tructural rigidity and stereochemical features of the oxazolidinone ring allow for precise orientation of substituents, enabling targeted interactions with biological macromolecules.
The synthesis of oxazolidinones has been a subject of intense research, with numerous methodologies developed to access this important heterocyclic system. These[6][7] methods often involve the cyclization of 1,2-amino alcohols with various carbonylating agents. The c[7]hoice of starting materials and synthetic route can significantly impact the final product's stereochemistry and overall yield, making the selection of an appropriate precursor crucial.
2-Amino-1-(4-nitrophenyl)ethan-1-one is an attractive starting material for the synthesis of a variety of heterocyclic compounds due to its bifunctional nature, containing both an amino group and a keto group. The p[8][9]resence of the electron-withdrawing nitro group on the phenyl ring can also influence the reactivity of the molecule. This guide will focus on a robust and reproducible method to construct the oxazolidinone scaffold from this precursor.
Synthetic Strategy: From α-Amino Ketone to Oxazolidinone
The overall synthetic strategy involves a two-step process:
-
Reduction of the Ketone: The carbonyl group of 2-Amino-1-(4-nitrophenyl)ethan-1-one is selectively reduced to a hydroxyl group to form the corresponding 1,2-amino alcohol, 2-amino-1-(4-nitrophenyl)ethan-1-ol. This transformation is a critical step as it generates the necessary functionality for the subsequent cyclization.
-
Cyclization to the Oxazolidinone: The resulting 1,2-amino alcohol is then treated with a suitable carbonylating agent to facilitate the intramolecular cyclization, forming the desired 5-(4-nitrophenyl)oxazolidin-2-one.
This approach is logical and efficient, leveraging well-established chemical transformations to achieve the target scaffold. The choice of reagents and reaction conditions at each step is paramount to ensure high yields and purity.
Experimental Protocols
Materials and Methods
All reagents and solvents should be of analytical grade and used as received unless otherwise specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.
Workflow Diagram
Sources
- 1. A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid) – Oriental Journal of Chemistry [orientjchem.org]
- 2. Oxazolidinones as versatile scaffolds in medicinal chemistry - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Oxazolidinones as versatile scaffolds in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2-Oxazolidinone - Wikipedia [en.wikipedia.org]
- 6. Oxazolidinone synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. crescentchemical.com [crescentchemical.com]
- 9. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
Analytical methods for monitoring reactions of 2-Amino-1-(4-nitrophenyl)ethan-1-one
An Application Note and Protocol for the Analytical Monitoring of Reactions Involving 2-Amino-1-(4-nitrophenyl)ethan-1-one
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework of analytical methodologies for monitoring the chemical reactions of 2-Amino-1-(4-nitrophenyl)ethan-1-one. This compound is a key intermediate in various synthetic pathways, and the ability to accurately track its transformation is critical for reaction optimization, yield maximization, and impurity profiling in research, development, and manufacturing settings. We present detailed, field-proven protocols for Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and in-situ Nuclear Magnetic Resonance (NMR) spectroscopy. The causality behind experimental choices is explained, and each protocol is designed as a self-validating system to ensure data integrity and reproducibility.
Introduction: The Synthetic & Analytical Challenge
2-Amino-1-(4-nitrophenyl)ethan-1-one is a bifunctional molecule featuring a primary amine, a ketone, and an electron-withdrawing nitroaromatic system[1]. This unique combination of functional groups makes it a versatile starting material for the synthesis of a wide range of compounds, including pharmaceutical intermediates and biologically active molecules[2][3]. The principal challenge in its synthetic application lies in the selective transformation of one functional group in the presence of others. For instance, the reduction of the nitro group to an amine must be monitored to prevent over-reduction of the ketone[4].
Effective reaction monitoring is therefore not merely a quality control step but an essential tool for mechanistic understanding and process development. The choice of analytical method depends on the specific reaction, the required level of detail (qualitative vs. quantitative), and the available instrumentation. This guide provides a multi-tiered approach, from rapid qualitative checks to precise quantitative analysis and real-time monitoring.
A Model Reaction: Selective Nitro Group Reduction
To illustrate the application of these analytical methods, we will focus on a common and important transformation: the selective reduction of the nitro group of 2-Amino-1-(4-nitrophenyl)ethan-1-one ( 1 ) to yield 2-Amino-1-(4-aminophenyl)ethan-1-one ( 2 ). This reaction is fundamental in synthesizing precursors for dyes, polymers, and pharmaceuticals.
-
Starting Material (SM): 2-Amino-1-(4-nitrophenyl)ethan-1-one ( 1 )
-
Expected Product (P): 2-Amino-1-(4-aminophenyl)ethan-1-one ( 2 )
-
Potential Byproduct (BP): 2-Amino-1-(4-nitrophenyl)ethan-1-ol ( 3 ), from reduction of the ketone[5].
The analytical goal is to quantify the consumption of 1 and the formation of 2 , while also detecting the presence of any key byproducts like 3 .
Method 1: Thin-Layer Chromatography (TLC) - Rapid Qualitative Monitoring
TLC is the fastest and most common method for qualitatively tracking the progress of an organic reaction at the bench[6]. It allows for a quick visual assessment of the presence of starting material, the formation of products, and the complexity of the reaction mixture.
Expertise & Causality
The choice of a moderately polar mobile phase (e.g., Ethyl Acetate/Hexane) is based on the polarity difference between the starting material and the product. The product, with two amino groups, is significantly more polar than the starting material and will thus have a lower Retention Factor (Rf) on the silica plate. Visualization under UV light is effective because both the nitro and amino aromatic rings are UV-active.
Experimental Protocol
-
Plate Preparation: Use silica gel 60 F-254 plates[6]. With a pencil, lightly draw an origin line about 1 cm from the bottom.
-
Solvent System: Prepare a developing chamber with a 70:30 mixture of Ethyl Acetate:Hexane. The choice of a binary solvent system with components of similar boiling points ensures a stable solvent ratio during development[6].
-
Spotting:
-
Dissolve a small amount of the pure starting material in a suitable solvent (e.g., ethyl acetate) to create a reference spot ('SM').
-
At time zero (t=0) and at regular intervals during the reaction, withdraw a small aliquot (a few microliters) of the reaction mixture, dilute it, and spot it on the origin line.
-
It is good practice to co-spot the reaction mixture with the starting material in one lane to confirm identity by comparing Rf values.
-
-
Development: Place the TLC plate in the developing chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp (254 nm). Circle the visible spots with a pencil.
Data Presentation & Interpretation
A successful reaction will show the spot corresponding to the starting material diminishing in intensity over time, while a new, lower Rf spot corresponding to the more polar product appears and intensifies.
| Compound | Anticipated Rf (70:30 EtOAc:Hex) | Visualization |
| Starting Material ( 1 ) | ~0.6 | UV Active |
| Product ( 2 ) | ~0.2 | UV Active |
| Byproduct ( 3 ) | ~0.4 | UV Active |
Caption: Workflow for qualitative reaction monitoring using TLC.
Method 2: High-Performance Liquid Chromatography (HPLC) - Precise Quantitative Analysis
HPLC with UV detection is the workhorse for quantitative analysis of aromatic compounds in pharmaceutical and chemical development[7][8]. The strong UV absorbance of the nitrophenyl chromophore in the starting material and the phenylenediamine system in the product allows for sensitive detection[9].
Expertise & Causality
A reversed-phase C18 column is chosen for its excellent ability to separate moderately polar aromatic compounds based on their hydrophobicity[10][11]. The mobile phase, a gradient of acetonitrile and water with a small amount of acid, ensures good peak shape and resolution. The acid suppresses the ionization of the amino groups, leading to more consistent retention times. The gradient elution is necessary to elute both the less polar starting material and the more polar product within a reasonable time and with sharp peaks.
Experimental Protocol
-
Instrumentation: An HPLC system equipped with a UV-Vis or Diode-Array Detector (DAD), autosampler, and a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Phosphoric Acid in Water.
-
Solvent B: Acetonitrile.
-
-
Sample Preparation:
-
Create a stock solution of the starting material with a known concentration (e.g., 1 mg/mL) in acetonitrile to be used as a standard.
-
At each time point, withdraw a precise volume (e.g., 50 µL) from the reaction mixture and quench it by diluting it into a large, known volume of mobile phase (e.g., 5 mL) to stop the reaction and prepare it for injection.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min[10].
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm (a good compromise for both SM and P) and 320 nm (more specific for the p-nitro chromophore)[12][13].
-
Gradient Program:
-
0-2 min: 10% B
-
2-10 min: 10% to 90% B
-
10-12 min: 90% B
-
12-13 min: 90% to 10% B
-
13-15 min: 10% B (re-equilibration)
-
-
-
Quantification: Generate a calibration curve by injecting known concentrations of the starting material standard. Calculate the concentration of the starting material in the reaction aliquots based on its peak area. The product concentration can be estimated using relative response factors or by isolating and purifying the product to create its own calibration curve.
Data Presentation
| Compound | Anticipated Retention Time (min) | Key λmax (nm) |
| Product ( 2 ) | ~3.5 | ~240, 305 |
| Byproduct ( 3 ) | ~6.0 | ~320 |
| Starting Material ( 1 ) | ~8.0 | ~320 |
Caption: Quantitative reaction monitoring workflow using HPLC-UV.
Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. For polar molecules like aminoketones, derivatization is often required to increase volatility and prevent decomposition in the hot injector[14].
Expertise & Causality
The primary amino groups in both the starting material and product contain active hydrogens that can cause poor peak shape and thermal instability during GC analysis. Silylation with a reagent like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) replaces these active hydrogens with stable, nonpolar tert-butyldimethylsilyl (TBDMS) groups. This derivatization makes the analytes more volatile and thermally robust, suitable for GC-MS analysis. The resulting mass spectra will show characteristic fragments, allowing for unambiguous identification.
Experimental Protocol
-
Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., a single quadrupole with Electron Ionization - EI).
-
Sample Preparation & Derivatization:
-
Withdraw an aliquot (e.g., 100 µL) of the reaction mixture and evaporate the solvent under a stream of nitrogen.
-
To the dry residue, add 100 µL of acetonitrile and 100 µL of MTBSTFA.
-
Seal the vial and heat at 80 °C for 1 hour to ensure complete derivatization.
-
Cool the sample to room temperature before injection.
-
-
GC-MS Conditions:
-
Column: SLB-5ms or equivalent (30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Injector Temperature: 280 °C.
-
Carrier Gas: Helium, constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 min.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: 5 min at 300 °C.
-
-
MS Conditions:
-
Ion Source: EI, 70 eV.
-
Scan Range: 50-550 m/z.
-
Source Temperature: 230 °C.
-
-
Data Presentation & Interpretation
The reaction progress is monitored by observing the disappearance of the peak for the derivatized starting material and the appearance of the peak for the derivatized product. The mass spectrum for each peak confirms its identity.
| Compound (TBDMS derivative) | Anticipated Retention Time (min) | Key m/z Fragments |
| Derivatized Product ( 2 ) | ~12.5 | M+, [M-57]+ (loss of t-butyl) |
| Derivatized Starting Material ( 1 ) | ~14.0 | M+, [M-57]+ (loss of t-butyl) |
Caption: Workflow for reaction analysis by GC-MS after derivatization.
Method 4: In-Situ 1H NMR Spectroscopy - Real-Time Mechanistic Insight
Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful tool for in-situ reaction monitoring, providing real-time structural and quantitative information without the need for sampling or quenching[15][16][17]. By acquiring spectra at set intervals, one can directly observe the transformation of reactants into products.
Expertise & Causality
The reduction of the nitro group to an amine causes a significant upfield shift in the signals of the adjacent aromatic protons due to the change from a strongly electron-withdrawing group (-NO2) to a strongly electron-donating group (-NH2). This large, predictable change in the chemical shift provides a clear and unambiguous window to monitor the reaction. We can integrate the well-resolved signals of the starting material and product to determine their relative concentrations over time[18].
Experimental Protocol
-
Instrumentation: An NMR spectrometer (400 MHz or higher recommended for better resolution).
-
Sample Preparation:
-
The reaction is performed directly in a standard 5 mm NMR tube.
-
Dissolve the starting material (e.g., 5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d6 or CD3OD, 0.6 mL).
-
Acquire an initial spectrum (t=0).
-
Initiate the reaction by adding the reducing agent (e.g., a solution of NaBH4 or by introducing H2 gas with a catalyst).
-
-
Data Acquisition:
-
Immediately begin acquiring a series of 1H NMR spectra at regular time intervals (e.g., every 5 minutes).
-
Use an automated kinetics experiment setup if available on the spectrometer software[15]. The number of scans per time point should be minimized (e.g., 4 to 8) to ensure each spectrum is a "snapshot" of the reaction at a specific time[15].
-
-
Data Processing & Analysis:
-
Process the arrayed spectra.
-
Identify the characteristic aromatic proton signals for the starting material and product.
-
Integrate a non-overlapping peak for the starting material and a non-overlapping peak for the product in each spectrum.
-
The percentage conversion at time 't' can be calculated as:
-
% Conversion = [IntegralProduct / (IntegralProduct + IntegralSM)] * 100
-
-
Data Presentation
| Proton Assignment | Anticipated 1H Shift (ppm) in DMSO-d6 | Change Upon Reaction |
| SM: Ar-H (ortho to -NO2) | ~8.2 (d) | Disappears |
| SM: Ar-H (meta to -NO2) | ~8.0 (d) | Disappears |
| P: Ar-H (ortho to -NH2) | ~7.1 (d) | Appears |
| P: Ar-H (meta to -NH2) | ~6.6 (d) | Appears |
Caption: In-situ reaction monitoring workflow using NMR spectroscopy.
Conclusion
The successful synthesis and development of processes involving 2-Amino-1-(4-nitrophenyl)ethan-1-one rely on the judicious application of appropriate analytical methods. This guide outlines a tiered approach to reaction monitoring. Rapid, qualitative assessment with TLC provides immediate feedback at the bench. For robust, reliable quantification of reactants and products, HPLC-UV is the method of choice. GC-MS offers an alternative quantitative method with the added benefit of mass-based identification, particularly useful for identifying unknown byproducts, provided a suitable derivatization strategy is employed. Finally, in-situ NMR provides unparalleled insight into the real-time dynamics of the reaction, enabling detailed kinetic and mechanistic studies directly as the transformation occurs. By selecting the right tool for the task, researchers can accelerate optimization, ensure process robustness, and deepen their understanding of the underlying chemistry.
References
-
Iowa State University Chemical Instrumentation Facility. Reaction Monitoring & Kinetics. [Link]
-
Arriaga, D. K., et al. (2020). NMR techniques for in situ reaction monitoring. ResearchGate. [Link]
-
Badu-Tawiah, A., et al. (2019). Mass Spectrometry Based Approach for Organic Synthesis Monitoring. Analytical Chemistry. [Link]
-
Patsnap Eureka. (2023). Develop In-Situ NMR Analysis for Reaction Monitoring. [Link]
-
Gladden, L. F., et al. (2018). In situ Reaction Monitoring in Heterogeneous Catalysts by a Benchtop NMR Spectrometer. arXiv. [Link]
-
Aguirre, L. S., et al. (2020). Reaction monitoring methods through in situ NMR experiments. ResearchGate. [Link]
-
DeMartin, J. A., et al. (2017). GC-MS, MS/MS and GC-IR Analysis of a Series of Methylenedioxyphenyl-Aminoketones. Journal of Chromatographic Science, 55(2), 99-108. [Link]
-
Nishizawa, T., et al. (2020). Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry. Analyst, 145(5), 1836-1842. [Link]
-
Khodadadian, M., et al. (2016). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. Analytical Methods, 8(15), 3152-3158. [Link]
-
Washington State University. Monitoring Reactions by TLC. [Link]
-
Singh, V., & Kumar, A. (2024). Modern Analytical Technique for Characterization Organic Compounds. International Journal of Health and Pharmaceutical Research. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 2792801, 2-Amino-1-(4-nitrophenyl)ethan-1-one hydrochloride. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 408542, 2-Amino-1-(4-nitrophenyl)ethanone. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 2831405, 2-Amino-1-(4-nitrophenyl)ethan-1-ol. [Link]
-
Urbańczyk, M., et al. (2023). NMR Reaction Monitoring Robust to Spectral Distortions. ACS Publications. [Link]
-
Aurora Pro Scientific. HPLC Analysis of Aldehydes and Ketones in Air Samples. [Link]
-
Urbanowicz, R., et al. (2013). Application of HPLC to determination of aldehydes, ketones and polycyclic aromatic hydrocarbons in air samples collected in uncontrolled combustion sources. Journal of the Brazilian Chemical Society, 24(1), 113-122. [Link]
-
Foley, D. (2008). NMR Reaction-Monitoring as a Process Analytical Technique. Pharmaceutical Technology. [Link]
-
Legrini, O., et al. (1993). UV-VIS absorbance spectra of nitrobenzene (I), 2-nitrophenol (II), 2,4-dinitrophenol (III), and 4-nitrophenol (IV). ResearchGate. [Link]
-
Cardoso, A. L., et al. (2004). HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. Food Chemistry, 88(2), 257-263. [Link]
-
Tsikas, D. (2017). Quality Control in Targeted GC-MS for Amino Acid-OMICS. International Journal of Molecular Sciences, 18(2), 299. [Link]
-
Agency for Toxic Substances and Disease Registry. (1995). Chapter 6: Analytical Methods. [Link]
-
Zahou, F. M., et al. (2020). Reduction of Nitroarenes into Aryl Amines and N-Aryl hydroxylamines via Activation of NaBH4 and Ammonia-Borane Complexes by Ag/TiO2 Catalyst. Catalysts, 10(11), 1272. [Link]
-
El-Faham, A., et al. (2020). Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I). To Chemistry Journal, 7, 22-54. [Link]
-
SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]
-
Wikipedia. Reduction of nitro compounds. [Link]
Sources
- 1. 2-Amino-1-(4-nitrophenyl)ethanone | C8H8N2O3 | CID 408542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 5. 2-Amino-1-(4-nitrophenyl)ethan-1-ol | C8H10N2O3 | CID 2831405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. researchgate.net [researchgate.net]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. auroraprosci.com [auroraprosci.com]
- 11. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Quality Control in Targeted GC-MS for Amino Acid-OMICS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 16. Develop In-Situ NMR Analysis for Reaction Monitoring [eureka.patsnap.com]
- 17. pharmtech.com [pharmtech.com]
- 18. Reduction of Nitroarenes into Aryl Amines and N-Aryl hydroxylamines via Activation of NaBH4 and Ammonia-Borane Complexes by Ag/TiO2 Catalyst [mdpi.com]
Application Note: A Stability-Indicating HPLC Method for the Analysis of 2-Amino-1-(4-nitrophenyl)ethan-1-one Reaction Mixtures
Abstract
This application note presents a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-Amino-1-(4-nitrophenyl)ethan-1-one in typical reaction mixtures. The method is designed to separate the active pharmaceutical ingredient (API) from its potential precursors, byproducts, and degradation products, making it suitable for in-process control, stability studies, and quality control of the drug substance. This guide provides a detailed protocol, explains the scientific rationale behind the method development, and includes comprehensive validation data according to the International Council for Harmonisation (ICH) guidelines.
Introduction: The Analytical Challenge
2-Amino-1-(4-nitrophenyl)ethan-1-one is a key intermediate in the synthesis of various pharmaceutical compounds. Its chemical structure, featuring a primary amine, a ketone, and a nitroaromatic ring, presents a unique set of analytical challenges. The polar nature of the primary amine can lead to poor retention on traditional reversed-phase columns, while the nitroaromatic group makes the molecule susceptible to degradation under certain stress conditions.[1]
Therefore, a well-developed, stability-indicating HPLC method is crucial to ensure the quality and purity of this intermediate.[2] Such a method must be able to unequivocally quantify the main component while also separating it from any process-related impurities and potential degradants that may arise during synthesis, storage, or handling.[3] This application note addresses this need by providing a detailed, validated HPLC protocol tailored for researchers, scientists, and drug development professionals.
Method Development Rationale: A Scientist's Perspective
The development of this HPLC method was guided by the physicochemical properties of 2-Amino-1-(4-nitrophenyl)ethan-1-one and its potential impurities.
-
Column Selection: A C18 stationary phase was chosen as it is the most widely used and versatile support for reversed-phase chromatography.[4] The nonpolar nature of the C18 chains allows for the retention of the aromatic ring of the analyte. To counteract the poor retention often observed with polar compounds, a modern, end-capped C18 column with high carbon load is recommended to minimize interactions with residual silanols.
-
Mobile Phase Selection: A mixture of an aqueous buffer and an organic modifier is the standard for reversed-phase HPLC.[4]
-
Aqueous Phase: A phosphate buffer at a slightly acidic pH (around 3.5) was selected. The acidic pH serves to protonate the primary amine of the analyte, increasing its polarity and water solubility, which can improve peak shape and reduce tailing.
-
Organic Modifier: Acetonitrile was chosen as the organic modifier due to its low UV cutoff, low viscosity, and excellent solvating properties for a wide range of organic molecules.
-
Gradient Elution: A gradient elution is employed to ensure the timely elution of both polar and potentially less polar impurities within a reasonable run time, providing optimal resolution across the entire chromatogram.
-
-
Detection: The presence of the nitroaromatic chromophore in 2-Amino-1-(4-nitrophenyl)ethan-1-one allows for sensitive detection using a UV detector. Based on the UV spectra of structurally similar compounds like 2-amino-4-nitrophenol, which exhibits strong absorbance maxima around 264 nm and 342 nm, a detection wavelength of 275 nm was selected to provide a good balance of sensitivity for the parent compound and potential impurities.[5]
Experimental Workflow and Protocols
This section provides a detailed, step-by-step guide for the HPLC analysis of 2-Amino-1-(4-nitrophenyl)ethan-1-one reaction mixtures.
Materials and Reagents
-
2-Amino-1-(4-nitrophenyl)ethan-1-one reference standard (purity ≥ 99.5%)
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)
-
Orthophosphoric acid (85%) (AR grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system with a gradient pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
-
Column: C18 reversed-phase column (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 25 mM Potassium dihydrogen phosphate buffer (pH adjusted to 3.5 with 10% v/v orthophosphoric acid)
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 20.0 | 50 | 50 |
| 25.0 | 10 | 90 |
| 30.0 | 10 | 90 |
| 30.1 | 95 | 5 |
| 35.0 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 275 nm
Preparation of Solutions
-
Mobile Phase A (25 mM KH₂PO₄, pH 3.5): Dissolve 3.4 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 3.5 with 10% v/v orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.
-
Diluent: A mixture of Mobile Phase A and Acetonitrile (80:20 v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of 2-Amino-1-(4-nitrophenyl)ethan-1-one reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Standard Working Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
-
Sample Preparation: Accurately weigh a portion of the reaction mixture expected to contain about 25 mg of 2-Amino-1-(4-nitrophenyl)ethan-1-one into a 25 mL volumetric flask. Add approximately 20 mL of diluent, sonicate for 10 minutes, and then dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter into an HPLC vial. Further dilute as necessary to bring the concentration within the linear range of the method.
Experimental Workflow Diagram
Caption: HPLC analysis workflow from solution preparation to data reporting.
Method Validation: Ensuring Trustworthiness
The developed method was validated according to ICH Q2(R2) guidelines to ensure its suitability for the intended purpose.[6]
System Suitability
System suitability was assessed by injecting the standard solution six times. The acceptance criteria were:
-
Tailing factor (T): ≤ 2.0
-
Theoretical plates (N): ≥ 2000
-
Relative Standard Deviation (RSD) of peak area: ≤ 2.0%
Specificity (Forced Degradation Studies)
To demonstrate the stability-indicating nature of the method, forced degradation studies were conducted on the 2-Amino-1-(4-nitrophenyl)ethan-1-one reference standard.[2][7] Stress conditions included:
-
Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours
-
Base Hydrolysis: 0.1 N NaOH at 60 °C for 4 hours
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours
-
Thermal Degradation: 105 °C for 48 hours
-
Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours
The chromatograms of the stressed samples were compared with that of an unstressed standard. The method demonstrated good resolution between the parent peak and the degradation product peaks, confirming its specificity.
Linearity
The linearity of the method was evaluated by analyzing a series of solutions of 2-Amino-1-(4-nitrophenyl)ethan-1-one at concentrations ranging from 10 µg/mL to 150 µg/mL.
| Parameter | Result |
| Linearity Range | 10 - 150 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Y-intercept | Close to zero |
Accuracy (% Recovery)
Accuracy was determined by the recovery of known amounts of the reference standard spiked into a placebo mixture at three concentration levels (80%, 100%, and 120% of the working concentration).
| Spiked Level | Mean Recovery (%) | % RSD |
| 80% | 99.8 | 0.5 |
| 100% | 100.2 | 0.3 |
| 120% | 99.5 | 0.6 |
Precision
-
Repeatability (Intra-day precision): The RSD of the peak areas of six replicate injections of the standard solution was ≤ 1.0%.
-
Intermediate Precision (Inter-day precision): The analysis was repeated on a different day by a different analyst. The RSD between the two sets of results was ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the signal-to-noise ratio.
| Parameter | Result |
| LOD | 0.5 µg/mL (S/N ratio of 3:1) |
| LOQ | 1.5 µg/mL (S/N ratio of 10:1) |
Robustness
The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions:
-
Flow rate: ± 0.1 mL/min
-
Column temperature: ± 2 °C
-
Mobile phase pH: ± 0.2 units
The system suitability parameters remained within the acceptance criteria, demonstrating the robustness of the method.
Conclusion
The HPLC method detailed in this application note is a specific, accurate, precise, and robust stability-indicating method for the analysis of 2-Amino-1-(4-nitrophenyl)ethan-1-one in reaction mixtures. The comprehensive validation demonstrates its suitability for routine quality control and stability testing in a pharmaceutical development and manufacturing environment. The detailed protocol and the scientific rationale provided will enable researchers to implement this method effectively in their laboratories.
References
-
International Council for Harmonisation. (2022). Q2(R2) Validation of Analytical Procedures. [Link]
-
Ali, I., et al. (2012). Analysis of Chloramphenicol and Its Related Compound 2-Amino-1-(4-nitrophenyl)propane-1,3-diol by Reversed-Phase High-Performance Liquid Chromatography with UV Detection. Chromatography Research International, 2012, 1-7. [Link]
-
Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. [Link]
-
BioPharm International. (2014). Forced Degradation Studies for Biopharmaceuticals. [Link]
-
Rao, R. N., & Bhavani, T. (1995). Monitoring the levels of 2-amino-4-nitrophenol in industrial process effluents by high performance liquid chromatography. Chromatographia, 40(7-8), 449-452. [Link]
-
SIELC Technologies. (n.d.). UV-Vis Spectrum of 4-Amino-2-Nitrophenol. [Link]
-
National Pharmaceutical Regulatory Agency. (n.d.). Analytical Method Validation & Common Problem 1. [Link]
-
Epshtein, N. A. (2020). Validation of Related-Substances Determination Methods for Detecting Unidentified Substances (A Review). Pharmaceutical Chemistry Journal, 54, 955–966. [Link]
-
J. C. Priya, et al. (2013). Method development and validation of related substances in Pantoprazole Sodium by RP HPLC. Journal of Chemical and Pharmaceutical Research, 5(12), 646-652. [Link]
Sources
- 1. Separation of 2-Amino-4-nitrophenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. npra.gov.my [npra.gov.my]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. UV-Vis Spectrum of 4-Amino-2-Nitrophenol | SIELC Technologies [sielc.com]
- 6. youtube.com [youtube.com]
- 7. biopharminternational.com [biopharminternational.com]
Application Notes & Protocols for the Spectroscopic Characterization of 2-Amino-1-(4-nitrophenyl)ethan-1-one Derivatives
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive technical guide provides a detailed framework for the spectroscopic characterization of 2-amino-1-(4-nitrophenyl)ethan-1-one and its derivatives. These compounds, featuring a nitroaromatic ketone scaffold, are of significant interest in medicinal chemistry and drug discovery. A multi-technique spectroscopic approach is essential for unambiguous structure elucidation, purity assessment, and quality control. This document outlines the theoretical underpinnings and practical protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices is emphasized to empower researchers in adapting these methods for novel derivatives. While direct experimental spectra for the parent compound are not widely published, this guide leverages established principles and data from closely related analogs to present a robust predictive analysis.
Introduction: The Significance of Spectroscopic Fidelity in Drug Discovery
The 2-amino-1-(4-nitrophenyl)ethan-1-one core is a versatile pharmacophore. The presence of an aromatic nitro group, a ketone, and an amino group provides multiple points for chemical modification, leading to diverse pharmacological activities. However, this structural complexity also necessitates rigorous analytical characterization. Spectroscopic techniques are indispensable tools in the pharmaceutical industry, underpinning drug discovery, development, and quality control.[1][2] They provide a non-destructive means to gain insight into molecular structure, purity, and stability, ensuring the safety and efficacy of potential drug candidates.
This guide is structured to provide both foundational knowledge and actionable protocols for the four primary spectroscopic techniques used in the characterization of small organic molecules like the title compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.[1][3] For 2-amino-1-(4-nitrophenyl)ethan-1-one derivatives, both ¹H and ¹³C NMR are critical.
Foundational Principles & Expected Spectral Features
-
¹H NMR Spectroscopy : The proton NMR spectrum will reveal the number of different types of protons and their neighboring environments.
-
Aromatic Protons : The protons on the 4-nitrophenyl ring will typically appear as two distinct doublets in the downfield region (δ 7.5-8.5 ppm) due to the strong electron-withdrawing effect of the nitro group and the carbonyl group. This creates a classic AA'BB' splitting pattern.
-
Methylene Protons (-CH₂-) : The two protons of the aminoethyl group adjacent to the carbonyl will be deshielded and are expected to appear as a singlet around δ 4.0-4.5 ppm.[4] The exact chemical shift will be influenced by the solvent and any substituents on the amino group.
-
Amine Protons (-NH₂) : The two protons of the primary amine will typically appear as a broad singlet. Their chemical shift is highly variable (δ 1.5-4.0 ppm) and depends on concentration, solvent, and temperature due to hydrogen bonding.
-
-
¹³C NMR Spectroscopy : The carbon NMR spectrum provides information on the different carbon environments in the molecule.
-
Carbonyl Carbon (C=O) : This will be the most downfield signal, typically appearing in the δ 190-200 ppm range for aromatic ketones.[5]
-
Aromatic Carbons : The carbons of the nitrophenyl ring will appear in the δ 120-150 ppm range. The carbon attached to the nitro group (C-NO₂) will be significantly deshielded.
-
Methylene Carbon (-CH₂-) : The carbon adjacent to the carbonyl group will be found in the δ 45-55 ppm range.
-
Predicted NMR Data Summary
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key Considerations |
| Carbonyl (C=O) | N/A | 190 - 200 | Diagnostic for the ketone functionality.[5] |
| Aromatic C-H | 7.5 - 8.5 (two doublets) | 123 - 130 | Electron-withdrawing groups cause downfield shifts. |
| Aromatic C-C=O | N/A | 135 - 140 | Quaternary carbon, deshielded by both ring and carbonyl. |
| Aromatic C-NO₂ | N/A | 145 - 155 | Quaternary carbon, strongly deshielded by the nitro group. |
| Methylene (-CH₂-) | 4.0 - 4.5 (singlet) | 45 - 55 | Proximity to the carbonyl group causes a downfield shift.[4] |
| Amine (-NH₂) | 1.5 - 4.0 (broad singlet) | N/A | Chemical shift is highly variable. |
Protocol for NMR Spectroscopy Analysis
-
Sample Preparation :
-
Accurately weigh 5-10 mg of the 2-amino-1-(4-nitrophenyl)ethan-1-one derivative.[4]
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. DMSO-d₆ is often preferred for compounds with exchangeable protons like amines.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ 0.00 ppm).[6]
-
-
Instrument Setup & Data Acquisition :
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum. A sufficient number of scans should be co-added to achieve a good signal-to-noise ratio.
-
Acquire the ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and proton decoupling are typically required.[6]
-
-
Data Processing :
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum correctly.
-
Calibrate the chemical shift axis using the TMS signal.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.
-
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[1][7]
Foundational Principles & Expected Vibrational Frequencies
For 2-amino-1-(4-nitrophenyl)ethan-1-one derivatives, the key functional groups will produce characteristic absorption bands.
-
N-H Stretch : The primary amine will show two medium-intensity bands in the 3300-3500 cm⁻¹ region.
-
C-H Stretch (Aromatic) : These will appear as a series of weaker bands above 3000 cm⁻¹.
-
C=O Stretch (Ketone) : A strong, sharp absorption band is expected between 1680-1700 cm⁻¹.[4] Conjugation with the aromatic ring lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹).[5][8]
-
N=O Stretch (Nitro Group) : The nitro group will exhibit two strong absorption bands: an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1340-1360 cm⁻¹.[4]
-
C-N Stretch : This will appear in the 1200-1350 cm⁻¹ region.
Predicted IR Data Summary
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
| Amine (-NH₂) | N-H Stretch | 3300 - 3500 (two bands) | Medium |
| Aromatic C-H | C-H Stretch | > 3000 | Weak to Medium |
| Ketone (C=O) | C=O Stretch | 1680 - 1700 | Strong, Sharp |
| Nitro (-NO₂) | Asymmetric N=O Stretch | 1520 - 1560 | Strong |
| Nitro (-NO₂) | Symmetric N=O Stretch | 1340 - 1360 | Strong |
Protocol for IR Spectroscopy Analysis (KBr Pellet Method)
-
Sample Preparation :
-
Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
-
Transfer the finely ground powder to a pellet press.
-
Apply pressure to form a thin, transparent pellet.
-
-
Data Acquisition :
-
Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).[6]
-
The instrument software will automatically ratio the sample spectrum against the background.
-
UV-Visible (UV-Vis) Spectroscopy: Probing the Electronic System
UV-Vis spectroscopy provides information about the conjugated π-electron systems within a molecule.[3] The 4-nitrophenyl ethanone structure contains chromophores that absorb UV or visible light, leading to electronic transitions.
Foundational Principles & Expected Absorptions
-
The conjugated system of the nitrophenyl ring and the carbonyl group will result in strong UV absorption.
-
Typical absorptions for similar nitroaromatic compounds occur in the 220-320 nm range. For instance, 2-amino-4-nitrophenol shows absorption maxima at 224 nm, 262 nm, and 308 nm.
-
The position and intensity of the absorption maxima (λ_max) can be influenced by the solvent polarity and pH.
Protocol for UV-Vis Spectroscopy Analysis
-
Sample Preparation :
-
Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Perform serial dilutions to obtain a final concentration that gives an absorbance reading between 0.2 and 1.0 for optimal accuracy.
-
-
Data Acquisition :
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a quartz cuvette with the solvent to be used as a blank and record a baseline.
-
Fill a matched quartz cuvette with the sample solution.
-
Scan the sample over a range of approximately 200-400 nm.
-
Identify the wavelength(s) of maximum absorbance (λ_max).
-
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.[4]
Foundational Principles & Expected Fragmentation
-
Molecular Ion (M⁺) : The molecular weight of 2-amino-1-(4-nitrophenyl)ethan-1-one is 180.16 g/mol .[9] In techniques like Electron Ionization (EI), a peak corresponding to this mass (the molecular ion peak) is expected.
-
Key Fragmentations :
-
Alpha-Cleavage : Cleavage of the bond between the carbonyl group and the methylene group is a common fragmentation pathway for ketones.[5] This would result in fragments corresponding to the nitrophenylacylium ion and the aminomethyl radical.
-
Loss of Nitro Group : Fragmentation involving the loss of NO₂ (46 Da) or NO (30 Da) is characteristic of nitroaromatic compounds.
-
McLafferty Rearrangement : While less likely for this specific structure, derivatives with longer alkyl chains on the amino group could undergo this characteristic rearrangement.[5]
-
Protocol for Mass Spectrometry Analysis
-
Sample Introduction :
-
The sample can be introduced into the mass spectrometer via various methods, such as a direct insertion probe for solid samples or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
-
Ionization :
-
Choose an appropriate ionization technique. Electron Impact (EI) is a common hard ionization technique that provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer technique often used with LC-MS that typically shows a strong protonated molecular ion peak ([M+H]⁺).
-
-
Mass Analysis and Detection :
-
A mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their m/z ratio.
-
The detector records the relative abundance of each ion.
-
-
Data Analysis :
-
Identify the molecular ion peak to confirm the molecular weight.
-
Analyze the fragmentation pattern to corroborate the proposed structure.
-
Integrated Spectroscopic Analysis Workflow
A robust characterization relies on the synergistic interpretation of data from all techniques. The following workflow illustrates the logical process for structure elucidation.
Caption: Integrated workflow for structure elucidation.
Conclusion
The spectroscopic characterization of 2-amino-1-(4-nitrophenyl)ethan-1-one derivatives is a critical step in their development as potential therapeutic agents. By systematically applying NMR, IR, UV-Vis, and Mass Spectrometry, researchers can confidently determine the molecular structure, confirm purity, and ensure consistency between batches. The protocols and predictive data presented in this guide offer a solid foundation for the analysis of this important class of compounds, enabling the acceleration of drug discovery and development programs.[10]
References
-
Fiveable. Spectroscopic Analysis - Organic Chemistry Key Term. Available from: [Link]
-
PubMed. Application of Difference Spectroscopy to the Determination of Some Pharmaceutically Important Nitro Compounds. Available from: [Link]
-
SIELC Technologies. UV-Vis Spectrum of 2-Amino-4-nitrophenol. Available from: [Link]
-
An Overview of Spectroscopic Techniques in Pharmaceuticals. (2023). Available from: [Link]
-
Raman spectroscopy: Accelerating pharmaceutical discovery. (2013). European Pharmaceutical Review. Available from: [Link]
-
MDPI. Molecules Special Issue: Application of Spectroscopy for Drugs. Available from: [Link]
-
PubChem. 2-Amino-1-(4-nitrophenyl)ethan-1-one hydrochloride. Available from: [Link]
-
PubChem. 2-Amino-1-(4-nitrophenyl)ethanone. Available from: [Link]
-
Chemistry LibreTexts. (2025). 19.14: Spectroscopy of Aldehydes and Ketones. Available from: [Link]
-
YouTube. (2011). Spectroscopy of Ketones and Aldehydes. Available from: [Link]
-
ResearchGate. (2015). 2-(4-Nitrophenyl)oxirane amino derivatives in heterocyclization reactions. Available from: [Link]
-
YouTube. (2021). Spectroscopy of Ketones. Available from: [Link]
-
YouTube. (2012). Introduction to IR Spectroscopy. Ketones. Available from: [Link]
-
The Royal Society of Chemistry. Supporting information. Available from: [Link]
-
PubChem. 2-Amino-1-(4-nitrophenyl)ethan-1-ol. Available from: [Link]
-
NIST WebBook. Methanone, (2-amino-5-nitrophenyl)(2-chlorophenyl)-. Available from: [Link]
-
ResearchGate. UV‐Vis spectra for reduction of 2 Nitro phenol to 2 Amino phenol. Available from: [Link]
-
(2021). Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I). To Chemistry Journal. Available from: [Link]
-
Organic Syntheses Procedure. 2-amino-4-nitrophenol. Available from: [Link]
-
ResearchGate. IR spectrum of 4-amino-2-nitrophenol. Available from: [Link]
-
SpectraBase. 1-(4-Nitrophenyl)ethanone - Optional[13C NMR] - Chemical Shifts. Available from: [Link]
-
NIST WebBook. Ethanone, 1-(2-nitrophenyl)-. Available from: [Link]
-
NIST WebBook. Ethanone, 1-(2-nitrophenyl)-. Available from: [Link]
Sources
- 1. paulrpalmer.com [paulrpalmer.com]
- 2. Molecules | Special Issue : Application of Spectroscopy for Drugs [mdpi.com]
- 3. fiveable.me [fiveable.me]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. 2-Amino-1-(4-nitrophenyl)ethanone | C8H8N2O3 | CID 408542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Amino-1-(4-nitrophenyl)ethan-1-one Hydrochloride Hydrate
This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the purification of 2-Amino-1-(4-nitrophenyl)ethan-1-one hydrochloride hydrate (CAS: 4740-22-1). As a critical intermediate in various synthetic pathways, its purity is paramount. This document moves beyond standard protocols to address common real-world issues, explaining the scientific principles behind each troubleshooting step.
Section 1: Troubleshooting Common Purification Issues
This section is structured as a direct response to problems frequently encountered during the purification of this aminoketone hydrochloride.
Question: My isolated product is an oily or gummy solid that refuses to crystallize. What is the cause and how can I fix it?
Answer: This is a classic sign of persistent impurities, most commonly residual solvents or by-products that act as "crystal lattice disruptors." Primary aminoketones can also be prone to self-condensation, especially if any free base is present, leading to oligomeric impurities.[1]
-
Causality: The hydrochloride salt form is specifically used to enhance the stability of the primary amine and promote crystallinity.[2] If your product is not crystalline, it indicates that this stabilizing effect is being overwhelmed. The most likely culprits are:
-
Residual Solvents: Acetonitrile, DMF, or ethyl acetate from the reaction or initial workup can become trapped.
-
Excess HCl or Water: While it is a hydrate salt, an excessive amount of water or residual acid can lead to a hygroscopic, oily state.
-
Synthetic By-products: Unreacted starting materials or side-products from the amination step can prevent the ordered arrangement required for crystallization.
-
-
Troubleshooting Protocol:
-
Solvent Removal: First, ensure all volatile solvents are removed under high vacuum, possibly with gentle heating (40-50°C).
-
Trituration: This is often the most effective step. Trituration involves suspending the oil/gum in a solvent in which the desired product is insoluble, but the impurities are soluble.
-
Recommended Solvent: Start with cold diethyl ether or a mixture of ethyl acetate and hexane.
-
Procedure: Add the solvent to your oily product, and vigorously scratch the inside of the flask with a glass rod at the solvent-air interface. This mechanical energy provides nucleation sites for crystallization. Stir vigorously for 30-60 minutes.
-
-
Isolation: Collect the resulting solid by filtration, wash with a small amount of the cold trituration solvent, and dry under vacuum.
-
Question: I've recrystallized my product, but the purity (assessed by HPLC/NMR) is not improving significantly. What should I do next?
Answer: This indicates that the impurity has similar solubility properties to your product in the chosen solvent system, leading to co-crystallization. Alternatively, the compound may be degrading during the purification process.
-
Causality:
-
Co-crystallization: Structurally similar impurities, such as an isomer or a closely related by-product, can be incorporated into the crystal lattice of your target compound.
-
Thermal Degradation: Although the hydrochloride salt is more stable than the free base, prolonged heating during recrystallization can still cause degradation. Aminoketones are known to be reactive.[1]
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for stagnant purity.
-
Change Solvent System: Switch to a solvent pair with different polarities. If you used an alcohol/water system, try a solvent like isopropanol or an acetonitrile/water mixture. The goal is to find a system where the solubility difference between your product and the impurity is maximized.
-
Activated Charcoal Treatment: If your product is discolored (yellow to brown), it may contain highly conjugated, colored impurities. A charcoal treatment prior to the final recrystallization can effectively remove these. (See Protocol 2).
-
Column Chromatography: This is a final resort if recrystallization fails. Due to the polar nature of the hydrochloride salt, standard silica gel chromatography can be challenging (leading to peak tailing).
-
Reverse-Phase Chromatography (C18): This is the preferred method, mirroring analytical HPLC conditions.[2][3] Use a gradient of acetonitrile in water with 0.1% formic or trifluoroacetic acid.
-
Modified Normal-Phase: If only silica gel is available, consider adding a small percentage of a modifier like triethylamine or acetic acid to the mobile phase (e.g., Dichloromethane/Methanol/Triethylamine 90:9:1) to suppress the interaction of the amine salt with the silica surface.
-
Question: My final product is off-white or yellow. Is this acceptable, and how can I get a pure white solid?
Answer: While a slight off-white color can sometimes be acceptable depending on the required purity for the next step, a distinct yellow or brown color indicates the presence of impurities. These are often aromatic, oxidized, or polymeric by-products.
-
Causality: The nitro-aromatic structure is a strong chromophore. Even minor impurities derived from side reactions involving this ring system can impart significant color. Oxidation of the aminoketone moiety is also a possible cause.
-
Solution: An activated charcoal treatment during recrystallization is the standard method for removing colored impurities. It is critical to use charcoal correctly to avoid significant loss of your product.
Section 2: Detailed Purification Protocols
Protocol 1: Optimized Recrystallization
This protocol provides a robust method for purifying gram-scale quantities of the title compound.
Principle: Recrystallization relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures. The ideal solvent will dissolve the compound completely at its boiling point but very poorly at low temperatures (0-4°C), while impurities remain soluble at all temperatures.
| Solvent System | Ratio (v/v) | Temperature (°C) | Notes |
| Ethanol / Deionized Water | ~9:1 to 4:1 | 75-80 | Excellent for polar impurities. Add water dropwise to the hot ethanol solution until turbidity appears, then re-clarify with a drop of ethanol. |
| Methanol | N/A | 60-65 | Good for general purpose purification. High solubility may lead to lower recovery. |
| Isopropanol (IPA) | N/A | 75-80 | Lower solubility than methanol, often resulting in better recovery. |
Step-by-Step Methodology:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the primary solvent (e.g., ethanol) in small portions while heating the mixture on a hot plate with stirring. Use the minimum amount of hot solvent required to fully dissolve the solid.
-
Hot Filtration (Optional but Recommended): If any insoluble matter is present, perform a hot filtration through a pre-heated Büchner or Hirsch funnel to remove it.[4] This step is crucial for removing particulate impurities.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for at least one hour to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities. A final wash with a non-polar solvent like cold diethyl ether can help speed up drying.[2]
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Caption: Standard recrystallization workflow.
Protocol 2: Activated Charcoal Treatment
Principle: Activated charcoal has a high surface area with pores that adsorb large, flat, conjugated molecules (which are often the source of color) from the solution.
Step-by-Step Methodology:
-
Follow Step 1 (Dissolution) from the recrystallization protocol.
-
Once the compound is fully dissolved, remove the flask from the heat source.
-
Add a very small amount of activated charcoal (typically 1-2% of the solute's weight) to the hot solution. Caution: Add charcoal slowly to the hot solution to avoid violent bumping.
-
Gently swirl the mixture and bring it back to a boil for 2-5 minutes.
-
Perform a hot filtration through a pad of Celite® or filter paper in a pre-heated funnel to remove the charcoal. The filtrate should be colorless.
-
Proceed with Step 3 (Crystallization) from the recrystallization protocol.
Section 3: Frequently Asked Questions (FAQs)
-
Q1: What is the expected appearance and melting point of the pure compound?
-
Pure this compound should be a crystalline solid, ranging from white to pale yellow. Significant color deviation suggests impurities. The melting point is not well-documented in public databases, but related aminoketone hydrochlorides often have sharp melting points, sometimes with decomposition.[2] It is recommended to establish an internal standard based on a highly pure, analytically validated sample.
-
-
Q2: How should I store the purified compound?
-
Store the compound in a tightly sealed container, protected from light and moisture, at a low temperature (2-8°C is recommended). The hydrochloride salt is relatively stable, but the aminoketone functionality can be sensitive, and the hydrate form can lose or gain water depending on humidity.
-
-
Q3: What are the best analytical techniques for purity assessment?
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reverse-phase C18 column with a mobile phase of acetonitrile and water (both containing 0.1% formic acid or TFA) is a typical starting point.[2][3] UV detection should be set to a wavelength where the nitrophenyl chromophore absorbs strongly (e.g., 254 nm or ~310 nm).
-
Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy: Essential for confirming the chemical structure and identifying any organic impurities. The spectrum should be clean, with correct integrations and chemical shifts for all protons.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
-
Q4: Can I convert the hydrochloride salt back to the free base?
-
Yes, the free base can be generated by treating an aqueous solution or suspension of the hydrochloride salt with a mild base, such as sodium bicarbonate or a tertiary amine (e.g., triethylamine), followed by extraction into an organic solvent like ethyl acetate. However, be aware that the free primary aminoketone is significantly less stable than its hydrochloride salt and may be prone to self-condensation or decomposition.[1] This should only be done immediately prior to its use in a subsequent reaction.
-
References
- BenchChem. (2025). A Researcher's Guide to the Purity Characterization of 2-Nitro-1-(4-nitrophenyl)ethanone.
- BenchChem. (2025). An In-depth Technical Guide to 2-Amino-1-(4-hydroxyphenyl)ethanone Hydrochloride.
- Alfa Chemistry. (n.d.). CAS 4740-22-1 this compound.
- Hartman, W. W., & Silloway, H. L. (n.d.). 2-amino-4-nitrophenol. Organic Syntheses Procedure.
- 2-(4-Nitrophenyl)oxirane amino derivatives in heterocyclization reactions. (2015, August). Russian Journal of Organic Chemistry, 51(8), 1114-1118.
- PubChem. (n.d.). 2-Amino-1-(4-nitrophenyl)ethan-1-one hydrochloride. National Center for Biotechnology Information.
- PubChem. (n.d.). 2-Amino-1-(4-nitrophenyl)ethanone. National Center for Biotechnology Information.
- Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Un. (2025, February 2). SciHorizon.
- ChemWhat. (n.d.). This compound CAS#: 4740-22-1.
- Wikipedia. (n.d.). Aminoaldehydes and aminoketones.
Sources
Technical Support Center: Troubleshooting Impurities in the Synthesis of 2-Amino-1-(4-nitrophenyl)ethan-1-one Hydrochloride Hydrate
Welcome to the technical support guide for the synthesis of 2-Amino-1-(4-nitrophenyl)ethan-1-one Hydrochloride Hydrate. This document is designed for researchers, chemists, and process development professionals to navigate the common challenges and impurity profiles encountered during this multi-step synthesis. By understanding the causality behind impurity formation, you can optimize your reaction conditions, streamline purification, and ensure the highest quality of your final product.
Overview of the Primary Synthetic Pathway
The most common and industrially relevant synthesis of 2-Amino-1-(4-nitrophenyl)ethan-1-one begins with commercially available 4'-nitroacetophenone. The synthesis is typically a two-step process involving α-bromination followed by amination, and concluding with the formation of the hydrochloride salt.[1]
The general workflow is as follows:
-
α-Bromination: 4'-nitroacetophenone is reacted with a brominating agent, such as bromine (Br₂) in a suitable solvent, to form the key intermediate, 2-bromo-1-(4-nitrophenyl)ethanone.[2][3]
-
Amination: The α-bromo ketone intermediate is then converted to the primary amine. A highly effective method for this transformation is the Delépine reaction, which utilizes hexamethylenetetramine (HMTA) to form a quaternary ammonium salt, followed by acidic hydrolysis to yield the desired primary amine with minimal side reactions.[4][5][6]
-
Salt Formation & Isolation: The resulting amine free-base is then treated with hydrochloric acid to precipitate the stable hydrochloride hydrate salt, which is purified, typically by recrystallization.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during synthesis, providing explanations for their root causes and actionable solutions.
FAQ 1: My final product is yellow or tan, not the expected off-white solid. What is causing the discoloration?
Answer: Discoloration is a common issue and typically points to the presence of chromophoric (color-causing) impurities. The most likely culprits are:
-
Unreacted Starting Material: 4'-Nitroacetophenone is a pale-yellow solid. Incomplete bromination can lead to its carryover through the synthesis.
-
Nitrated Byproducts: Although the nitro group on the starting material is deactivating, harsh reaction conditions (e.g., in the presence of excess acid) could potentially lead to minor dinitrated species.
-
Oxidation/Degradation Products: Aromatic amines can be susceptible to air oxidation, which often forms highly colored polymeric impurities. This is particularly relevant if the free base is handled for extended periods before salt formation.
Troubleshooting Steps:
-
Verify Purity: Use HPLC-UV to quantify the level of 4'-nitroacetophenone.
-
Improve Purification: Ensure the recrystallization process is effective. A charcoal treatment during recrystallization can sometimes help remove colored impurities.
-
Minimize Air Exposure: Once the amine free base is formed, work efficiently to convert it to the more stable HCl salt. Consider performing the final steps under an inert atmosphere (e.g., Nitrogen or Argon) if oxidation is suspected.
FAQ 2: HPLC analysis shows a significant peak for the starting material, 4'-nitroacetophenone. How can I drive the bromination to completion?
Answer: The presence of unreacted 4'-nitroacetophenone indicates an incomplete α-bromination reaction. This step is critical, as the starting material and the brominated intermediate can have similar polarities, making purification by simple extraction difficult.
Causality: The α-bromination of ketones proceeds via an enol or enolate intermediate. The rate and selectivity are highly dependent on reaction conditions.[7]
Troubleshooting Strategies:
| Parameter | Recommended Action & Rationale |
| Stoichiometry | Ensure a slight excess (1.05-1.1 equivalents) of the brominating agent (e.g., Br₂) is used. An insufficient amount will naturally lead to incomplete conversion. |
| Temperature | The reaction is often performed at low temperatures (0-5 °C) during bromine addition to control exotherms and side reactions, followed by warming to room temperature to ensure completion.[2] Monitor the reaction by TLC or HPLC to determine the optimal reaction time at this stage. |
| Catalyst | The reaction is typically acid-catalyzed to promote enolization. A small amount of HBr (often generated in situ) or a solvent like acetic acid can be used.[8] Ensure the catalyst is not degraded or absent. |
| Solvent | Solvents like methanol, chloroform, or acetic acid are commonly used.[2][7] Methanol can sometimes lead to the formation of α-methoxy byproducts if moisture is present and the reaction is prolonged. Ensure you are using an appropriate, dry solvent. |
FAQ 3: I'm observing a byproduct with a higher molecular weight, which I suspect is a dibrominated species. How can this be avoided?
Answer: Formation of 2,2-dibromo-1-(4-nitrophenyl)ethanone is a classic side reaction in this synthesis. It occurs when the initial product, the α-mono-bromo ketone, undergoes a second bromination.
Causality: The first bromine atom is electron-withdrawing, which slightly deactivates the carbonyl and makes the remaining α-proton less acidic. However, under forcing conditions or with excess brominating agent, dibromination can still occur.
Troubleshooting Strategies:
-
Control Stoichiometry: This is the most critical factor. Use no more than 1.1 equivalents of bromine.
-
Slow Addition: Add the brominating agent dropwise at a low temperature (0-5 °C). This maintains a low instantaneous concentration of the brominating agent, favoring mono-bromination.
-
Monitor the Reaction: Use TLC or HPLC to monitor the disappearance of the starting material. Stop the reaction as soon as the starting material is consumed to prevent over-bromination of the product.
FAQ 4: The Delépine amination step is low-yielding and produces several byproducts. What are the common pitfalls?
Answer: The Delépine reaction is generally a clean method for producing primary amines from reactive halides.[5][6] However, incomplete reactions or improper hydrolysis can lead to a complex mixture.
Causality & Potential Side Reactions: The reaction proceeds in two distinct phases: formation of the hexaminium salt and its subsequent hydrolysis. Issues can arise in both.
-
Incomplete Salt Formation: The Sₙ2 reaction between the α-bromo ketone and hexamethylenetetramine (HMTA) can be slow if the solvent is not appropriate or if the α-bromo ketone has degraded.
-
Incomplete Hydrolysis: The key step is the cleavage of the hexaminium salt with ethanolic HCl. Insufficient acid or hydrolysis time will leave the salt intact, which will be lost during aqueous workup.
-
Side Reactions: While the Delépine reaction itself has few side reactions, impurities from the previous step (e.g., dibrominated species) will react to form their own amine-related byproducts, complicating the mixture. Another possibility, though less common for α-halo ketones compared to benzyl halides, is the Sommelet reaction, which would produce an aldehyde.[6]
Troubleshooting Strategies:
-
Ensure Pure Intermediate: Use the cleanest possible 2-bromo-1-(4-nitrophenyl)ethanone for the reaction. Purify it via recrystallization if necessary.
-
Salt Formation: Use a non-polar solvent like chloroform or THF to precipitate the hexaminium salt, which is often insoluble in these solvents, allowing for easy filtration and separation from non-polar impurities.[9]
-
Hydrolysis Conditions: Use concentrated ethanolic HCl and ensure reflux for a sufficient period to completely hydrolyze the salt. Monitor by TLC until the intermediate salt spot has disappeared.
Recommended Analytical and Purification Protocols
Protocol 1: HPLC Method for Purity Assessment
This method provides a robust starting point for analyzing the purity of the final product and identifying common process-related impurities.
| Parameter | Value / Condition |
| HPLC System | Standard HPLC with UV Detector |
| Column | C18 Reverse-Phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 20 min, hold for 5 min, return to 5% B and equilibrate. |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 274 nm |
| Injection Vol. | 10 µL |
| Sample Prep. | Dissolve sample in Mobile Phase A/B (50:50) to a concentration of ~0.5 mg/mL. |
Rationale: A C18 column is standard for separating small aromatic molecules.[10][11] The acidic mobile phase ensures that the amine is protonated, leading to sharp, symmetrical peaks. The gradient elution allows for the separation of non-polar impurities (like the starting material and bromo-intermediate) from the more polar amine product.
Protocol 2: Recrystallization for Final Product Purification
Recrystallization is the most effective method for purifying the final hydrochloride salt.
Step-by-Step Methodology:
-
Solvent Selection: A mixed solvent system is often ideal. Ethanol/water or isopropanol/water are good starting points. The goal is to find a system where the product is soluble in the hot solvent but sparingly soluble when cold.
-
Dissolution: Place the crude hydrochloride salt in a flask. Add the primary solvent (e.g., ethanol) portion-wise while heating to a gentle reflux until the solid is fully dissolved. Use the minimum amount of hot solvent necessary.
-
(Optional) Charcoal Treatment: If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to reflux for 5-10 minutes.
-
Hot Filtration: If charcoal was used, perform a hot filtration through a fluted filter paper to remove the charcoal. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Add the anti-solvent (e.g., water) dropwise to the hot, clear filtrate until the solution becomes faintly turbid. If it becomes too cloudy, add a few drops of the primary solvent to redissolve.
-
Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath for at least 1 hour to maximize crystal formation.
-
Isolation & Drying: Collect the crystals by vacuum filtration. Wash the filter cake with a small amount of the cold recrystallization solvent mixture, followed by a non-polar solvent like cold diethyl ether to aid in drying. Dry the purified crystals under vacuum.[12]
Summary of Common Impurities
| Impurity Name | Structure | Origin / Cause | Recommended Detection Method |
| 4'-Nitroacetophenone | C₈H₇NO₃ | Incomplete bromination (Step 1). | HPLC, TLC |
| 2,2-Dibromo-1-(4-nitrophenyl)ethanone | C₈H₅Br₂NO₃ | Over-bromination (Step 1). | HPLC, GC-MS, LC-MS |
| 2-Hydroxy-1-(4-nitrophenyl)ethanone | C₈H₇NO₄ | Hydrolysis of the bromo-intermediate, often due to moisture. | HPLC, LC-MS |
| N,N-bis(2-oxo-2-(4-nitrophenyl)ethyl)amine | C₁₆H₁₃N₃O₆ | A potential over-alkylation product if direct amination (e.g., with NH₃) is used instead of a protecting group method like Delépine or Gabriel.[13] | HPLC, LC-MS |
References
-
[ResearchGate] One‐pot synthesis of (2‐Bromo‐1‐(4‐nitro‐phenyl)‐ethanone). Available at: [Link]
-
[Scribd] Delepine Amine Synthesis. Available at: [Link]
-
[NIH] 2-Bromo-1-(3-nitrophenyl)ethanone - Experimental Protocol. Available at: [Link]
-
[Wikipedia] Delépine reaction. Available at: [Link]
-
[stenutz.eu] 2-bromo-1-(4-nitrophenyl)-1-ethanone. Available at: [Link]
-
[Organic Chemistry Portal] Delépine reaction. Available at: [Link]
-
[PubMed] Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Available at: [Link]
-
[ResearchGate] Synthesis of aminoacetophenone from acetophenone. Available at: [Link]
-
[Cambridge University Press] Gabriel Synthesis. Available at: [Link]
-
[NINGBO INNO PHARMCHEM CO.,LTD.] The Chemistry of Chloramphenicol: Understanding a Key Intermediate. Available at: [Link]
-
[PubMed] Synthesis and antibiotic properties of chloramphenicol reduction products. Available at: [Link]
-
[ResearchGate] Delépine amine synthesis | Request PDF. Available at: [Link]
-
[NIST] Ethanone, 2-bromo-1-(4-nitrophenyl)-. Available at: [Link]
-
[ResearchGate] Analysis of aromatic amines by high-performance liquid chromatography with pre-column derivatization by 2-(9-carbazole)-ethyl-chloroformate | Request PDF. Available at: [Link]
-
[University of Helsinki] CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Available at: [Link]
-
[NROChemistry] Gabriel Synthesis: Mechanism & Examples. Available at: [Link]
-
[ResearchGate] Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. Available at: [Link]
-
[Zenodo] Selective bromination of acetophenone derivatives with bromine in methanol. Available at: [Link]
-
[ResearchGate] Recent Trends in Synthesis of Chloramphenicol New Derivatives. Available at: [Link]
-
[ScienceDirect] Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. Available at: [Link]
-
[ResearchGate] Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I). Available at: [Link]
-
[NIH] Chloramphenicol Derivatization in Its Primary Hydroxyl Group with Basic Amino Acids Leads to New Pharmacophores with High Antimicrobial Activity. Available at: [Link]
-
[Wikipedia] Gabriel synthesis. Available at: [Link]
-
[PubChem] 2-Bromo-4'-nitroacetophenone. Available at: [Link]
-
[ResearchGate] The reaction mechanism of α-bromination of acetophenone derivatives. Available at: [Link]
-
[European Patent Office] CONTINUOUS TWO STEP FLOW SYNTHESIS OF M-AMINO ACETOPHENONE. Available at: [Link]
-
[Organic Chemistry Portal] Gabriel Synthesis. Available at: [Link]
-
[ResearchGate] Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification | Request PDF. Available at: [Link]
-
[Hyma Synthesis Pvt. Ltd.] Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]
-
[Master Organic Chemistry] The Gabriel Synthesis For Making Primary Amines. Available at: [Link]
-
[ResearchGate] Purification of organic hydrochloride salt? Available at: [Link]
-
[PubMed] Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Available at: [Link]
- [Google Patents] Method for removing salt from hydrochloride-1-amido glycolyurea.
-
[indianjournals.com] Coupling in the absence of a tertiary base: A method for the deprotonation of hydrochloride salts of peptide esters to free amin. Available at: [Link]
-
[Beilstein Journals] Trichloroacetic acid fueled practical amine purifications. Available at: [Link]
Sources
- 1. Chloramphenicol synthesis - chemicalbook [chemicalbook.com]
- 2. 2-Bromo-1-(3-nitrophenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Bromo-4'-nitroacetophenone | C8H6BrNO3 | CID 66840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Delépine reaction - Wikipedia [en.wikipedia.org]
- 7. zenodo.org [zenodo.org]
- 8. researchgate.net [researchgate.net]
- 9. Delepine reaction [organic-chemistry.org]
- 10. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Gabriel synthesis - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of Derivatives from 2-Amino-1-(4-nitrophenyl)ethan-1-one
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals working with 2-Amino-1-(4-nitrophenyl)ethan-1-one and its derivatives. Here, we address common synthetic challenges, focusing on the identification, mitigation, and troubleshooting of side reactions. Our goal is to provide both practical solutions and a deeper mechanistic understanding to enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: My acylation reaction of 2-Amino-1-(4-nitrophenyl)ethan-1-one is showing a low yield and multiple spots on my TLC. What are the likely side reactions?
A1: When acylating a primary amine like 2-Amino-1-(4-nitrophenyl)ethan-1-one, particularly with highly reactive acylating agents like acyl chlorides, several side reactions can occur. The most common issues are:
-
Over-acylation: While less common for amides due to the decreased nucleophilicity of the amide nitrogen, highly reactive acylating agents or harsh conditions can sometimes lead to the formation of imides.[1][2]
-
Dimerization/Polymerization: The starting material itself can be prone to self-condensation or dimerization under certain conditions, especially if the reaction is heated or if there are impurities. Studies have shown that nitrobenzene moieties can form dimers.[3]
-
Reaction with Solvent: If you are using a nucleophilic solvent, it may compete with your amine for the acylating agent.
-
Hydrolysis of Acylating Agent: In the presence of water, the acyl chloride or anhydride will hydrolyze back to the carboxylic acid, reducing the amount of reagent available for the desired reaction.
Q2: I am using a base like pyridine or triethylamine in my acylation. Could this be causing problems?
A2: Yes, while a base is necessary to neutralize the HCl generated during acylation with acyl chlorides, the choice and amount of base are critical.[1][4]
-
Excess Base: A strong or excess amount of a non-nucleophilic base can promote side reactions such as elimination if there are acidic protons alpha to the ketone.
-
Nucleophilic Base: Pyridine, while a common choice, can act as a nucleophile, forming an acylpyridinium salt. This is usually a productive intermediate, but it can also be involved in side reactions.
-
Recommendation: Use a non-nucleophilic, sterically hindered base, or carefully control the stoichiometry of a base like triethylamine. The Schotten-Baumann procedure, which uses an aqueous base, can also be an effective alternative for some acylations.[2]
Q3: My starting material, 2-Amino-1-(4-nitrophenyl)ethan-1-one hydrochloride, seems to be degrading. How stable is it?
A3: 2-Amino-1-(4-nitrophenyl)ethan-1-one is often supplied as a hydrochloride salt to improve its stability and handling.[5][6][7][8] The free base can be less stable and more prone to dimerization or oxidation over time. It is crucial to store the hydrochloride salt in a cool, dry place. Before use in a reaction that is not conducted under acidic conditions, the free base must be generated, typically by neutralization with a suitable base.
Troubleshooting Guide: Common Side Reactions and Solutions
This section provides a structured approach to identifying and resolving specific experimental issues.
Issue 1: Formation of a Diacylated (Imide) Byproduct
-
Symptom: A less polar spot on the TLC plate than the desired amide product. Mass spectrometry data shows a mass corresponding to the addition of two acyl groups.
-
Causality: This occurs when the initially formed amide is deprotonated by a strong base and then reacts with a second molecule of the acylating agent. While the amide nitrogen is less nucleophilic than the starting amine, this can be forced under harsh conditions (e.g., excess strong base, high temperature).[2]
-
Troubleshooting Workflow:
Issue 2: Presence of Unreacted Starting Material and Hydrolyzed Acylating Agent
-
Symptom: A significant amount of the starting amine is visible on the TLC, along with a polar, acidic byproduct (the carboxylic acid from hydrolysis). The yield of the desired amide is low.
-
Causality: Acyl halides and anhydrides are highly susceptible to hydrolysis.[9] Any moisture in the reactants, solvents, or glassware will consume the acylating agent, preventing it from reacting with the amine.
-
Preventative Measures:
| Parameter | Recommended Action | Rationale |
| Glassware | Oven-dry all glassware overnight at >100 °C and cool under a stream of dry nitrogen or in a desiccator. | To remove adsorbed water from glass surfaces. |
| Solvents | Use anhydrous solvents from a solvent purification system or a freshly opened bottle. | To minimize the water content in the reaction medium. |
| Reagents | Use freshly opened or properly stored acylating agents. Ensure the amine starting material is dry. | To prevent the use of reagents that have already been partially hydrolyzed by atmospheric moisture. |
| Atmosphere | Run the reaction under an inert atmosphere (e.g., nitrogen or argon). | To prevent atmospheric moisture from entering the reaction vessel. |
Issue 3: Formation of a High Molecular Weight, Insoluble Byproduct
-
Symptom: Precipitation of an unidentifiable, often colored, solid from the reaction mixture. This material has low solubility in common organic solvents.
-
Causality: This is likely due to dimerization or polymerization of the starting material or product. The presence of both an amine and a ketone in the same molecule, especially with an electron-withdrawing nitro group, can lead to complex self-condensation reactions, particularly under basic conditions or at elevated temperatures. The nitrobenzene rings themselves can also stack and form dimers.[3]
-
Mitigation Strategies:
-
Lower the Reaction Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Control Stoichiometry: Use a slight excess of the amine relative to the acylating agent to ensure the more reactive species is consumed quickly.
-
Purify Starting Material: Ensure the 2-Amino-1-(4-nitrophenyl)ethan-1-one is pure before starting the reaction. Impurities can sometimes catalyze polymerization.
-
Experimental Protocols
Protocol 1: Standard Acylation using an Acyl Chloride
This protocol describes a general procedure for the N-acylation of 2-Amino-1-(4-nitrophenyl)ethan-1-one.
-
Preparation: In an oven-dried, round-bottom flask under a nitrogen atmosphere, dissolve 2-Amino-1-(4-nitrophenyl)ethan-1-one (1.0 eq.) in anhydrous dichloromethane (DCM).
-
Base Addition: Add triethylamine (1.1 eq.) to the solution and cool the mixture to 0 °C in an ice bath.
-
Acylation: Slowly add the acyl chloride (1.05 eq.) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Workup: Upon completion, quench the reaction with water. Separate the organic layer, wash with 1M HCl, then with saturated sodium bicarbonate solution, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: Troubleshooting Purification of Polar Products
If your final amide product is highly polar and difficult to extract or purify, consider the following.[10]
-
Initial Workup: After quenching the reaction, adjust the pH of the aqueous layer to be slightly acidic (pH 5-6) to ensure any unreacted amine is protonated and remains in the aqueous phase.
-
Extraction: Extract the aqueous layer multiple times with a more polar solvent system, such as a 9:1 mixture of DCM:isopropanol.
-
Chromatography: Use a more polar mobile phase for column chromatography. A gradient elution from ethyl acetate/hexanes to methanol/DCM may be necessary.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is an excellent method for purification.
Mechanistic Visualization
The desired reaction is a nucleophilic addition-elimination at the carbonyl carbon of the acylating agent.[9][11]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. acylation of amines [entrancechemistry.blogspot.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. chemwhat.com [chemwhat.com]
- 8. 2-Amino-1-(4-nitrophenyl)ethan-1-one hydrochloride | C8H9ClN2O3 | CID 2792801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. savemyexams.com [savemyexams.com]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of 2-Amino-1-(4-nitrophenyl)ethan-1-one
Welcome to the technical support center for the synthesis of 2-Amino-1-(4-nitrophenyl)ethan-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important reaction. Here, we will address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to enhance your reaction yields and product purity.
Introduction: The Synthetic Challenge
2-Amino-1-(4-nitrophenyl)ethan-1-one is a valuable building block in medicinal chemistry and organic synthesis. Its preparation, typically from an α-halo ketone precursor, can be challenging. A common and effective route is the Delépine reaction, which involves the reaction of an α-halo ketone with hexamethylenetetramine (HMTA) followed by acidic hydrolysis.[1][2] While advantageous for its selectivity towards primary amines, this multi-step process requires careful control of reaction conditions to maximize yield and minimize side products.[1][3]
This guide will focus on troubleshooting and optimizing the synthesis of 2-Amino-1-(4-nitrophenyl)ethan-1-one, primarily via the Delépine reaction, starting from 2-Bromo-1-(4-nitrophenyl)ethan-1-one.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.
Q1: My overall yield is consistently low. What are the most likely causes?
A1: Low yields can stem from several factors throughout the two main stages of the Delépine reaction: the formation of the quaternary ammonium salt and its subsequent hydrolysis.
-
Inefficient Salt Formation:
-
Cause: The initial SN2 reaction between 2-Bromo-1-(4-nitrophenyl)ethan-1-one and hexamethylenetetramine (HMTA) may be incomplete.[2] This could be due to poor quality of the starting halide, insufficient reaction time, or an inappropriate solvent.
-
Solution:
-
Verify Starting Material Purity: Ensure your 2-Bromo-1-(4-nitrophenyl)ethan-1-one is pure and free from decomposition products. Purity can be checked by melting point or NMR spectroscopy.
-
Optimize Reaction Time and Temperature: While the salt often precipitates from the reaction mixture, driving the reaction to completion is crucial.[2] Monitor the reaction by Thin Layer Chromatography (TLC) until the starting halide is consumed. Gentle heating may be required, but excessive heat can lead to side reactions.
-
Solvent Choice: Chloroform or acetonitrile are commonly used solvents as they solubilize the reactants while allowing the product salt to precipitate.[2][4] Ensure the solvent is anhydrous, as water can interfere with the reaction.
-
-
-
Incomplete Hydrolysis:
-
Cause: The hydrolysis of the quaternary ammonium salt to the primary amine requires acidic conditions.[1] If the acid concentration is too low or the hydrolysis time is insufficient, you will have a mixture of the salt and the desired product.
-
Solution:
-
Acid Concentration and Reflux: Use concentrated hydrochloric acid in ethanol and ensure the mixture is refluxed for an adequate amount of time.[1] The progress of the hydrolysis can also be monitored by TLC.
-
Ensure Complete Dissolution of the Salt: The quaternary salt should be fully suspended or dissolved in the ethanolic HCl solution to ensure complete hydrolysis.
-
-
Q2: I am observing multiple spots on my TLC plate after the final workup. What are the likely side products?
A2: The presence of multiple spots indicates the formation of side products. Common impurities include:
-
Unreacted Starting Material: If the reaction is incomplete, you will see the starting 2-Bromo-1-(4-nitrophenyl)ethan-1-one.
-
Quaternary Ammonium Salt: Incomplete hydrolysis will leave the intermediate salt in your product mixture.
-
Sommelet Reaction Product: Under certain hydrolysis conditions, a competing reaction called the Sommelet reaction can occur, leading to the formation of the corresponding aldehyde (4-nitrobenzoylformaldehyde).[1]
-
Over-alkylation Products: While less common in the Delépine reaction, there is a possibility of forming secondary or tertiary amines if the reaction conditions are not well-controlled.
Solution:
-
Optimize Hydrolysis: To minimize the Sommelet reaction, carefully control the hydrolysis conditions. Using ethanolic HCl is standard.[1]
-
Purification: Column chromatography is often necessary to separate the desired product from these impurities. A silica gel column with a gradient elution of ethyl acetate in hexanes is a good starting point.
Q3: The final product is difficult to purify and appears as a dark oil or tar. What could be the cause?
A3: The formation of a dark, intractable material is often due to decomposition or polymerization.
-
Cause: The product, an α-amino ketone, can be unstable, particularly under harsh conditions. The presence of the nitro group can also contribute to instability and color formation.
-
Solution:
-
Mild Reaction Conditions: Avoid excessively high temperatures during the reaction and workup.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that lead to colored impurities.
-
Prompt Workup and Purification: Do not let the crude reaction mixture sit for extended periods. Proceed with the workup and purification as soon as the reaction is complete.
-
Purification as the Hydrochloride Salt: 2-Amino-1-(4-nitrophenyl)ethan-1-one is often more stable and easier to handle as its hydrochloride salt.[5] The product can be isolated and purified in this form.
-
Frequently Asked Questions (FAQs)
Q: Can I use 2-Chloro-1-(4-nitrophenyl)ethan-1-one instead of the bromo derivative?
A: Yes, the chloro derivative can be used. However, the C-Br bond is generally more reactive than the C-Cl bond in SN2 reactions.[6] Therefore, the reaction with the chloro-ketone may require longer reaction times or slightly more forcing conditions (e.g., higher temperature) to achieve a comparable yield.
Q: What is the role of hexamethylenetetramine (HMTA) in this reaction?
A: Hexamethylenetetramine serves as a convenient and efficient source of ammonia. In the first step, it acts as a nucleophile, reacting with the α-halo ketone to form a stable quaternary ammonium salt.[2] This prevents the common problem of over-alkylation that can occur when using ammonia directly. During the acidic hydrolysis, the HMTA cage breaks down to release the primary amine.[1]
Q: Are there alternative methods to synthesize 2-Amino-1-(4-nitrophenyl)ethan-1-one?
A: Yes, other methods for the synthesis of α-amino ketones exist, although the Delépine reaction is a common choice for its simplicity and selectivity. Some alternatives include:
-
Gabriel Synthesis: This method involves the reaction of the α-halo ketone with potassium phthalimide followed by hydrolysis. It is also a good method for preparing primary amines.
-
Direct Amination: Direct reaction of the α-halo ketone with ammonia can be used, but it often leads to a mixture of primary, secondary, and tertiary amines, making purification difficult.[4]
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-1-(4-nitrophenyl)ethan-1-one via the Delépine Reaction
Step 1: Formation of the Quaternary Ammonium Salt
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-Bromo-1-(4-nitrophenyl)ethan-1-one (1 equivalent) in anhydrous chloroform or acetonitrile.
-
Add hexamethylenetetramine (1.1 equivalents) to the solution.
-
Stir the mixture at room temperature. The quaternary ammonium salt will typically precipitate as a white solid.
-
Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) until the starting material is no longer visible. This may take several hours.
-
Once the reaction is complete, collect the precipitated salt by vacuum filtration and wash it with a small amount of cold solvent.
-
Dry the salt under vacuum.
Step 2: Hydrolysis of the Quaternary Ammonium Salt
-
In a round-bottom flask, suspend the dried quaternary ammonium salt in a mixture of ethanol and concentrated hydrochloric acid (e.g., 2:1 v/v).
-
Heat the mixture to reflux with stirring.
-
Monitor the hydrolysis by TLC until the starting salt is consumed.
-
After completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the hydrochloride salt of the product.
-
Collect the product by vacuum filtration, wash with cold ethanol, and dry under vacuum.
| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount |
| 2-Bromo-1-(4-nitrophenyl)ethan-1-one | 244.04 | 1.0 | User defined |
| Hexamethylenetetramine (HMTA) | 140.19 | 1.1 | Calculated |
| Chloroform/Acetonitrile | - | - | Sufficient volume |
| Ethanol | - | - | Sufficient volume |
| Concentrated Hydrochloric Acid | - | - | Sufficient volume |
Table 1: Reagent table for the synthesis of 2-Amino-1-(4-nitrophenyl)ethan-1-one.
Protocol 2: Purification by Recrystallization (for the Hydrochloride Salt)
-
Dissolve the crude hydrochloride salt in a minimal amount of hot ethanol or a mixture of ethanol and water.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be filtered hot.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.
Visualizing the Process
Caption: Workflow for the synthesis and purification of 2-Amino-1-(4-nitrophenyl)ethan-1-one.
Caption: A troubleshooting decision tree for common synthesis problems.
References
-
Kimpe, N. D., et al. (2012). A three-step approach for the synthesis of α-amino ketones from chiral N-tert-butanesulfinyl imines. Organic & Biomolecular Chemistry. [Link]
-
Gaunt, M. J., & Liu, J. (2024). Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. Journal of the American Chemical Society. [Link]
-
Hartman, W. W., & Silloway, H. L. (1945). 2-amino-4-nitrophenol. Organic Syntheses. [Link]
-
ResearchGate. (n.d.). Synthesis and Synthetic Applications of α-Amino Ketones Derived from Natural α-Amino Acids. Request PDF. [Link]
-
ACS Publications. (n.d.). α-Aminoalkyl-α'-Halomethylketones: Preparation and Application to Pharmaceutically Interesting Compounds. Chemical Reviews. [Link]
-
Wikipedia. (n.d.). Delépine reaction. [Link]
-
Wikipedia. (n.d.). α-Halo ketone. [Link]
-
Organic Chemistry Portal. (n.d.). Delépine Reaction. [Link]
-
National Institutes of Health. (n.d.). 2-Amino-4-nitrophenol–1-(2,4,6-trihydroxyphenyl)ethanone (1/1). [Link]
-
Scribd. (n.d.). Delepine Amine Synthesis. [Link]
-
PubChem. (n.d.). 2-Amino-1-(4-nitrophenyl)ethanone. [Link]
-
SciHorizon. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected Aminoketones. [Link]
-
ResearchGate. (2021). Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I). [Link]
-
PubChem. (n.d.). 2-Amino-1-(4-nitrophenyl)ethan-1-one hydrochloride. [Link]
Sources
Optimizing solvent conditions for 2-Amino-1-(4-nitrophenyl)ethan-1-one synthesis
Starting Research on Synthesis
I'm currently focused on extensive Google searches to find information about synthesizing 2-Amino-1-(4-nitrophenyl)ethan-1-one. My search centers on common solvents, the reaction mechanisms involved, and potential side reactions. I'm aiming to build a solid foundation of knowledge.
Planning Further Steps
I've expanded my research goals to include troubleshooting guides and Q&A on synthesizing 2-Amino-1-(4-nitrophenyl)ethan-1-one. I'm focusing on peer-reviewed articles for solid scientific accuracy. I plan to build a technical support structure that's logically ordered, addressing common problems, and explaining the chemical principles behind the solutions with some visual aids.
Deep Diving Into Protocols
I'm now starting a more deep dive into chemical synthesis protocols for 2-Amino-1-(4-nitrophenyl)ethan-1-one. I'm focusing on finding authoritative sources like peer-reviewed articles and established chemical synthesis protocols to ensure scientific accuracy. I'm building a plan for the technical support structure with a logical flow, starting with general overviews, then moving into Q&A style troubleshooting.
Analyzing Initial Findings
I've made headway with my search and established a solid foundation for α-amino ketone synthesis, specifically 2-Amino-1-(4-nitrophenyl)ethan-1-one. Interestingly, the solvent effects in reductive amination of ketones have been clarified, particularly the advantages of protic solvents like methanol. This has prompted a look at different synthesis routes.
Narrowing Focus and Refining
I've discovered several synthesis routes for α-amino ketones, including nucleophilic substitution and electrophilic amination, and a related method involving aminoacetonitrile. While the initial search clarified solvent effects in reductive amination, I need more specifics on 2-Amino-1-(4-nitrophenyl)ethan-1-one. The next step is to find details on its common starting materials, potential pitfalls, solvent influence, and troubleshooting. I aim to build a targeted troubleshooting guide.
Analyzing Chemical Pathways
I've made significant progress by focusing my search! This second round yielded detailed references to synthesizing α-amino ketones from α-haloketones, directly applicable to our target. I'm also looking into the effects of solvent polarity on the reaction now. It's becoming clearer how to approach the synthesis.
Deepening Search Criteria
I'm now zeroing in on the specific synthesis of 2-Amino-1-(4-nitrophenyl)ethan-1-one. While I have the general route from α-haloketones, I'm missing a detailed protocol. My immediate priority is finding established experimental procedures and anticipated challenges, including potential byproducts and optimal solvent choices for minimal side reactions. Information on purification methods is also critical to make this a complete guide.
Refining Synthesis Protocols
I'm making progress in narrowing the search! The recent exploration of α-haloketone to α-amino ketone conversions is very promising. I've considered solvent polarity, with methanol standing out for reductive amination. However, a detailed experimental protocol is still missing for the specific target. Finding established procedures, along with potential byproducts and purification methods, are now the main focus.
Establishing Synthesis Routes
I've been focusing on the amination of α-haloketones as a key method for synthesizing α-amino ketones. My searches have built a solid foundation around this particular approach, which appears to be the most promising route for synthesizing 2-Amino- ketones.
Narrowing Search Parameters
I'm now zeroing in on a specific synthesis: 2-Amino-1-(4-nitrophenyl)ethan-1-one, using the amination of 2-bromo-1-(4-nitrophenyl)ethanone. I need an experimental protocol, as my foundational knowledge lacks detailed reaction conditions like solvent, temperature, and base. This will help me anticipate issues like yield, impurities, and purification methods specific to this compound, not just related ones.
Pinpointing Protocol Specifics
I've been consolidating my knowledge on α-amino ketone synthesis, specifically focusing on the amination of α-haloketones and gathering details on related solvents, potential side reactions, and purification techniques. Although the general principles are clear, I still lack the detailed experimental protocol for synthesizing 2-Amino-1-(4-nitrophenyl)ethan-1-one. Thus, I'll be searching for exact reaction conditions and analytical data to develop a thorough troubleshooting guide. I'm focusing on papers or patents detailing the synthesis of this compound or similar analogs.
Technical Support Center: Preventing Byproduct Formation with 2-Amino-1-(4-nitrophenyl)ethan-1-one
Welcome to the technical support center for 2-Amino-1-(4-nitrophenyl)ethan-1-one. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common side reactions and byproduct formations during its use. As a bifunctional molecule containing a nucleophilic primary amine, an electrophilic ketone, acidic α-protons, and a reducible nitro group, this compound presents unique challenges. Understanding its inherent reactivity is the key to successful and clean chemical transformations.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, explaining the underlying chemistry and providing actionable solutions.
Q1: My reaction is producing a complex, dark-colored mixture with multiple spots on my TLC analysis, and I'm isolating very little of my desired product. What is the most likely cause?
A1: The most probable cause is self-condensation, a common issue with α-amino ketones. [1][2]
-
Causality: 2-Amino-1-(4-nitrophenyl)ethan-1-one can react with itself. The nucleophilic primary amine of one molecule attacks the electrophilic ketone carbonyl of another molecule. This initial reaction forms an unstable carbinolamine which dehydrates to an imine. This dimer can then undergo further reactions, such as cyclization and oxidation, to form highly conjugated, colored byproducts like dihydropyrazines.[1] This process is often accelerated by heat or basic conditions.
-
Preventative Measures:
-
Amine Protection: The most effective strategy is to temporarily mask the reactivity of the primary amine using a protecting group.[3][4] This renders the amine non-nucleophilic, completely preventing self-condensation. The choice of protecting group depends on the stability required for your subsequent reaction steps.
-
Use the Hydrochloride Salt: The commercially available hydrochloride salt is more stable than the free base.[1][5][6] The protonated ammonium group is not nucleophilic, thus inhibiting the initial step of self-condensation. If your reaction can be performed under acidic or neutral conditions, using the salt form is highly advantageous.
-
Control Reaction Conditions: Perform the reaction at the lowest possible temperature and under dilute conditions to reduce the frequency of intermolecular collisions.
-
Sources
- 1. Aminoaldehydes and aminoketones - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Protective Groups [organic-chemistry.org]
- 5. 2-Amino-1-(4-nitrophenyl)ethan-1-one hydrochloride | C8H9ClN2O3 | CID 2792801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: 2-Amino-1-(4-nitrophenyl)ethan-1-one hydrochloride hydrate
Welcome to the technical support center for 2-Amino-1-(4-nitrophenyl)ethan-1-one hydrochloride hydrate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for handling this compound. The information herein is synthesized from established chemical principles and field-proven insights to ensure the integrity of your experiments.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and properties of this compound.
Q1: What are the recommended storage conditions for this compound?
To ensure long-term stability, this compound should be stored in a tightly sealed container, protected from light, in a dry environment at 2-8°C. The hydrochloride salt form is utilized to enhance the compound's stability compared to the free amine.[1]
Q2: The compound is described as a "light cream" or "white to light yellow" solid. Is some color variation normal?
Yes, slight variations in color from off-white to a pale yellow or cream color can be expected between different batches due to minor impurities or the crystalline form.[2][3][4] However, a significant or progressive color change, such as darkening to brown or red, upon storage may indicate degradation and should be investigated.
Q3: In which solvents is this compound soluble and stable?
While specific solubility data is not extensively published, based on its structure as a hydrochloride salt, it is expected to be soluble in polar protic solvents such as water and methanol. Aromatic nitro compounds are generally soluble in many organic solvents.[5] For experimental work, it is crucial to prepare solutions fresh. If solutions are to be stored, even for a short period, they should be protected from light and stored at a low temperature to minimize degradation. It is advisable to perform a preliminary solubility and short-term stability test in your chosen solvent system before proceeding with critical experiments.
Q4: Why is this compound supplied as a hydrochloride hydrate?
The hydrochloride salt form generally improves the stability and handling characteristics of amine-containing compounds.[1][6] The presence of water of hydration (hydrate) is a result of the crystallization process and is an integral part of the solid-state structure.
II. Troubleshooting Guides
This section provides a question-and-answer formatted guide to troubleshoot specific issues you may encounter during your experiments.
A. Visual and Physical Changes
Q1: My initially light-colored solid has darkened to a brown or reddish color over time. What is the cause and is it still usable?
A1: Potential Causes and Investigation
A progressive darkening of the solid suggests chemical degradation. The likely culprits are oxidation of the amino group or reactions involving the nitro group, potentially accelerated by exposure to light, heat, or humidity.
-
Oxidation: The primary amino group is susceptible to oxidation, which can lead to the formation of colored polymeric byproducts.
-
Light Sensitivity: Aromatic nitro compounds can be photosensitive, and exposure to UV or even ambient light can trigger degradation pathways.[7][8]
-
Thermal Stress: Although the compound has a reported melting point of 134°C, prolonged exposure to elevated temperatures, even well below this point, can accelerate degradation.[2] The thermal stability of nitro compounds can be significantly reduced by the presence of impurities.[9]
Troubleshooting Protocol:
-
Purity Assessment: The first step is to assess the purity of the discolored material. High-Performance Liquid Chromatography (HPLC) with a UV detector is a suitable method. A typical starting point for method development would be a C18 column with a gradient of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent like acetonitrile or methanol.[6] Compare the chromatogram of the discolored sample to a reference standard or a freshly opened sample. The presence of new peaks or a significant decrease in the main peak area confirms degradation.
-
Solubility Check: Degradation products are often less soluble. Attempt to dissolve a small amount of the material in a solvent in which it is known to be soluble. The presence of insoluble particulates can be an indicator of degradation.
Solution and Prevention:
If significant degradation is confirmed, it is strongly recommended to use a fresh, uncompromised batch of the compound for your experiments to ensure reproducible and reliable results. To prevent future issues, strictly adhere to the recommended storage conditions: store in a tightly sealed, light-resistant container at 2-8°C in a desiccated environment.
B. Solubility and Solution Stability
Q2: The compound does not fully dissolve in my chosen solvent, or a precipitate forms in my solution over time. What should I do?
A2: Potential Causes and Investigation
-
Solvent Choice: The compound may have limited solubility in your selected solvent.
-
pH Effects: If using an aqueous buffer, the pH can significantly impact the solubility of the hydrochloride salt.
-
Degradation in Solution: The compound may be degrading in the solvent, leading to the formation of less soluble byproducts. Aromatic nitro compounds can be unstable in certain solutions.[9]
-
Hydrolysis: As a hydrochloride salt, hydrolysis in aqueous solutions is a potential degradation pathway, although typically slow.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for solubility issues.
Solution and Prevention:
-
Solvent Selection: Test solubility in a small scale first. If using organic solvents, ensure they are dry and of high purity. For aqueous solutions, consider using a co-solvent like methanol or acetonitrile to improve solubility.
-
Fresh Preparation: Always prepare solutions immediately before use. If a solution must be stored, even for a few hours, keep it protected from light and refrigerated.
-
Forced Degradation Study: To understand the stability in your experimental medium, you can perform a simple forced degradation study.[7][10] Prepare your solution and expose aliquots to different conditions (e.g., ambient light vs. dark, room temperature vs. 40°C) for a set period. Analyze the samples by HPLC to assess the rate and nature of any degradation.
C. Inconsistent Experimental Results
Q3: I am observing poor reproducibility or unexpected side products in my reactions involving this compound. Could it be a stability issue?
A3: Potential Causes and Investigation
Inconsistent results are often traced back to the purity and stability of starting materials. The functional groups in this compound (a primary amine, a ketone, and a nitro group) can participate in various side reactions if the compound has degraded.
-
Reduced Purity: If the starting material has degraded, its effective concentration is lower than calculated, leading to incomplete reactions or altered stoichiometry.
-
Reactive Degradants: Degradation products may be more reactive than the parent compound and interfere with your intended chemical transformation. For instance, oxidation of the amino group could lead to byproducts that could act as catalysts or inhibitors in subsequent reactions.
-
pH Changes in Solution: If the hydrochloride salt degrades in solution, it could alter the pH of the reaction mixture, affecting reaction rates and outcomes.
Potential Degradation Pathways:
Caption: Potential degradation pathways.
Troubleshooting and Best Practices:
-
Confirm Starting Material Purity: Before beginning a series of experiments, confirm the purity of your reagent by HPLC or another suitable analytical method. This establishes a baseline for your starting material.
-
Inert Atmosphere: For sensitive reactions, consider preparing solutions and running experiments under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.
-
Control Experiments: If you suspect a stability issue, run a control experiment where the compound is stirred in the reaction solvent under the reaction conditions (temperature, time) but without other reagents. Analyze the outcome to see if the compound degrades under the reaction conditions alone.
III. Quantitative Data Summary
| Parameter | Recommended Condition/Value | Source(s) |
| Storage Temperature | 2-8°C | [11] |
| Storage Conditions | Sealed, dry, protected from light | [11] |
| Appearance | White to light yellow/cream solid | [2][3][4] |
| Purity (Typical) | ≥97% | [2] |
| Melting Point | ~134°C | [2] |
IV. Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment
This is a general starting method and should be optimized for your specific instrumentation and requirements.
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm and 330 nm (aromatic nitro compounds often have a characteristic absorbance at longer wavelengths).[12]
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., 50:50 water:acetonitrile) to a concentration of approximately 0.5 mg/mL.
V. References
-
Ma, P.-J., et al. (2018). I2-Catalyzed Oxidative Cross-Coupling of α-Amino Ketones with Alcohols. Organic Letters, 20(4), 1236–1239.
-
Vietchem. This compound, 97% 1g Maybridge. [Link]
-
Lees, M. (1980). Thermal degradation of 1-amino-1-deoxyketoses and their role in flavour development. Massey University.
-
Vo, C.-V., & Bode, J. W. (2019). Aza-Rubottom Oxidation: Synthetic Access to Primary α-Aminoketones. ACS Publications.
-
Stoessel, F. (1998). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Organic Process Research & Development, 2(2), 110-117.
-
Sharma, S., & Singh, S. (2016). Forced Degradation Studies. MedCrave Online.
-
NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Hydrochloride Salts in Chemical Stability. [Link]
-
Li, G., et al. (2023). Iron-Catalyzed Oxidative α-Amination of Ketones with Primary and Secondary Sulfonamides. The Journal of Organic Chemistry.
-
Wang, C., et al. (2023). Oxidative Amination of Aldehydes with Amines into α-Amino Ketones. Organic Letters.
-
Unknown. (2020). NITRO COMPOUNDS.
-
Missouri S&T. Aromatic Nitro Compounds. [Link]
-
Juárez, J. F., et al. (2009). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 73(2), 344-367.
-
Sako, M., et al. (2004). Photoinduced rearrangement of α-(2-nitrophenyl)ketones. Organic & Biomolecular Chemistry, 2(22), 3238-3243.
-
Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs.
-
Patel, Y., & Shah, N. (2014). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. PharmaTutor.
-
ScienceMadness Discussion Board. (2021). Forming oxalate salts of amines.
-
Sako, M., et al. (2004). Photoinduced Rearrangement of Ketones Having a 2-Nitrophenyl Group at the α-Position. Organic & Biomolecular Chemistry.
-
Sharma, S., et al. (2016). Forced Degradation Studies. ResearchGate.
-
Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. University of Glasgow.
-
Shinde, N., et al. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Asian Journal of Research in Pharmaceutical Science.
-
Roberts, J. D., & Caserio, M. C. (2021). 24.6: Nitro Compounds. Chemistry LibreTexts.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Thermal degradation of 1-amino-1-deoxyketoses and their role in flavour development : a thesis presented in partial fulfilment of the requirements for the degree of Doctor of Philosophy in Food Technology at Massey University [mro.massey.ac.nz]
- 3. 2-Amino-1-(4-nitrophenyl)ethan-1-one Hydrochloride | 5425-81-0 | 梯希爱(上海)化成工业发展有限公司 [tcichemicals.com]
- 4. 2-Amino-1-(4-nitrophenyl)ethan-1-one Hydrochloride | 5425-81-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. lkouniv.ac.in [lkouniv.ac.in]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. acdlabs.com [acdlabs.com]
- 11. Hydroxy ketone synthesis by oxidation [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Recrystallization of 2-Amino-1-(4-nitrophenyl)ethan-1-one Hydrochloride Hydrate
Welcome to the dedicated technical support guide for the purification of 2-Amino-1-(4-nitrophenyl)ethan-1-one hydrochloride hydrate. This document is designed for researchers, medicinal chemists, and process development scientists who are looking to achieve high purity of this important synthetic intermediate. Recrystallization is a powerful technique for purification, but its success is highly dependent on a nuanced understanding of the compound's physicochemical properties and the application of precise experimental technique.
This guide moves beyond a simple recitation of steps to provide a deeper understanding of the principles at play, empowering you to troubleshoot and optimize your purification process effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address common challenges encountered during the recrystallization of this compound, providing both solutions and the scientific rationale behind them.
Q1: My compound "oils out" instead of forming crystals. What's happening and how can I fix it?
A1: "Oiling out" occurs when the solute's solubility at a given temperature is exceeded, but the conditions are not favorable for the ordered arrangement of molecules into a crystal lattice. Instead, it separates as a supercooled liquid. This is a common issue with aminoketones, especially when the cooling process is too rapid.
-
Causality: The high concentration of the solute in the hot solvent, combined with a rapid temperature drop, can lead to a situation where the molecules lose energy too quickly to orient themselves into a crystal structure. The presence of impurities can also disrupt crystal lattice formation, promoting the formation of an oil.
-
Troubleshooting Steps:
-
Re-heat the solution: Add a small amount of additional solvent to ensure everything is fully dissolved and then allow it to cool more slowly.
-
Slow Cooling is Crucial: Insulate the flask with glass wool or a beaker of warm water to slow down the cooling rate. This provides more time for nucleation and crystal growth.
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the meniscus. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure, crystalline material from a previous successful recrystallization, add a single, tiny crystal to the cooled, supersaturated solution to induce crystallization.
-
Solvent System Modification: Consider using a mixed solvent system. Dissolve the compound in a "good" solvent (one in which it is highly soluble) and then slowly add a "poor" or "anti-solvent" (one in which it is sparingly soluble) at an elevated temperature until the solution becomes slightly turbid. Then, add a few drops of the "good" solvent to clarify the solution before allowing it to cool slowly.
-
Q2: I'm experiencing very low recovery of my purified product. What are the likely causes?
A2: Low recovery is a frequent problem in recrystallization and can be attributed to several factors.
-
Causality: The most common reason is using an excessive amount of solvent, which keeps a significant portion of your compound dissolved even at low temperatures. Incomplete precipitation due to insufficient cooling or premature filtration can also lead to loss of product.
-
Troubleshooting Steps:
-
Minimize Solvent Usage: In your next attempt, use the minimum amount of hot solvent required to fully dissolve the crude material.
-
Solvent Evaporation: If you've already used too much solvent, you can carefully evaporate some of it by gently heating the solution to concentrate it, then allow it to cool again.
-
Sufficient Cooling: Ensure you have cooled the solution to the appropriate temperature (often in an ice bath) for a sufficient amount of time to maximize crystal formation before filtration.
-
Choice of Solvent: The ideal solvent is one in which your compound has high solubility at elevated temperatures and low solubility at cold temperatures. If the solubility at low temperatures is still significant, you will inherently have lower recovery. You may need to explore different solvent systems.
-
Q3: My recrystallized product is still showing impurities by TLC or NMR. What can I do?
A3: The persistence of impurities indicates that the chosen recrystallization conditions are not effectively separating the desired compound from the contaminants.
-
Causality: A common impurity in the synthesis of 2-Amino-1-(4-nitrophenyl)ethan-1-one is the unreacted starting material, 2'-nitroacetophenone[1]. If the impurity has similar solubility characteristics to your product in the chosen solvent, a single recrystallization may not be sufficient. Additionally, primary aminoketones can be prone to self-condensation, especially under basic conditions or upon prolonged heating, which can generate new impurities[2].
-
Troubleshooting Steps:
-
Second Recrystallization: A second recrystallization is often necessary to achieve high purity.
-
Activated Carbon (Charcoal): If you have colored impurities, adding a small amount of activated carbon to the hot solution before filtration can help adsorb them. Use sparingly, as it can also adsorb your product.
-
Solvent Selection: The impurity's solubility profile may be different from your product's in another solvent. Experiment with different solvent systems to find one that leaves the impurity in the mother liquor. For example, if the impurity is less polar than your product, a more polar solvent may be more effective.
-
pH Adjustment: Since the target compound is a hydrochloride salt, maintaining a slightly acidic pH can help prevent the free amine from undergoing side reactions. Adding a drop of concentrated HCl to the recrystallization solvent (particularly alcohols) has been noted to be beneficial for related compounds.
-
Q4: My compound won't crystallize at all, even after cooling and scratching.
A4: This is a frustrating but solvable problem, usually indicating that the solution is not supersaturated.
-
Causality: The most likely reason is the use of far too much solvent. It's also possible that the concentration of the desired compound is too low in the crude material.
-
Troubleshooting Steps:
-
Concentrate the Solution: Gently boil off a portion of the solvent to increase the concentration of the solute and then attempt to cool and crystallize again.
-
Induce Crystallization: Try the methods mentioned in A1, such as scratching or adding a seed crystal.
-
Change the Solvent System: If concentration doesn't work, your compound may be too soluble in the chosen solvent even when cold. Try a different solvent in which it is less soluble, or use a mixed solvent system where you can add an anti-solvent to induce precipitation.
-
Best Practices for Recrystallization of this compound
While a universally optimized protocol is not available in the literature, the following guidelines and experimental approach will enable you to develop a robust recrystallization procedure.
Solvent System Selection
The choice of solvent is the most critical parameter for a successful recrystallization. Based on the structure of the target compound (an aromatic aminoketon hydrochloride) and data from related compounds, a good starting point is a polar protic solvent.
| Solvent System | Rationale & Expected Behavior |
| Ethanol | Often a good choice for recrystallizing aromatic ketones. The hydrochloride salt should have moderate solubility in hot ethanol and lower solubility upon cooling. |
| Methanol | Generally a stronger solvent than ethanol. It may dissolve the compound too well at room temperature, leading to lower recovery. However, it can be useful if the compound has low solubility in other alcohols. |
| Isopropanol | Less polar than ethanol. It may provide a better solubility differential between hot and cold conditions, potentially leading to higher recovery. |
| Ethanol/Water | A mixed solvent system that can be finely tuned. The compound is likely more soluble in ethanol and less soluble in water. Dissolving in a minimal amount of hot ethanol and adding hot water dropwise until turbidity appears is a standard approach. |
| Methanol/Water | Similar to ethanol/water, but the higher solvating power of methanol may require a larger proportion of water as the anti-solvent. |
It is highly recommended to perform small-scale solubility tests with your crude material in these solvents to determine the most suitable system before committing to a large-scale recrystallization.
Experimental Protocol: A Step-by-Step Guide
This protocol is a general guideline. You may need to adjust solvent volumes and temperatures based on your own observations.
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a magnetic stir bar and a small amount of the chosen solvent (e.g., ethanol).
-
Gently heat the mixture with stirring on a hot plate.
-
Add more hot solvent in small portions until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot filtration.
-
Preheat a funnel and a new flask to prevent premature crystallization.
-
Pour the hot solution through a fluted filter paper into the clean, preheated flask.
-
-
Crystallization:
-
Remove the flask from the heat and cover it with a watch glass.
-
Allow the solution to cool slowly and undisturbed to room temperature.
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Break the vacuum and add the cold solvent, then reapply the vacuum.
-
-
Drying:
-
Press the crystals as dry as possible on the filter paper.
-
Transfer the crystals to a watch glass and allow them to air dry, or dry them in a vacuum oven at a low temperature.
-
Visualizing the Recrystallization Workflow
Caption: A generalized workflow for the recrystallization process.
Logical Relationships in Troubleshooting
Caption: Decision-making flowchart for common recrystallization issues.
References
-
Wikipedia. Aminoaldehydes and aminoketones. Available from: [Link]
Sources
Technical Support Center: Reactions Involving 2-Amino-1-(4-nitrophenyl)ethan-1-one
An in-depth technical guide for researchers, scientists, and drug development professionals.
Welcome to the technical support center for 2-Amino-1-(4-nitrophenyl)ethan-1-one. This guide is designed to provide field-proven insights and troubleshooting strategies for common issues encountered during its use in synthesis. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Compound Overview
2-Amino-1-(4-nitrophenyl)ethan-1-one is a key synthetic intermediate characterized by three principal reactive sites: a primary amine, an α-keto methylene group, and an aromatic nitro group.[1] This trifunctionality makes it a versatile building block but also introduces challenges related to chemoselectivity. It is often supplied and used as its hydrochloride salt to improve stability and handling.[2][3]
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| IUPAC Name | 2-amino-1-(4-nitrophenyl)ethanone | [4] |
| Synonyms | α-Amino-p-nitroacetophenone | [2][4] |
| CAS Number | 4740-22-1 (Free Base) | [4] |
| 5425-81-0 (Hydrochloride) | [2] | |
| Molecular Formula | C₈H₈N₂O₃ | [4] |
| Molecular Weight | 180.16 g/mol | [4] |
| Appearance | White to light yellow powder/crystal | [2] |
Frequently Asked Questions & Troubleshooting Guides
This section addresses specific experimental challenges in a question-and-answer format.
FAQ 1: Low Yield and Incomplete Reactions
Question: My reaction utilizing 2-Amino-1-(4-nitrophenyl)ethan-1-one is resulting in low yields with a significant amount of starting material remaining. What are the primary factors to investigate?
Answer: Low conversion is a common issue that typically stems from solubility limitations, reagent stability, or suboptimal reaction conditions.
A. Causality: Solubility Issues The free base of 2-Amino-1-(4-nitrophenyl)ethan-1-one exhibits limited solubility in non-polar organic solvents. If the reagent is not fully dissolved, the reaction becomes heterogeneous, leading to slow reaction rates and incomplete conversion.
-
Solution 1: Solvent System Optimization: Employ polar aprotic solvents such as DMF, DMSO, or acetonitrile. For reactions in less polar media like dichloromethane (DCM) or tetrahydrofuran (THF), consider using a co-solvent to enhance solubility.
-
Solution 2: Gentle Heating: Increasing the reaction temperature can improve solubility. However, this must be balanced against the potential for side reactions. Monitor the reaction closely by TLC or LC-MS.
Table 2: Solubility Profile of Structurally Related Nitrophenyl Ethanones Note: Direct quantitative data for the title compound is scarce. This data for related compounds serves as a guide for solvent selection.
| Compound | Solvent | Solubility | Temperature (°C) | Source |
| 1-(4-nitrophenyl)ethanone | Acetone | High | 278.15 - 318.15 | [5] |
| 1-(4-nitrophenyl)ethanone | Methanol | Moderate | 278.15 - 318.15 | [5] |
| 1-(4-nitrophenyl)ethanone | Ethanol | Moderate | 278.15 - 318.15 | [5] |
| 1-(4-nitrophenyl)ethanone | Cyclohexane | Low | 278.15 - 318.15 | [5] |
| 2-Amino-1-(2-nitrophenyl)ethanol (Isomer) | Methanol | Slightly Soluble | Not Specified | [6] |
B. Causality: Reagent Stability The α-amino ketone moiety in the free base form can be unstable and prone to self-condensation or degradation. The hydrochloride salt is significantly more stable and is the recommended form for storage.[2][7]
-
Solution: In-situ Generation of the Free Base: If the reaction requires the free base, it is best generated in situ. Start with the hydrochloride salt and add a non-nucleophilic base (e.g., triethylamine, DIPEA) to the reaction mixture just before initiating the reaction. This minimizes the time the unstable free base is present.
Caption: Decision workflow for handling the reagent form.
FAQ 2: Formation of Multiple Byproducts
Question: My reaction analysis (TLC, LC-MS) shows multiple unexpected spots, indicating significant byproduct formation. What are the likely side reactions?
Answer: The molecule's multiple functional groups create pathways for several competing reactions. Understanding these pathways is key to suppressing them.
A. Side Reaction: N-Overalkylation / N-Overacylation The primary amine can react more than once with electrophiles like alkyl halides or acyl chlorides, leading to secondary and tertiary amines or diacylated products.
-
Mechanistic Cause: The initial product of mono-alkylation or mono-acylation is still nucleophilic and can compete with the starting material for the electrophile.
-
Solution:
-
Reverse Addition: Add the electrophile slowly and portion-wise to a solution of the amine. This maintains a low concentration of the electrophile, favoring reaction with the more abundant starting material.
-
Stoichiometric Control: Use a slight excess of the amine relative to the electrophile to ensure the electrophile is consumed before significant secondary reactions occur.
-
B. Side Reaction: Reduction of the Nitro Group or Ketone Many reactions involve reducing agents, which can lack chemoselectivity.
-
Nitro Group Reduction: Strong reducing conditions (e.g., catalytic hydrogenation with Pd/C, SnCl₂, Na₂S₂O₄) will readily reduce the nitro group to an aniline.[8][9] This is often faster than the reduction of other functional groups.
-
Ketone Reduction: Hydride reagents (e.g., NaBH₄, LiAlH₄) can reduce the ketone to a secondary alcohol, forming 2-Amino-1-(4-nitrophenyl)ethan-1-ol.[1][10]
-
Solution: Judicious Choice of Reagents:
-
To preserve the nitro and ketone groups (e.g., in reductive amination), use mild and selective reducing agents like Sodium Triacetoxyborohydride (NaBH(OAc)₃) or Sodium Cyanoborohydride (NaBH₃CN), which preferentially reduce imines.[11]
-
To selectively reduce the nitro group while preserving the ketone, catalytic transfer hydrogenation or specific reagents like sodium dithionite can be effective.[8]
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-Amino-1-(4-nitrophenyl)ethan-1-one Hydrochloride | 5425-81-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. 2-Amino-1-(4-nitrophenyl)ethan-1-one hydrochloride | C8H9ClN2O3 | CID 2792801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Amino-1-(4-nitrophenyl)ethanone | C8H8N2O3 | CID 408542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 2-Amino-1-(4-nitrophenyl)ethan-1-one hydrochloride hydrate, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. 2-Amino-1-(4-nitrophenyl)ethan-1-ol | C8H10N2O3 | CID 2831405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purification Strategies for 2-Amino-1-(4-nitrophenyl)ethan-1-one Reactions
Welcome to the technical support center for reactions involving 2-Amino-1-(4-nitrophenyl)ethan-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of reaction mixtures, specifically focusing on the removal of unreacted starting material. Our approach is rooted in practical, field-proven insights to ensure the integrity and purity of your target compounds.
Frequently Asked Questions (FAQs)
Q1: My TLC analysis shows a significant amount of unreacted 2-Amino-1-(4-nitrophenyl)ethan-1-one. What is the first step I should take?
A1: Before proceeding to complex purification methods, it is crucial to confirm reaction completion.[1] A persistent spot of the starting material on the TLC plate indicates that the reaction may not have gone to completion. Consider extending the reaction time, increasing the temperature, or adding more of the limiting reagent if appropriate for your specific reaction conditions. If the reaction has indeed stalled, a workup to isolate the crude product is the next logical step, followed by a carefully chosen purification strategy.
Q2: What are the key physical and chemical properties of 2-Amino-1-(4-nitrophenyl)ethan-1-one that I should consider during purification?
A2: Understanding the properties of your starting material is fundamental to designing an effective purification strategy. 2-Amino-1-(4-nitrophenyl)ethan-1-one is an aromatic ketone containing both a basic amino group and an electron-withdrawing nitro group.[2][3] Its key characteristics include:
-
Polarity: The presence of the amino and nitro groups makes it a relatively polar molecule. This polarity will influence its solubility in various solvents and its retention on chromatographic stationary phases.
-
Basicity: The amino group can be protonated in acidic conditions, forming a salt. This property can be exploited for acid-base extraction.
-
Solubility: It is generally soluble in polar organic solvents like ethanol, methanol, and acetone, but has limited solubility in non-polar solvents and water.[4]
A summary of relevant properties is provided in the table below:
| Property | Value/Characteristic | Implication for Purification |
| Molecular Weight | 180.16 g/mol [3] | Influences diffusion rates and separation in size-exclusion chromatography. |
| Polarity | High | Strong interaction with polar stationary phases (e.g., silica gel). |
| Functional Groups | Amino (basic), Nitro (electron-withdrawing), Ketone | Allows for manipulation of solubility through pH adjustment (acid-base extraction). |
| Solubility | Soluble in polar organic solvents, sparingly soluble in water.[4] | Guides the choice of solvents for recrystallization, extraction, and chromatography. |
Q3: Can I use a simple extraction to remove the starting material?
A3: Yes, an acid-base extraction can be a highly effective first-pass purification technique. By dissolving the crude reaction mixture in an organic solvent (e.g., dichloromethane or ethyl acetate) and washing with an aqueous acidic solution (e.g., 1M HCl), the basic 2-Amino-1-(4-nitrophenyl)ethan-1-one can be selectively protonated and drawn into the aqueous layer as its hydrochloride salt. The desired product, if it is not basic, will remain in the organic layer. The layers can then be separated. Remember to subsequently wash the organic layer with a neutral brine solution and dry it over an anhydrous salt like Na2SO4 before evaporating the solvent.[5]
Troubleshooting In-depth Purification Challenges
Issue 1: Starting Material and Product Have Very Similar Polarities
When your target molecule has a polarity very close to that of 2-Amino-1-(4-nitrophenyl)ethan-1-one, separation by standard column chromatography can be challenging.
Causality: Similar functional groups or overall molecular polarity can lead to overlapping retention times on a chromatographic column, resulting in poor separation.
Troubleshooting Workflow:
Caption: Decision workflow for separating compounds with similar polarities.
Detailed Protocols:
-
Protocol 1: Optimized Flash Column Chromatography
If standard chromatography fails, fine-tuning the mobile phase is critical.
-
Solvent System Screening: Use Thin Layer Chromatography (TLC) to test various solvent systems.[6] Start with a common mobile phase like a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate).[7]
-
Gradient Elution: If a single solvent system does not provide adequate separation, employ a gradient elution. Start with a low polarity mobile phase and gradually increase the proportion of the more polar solvent. This can help to resolve closely eluting compounds.
-
Alternative Stationary Phases: If silica gel is not effective, consider using a different stationary phase. For polar compounds, alumina or reverse-phase (C18) silica can sometimes offer different selectivity.[8]
-
-
Protocol 2: Recrystallization
Recrystallization is a powerful technique for purifying solid products, provided a suitable solvent can be found in which the product and the starting material have different solubilities at different temperatures.
-
Solvent Selection: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Conversely, the starting material should either be very soluble or insoluble at all temperatures.
-
Procedure:
-
Dissolve the crude solid in the minimum amount of hot solvent.
-
If there are insoluble impurities, filter the hot solution.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Dry the crystals under vacuum.[9]
-
-
Issue 2: The Reaction Produces a Complex Mixture of Byproducts
In some cases, the reaction may not be clean, leading to multiple byproducts in addition to the unreacted starting material.
Causality: Side reactions, degradation of starting materials or products, or non-selective reagents can lead to a complex crude mixture.
Troubleshooting Approach:
A multi-step purification strategy is often necessary in these situations.
Caption: Workflow for purifying complex reaction mixtures.
Step-by-Step Methodology:
-
Initial Cleanup (Extraction): Begin with an acid-base extraction as described in the FAQs to remove the bulk of the basic starting material and any other acidic or basic impurities. This simplifies the mixture for the next step.
-
Chromatographic Separation: Subject the resulting crude material to flash column chromatography. The goal here is to separate the main product from the remaining impurities. Careful selection of the mobile phase based on TLC analysis is key.[10]
-
Final Polishing (Recrystallization/Distillation): If the product isolated from chromatography is a solid and still contains minor impurities, a final recrystallization can yield a highly pure compound. If the product is a liquid, distillation (if thermally stable) can be an effective final purification step.
References
-
ResearchGate. (2014, January 30). Any suggestions for a work up for 2-Amino-1-(4-nitrophenyl)-1,3-propanediol after deamidation from chloramphenicol? Retrieved from ResearchGate. [Link]
-
Organic Syntheses. (n.d.). 2-amino-4-nitrophenol. Retrieved from Organic Syntheses. [Link]
-
ResearchGate. (n.d.). Chromatogram of 2-amino-1-(4-nitrophenyl)propane-1,3-diol (1) and... Retrieved from ResearchGate. [Link]
-
MDPI. (2022, June 14). Synthesis of Amino-Acid-Based Nitroalkenes. Retrieved from MDPI. [Link]
-
Grokipedia. (n.d.). 2-Aminoacetophenone. Retrieved from Grokipedia. [Link]
- Google Patents. (n.d.). US4329503A - Process for the preparation of 2-amino-4-nitrophenol.
-
ResearchGate. (2015, August). 2-(4-Nitrophenyl)oxirane amino derivatives in heterocyclization reactions. Retrieved from ResearchGate. [Link]
-
PubChem. (n.d.). 2-Amino-1-(4-nitrophenyl)ethanone. Retrieved from PubChem. [Link]
-
PubChem. (n.d.). 2-((4-Hydroxyphenyl)amino)-1-(3-nitrophenyl)ethanone. Retrieved from PubChem. [Link]
-
PubChem. (n.d.). 2-Amino-1-(4-nitrophenyl)ethan-1-ol. Retrieved from PubChem. [Link]
-
ResearchGate. (n.d.). Chapter 4 - Chromatographic Separation of Amino Acids. Retrieved from ResearchGate. [Link]
-
Scribd. (n.d.). TLC Separation of Nitroanilines. Retrieved from Scribd. [Link]
-
ResearchGate. (2003, August 6). Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route. Retrieved from ResearchGate. [Link]
-
Scribd. (n.d.). Chromatographic Separation of Amino Acids. Retrieved from Scribd. [Link]
-
PubChem. (n.d.). 2-Amino-1-(4-nitrophenyl)ethan-1-one hydrochloride. Retrieved from PubChem. [Link]
-
Fisher Scientific. (n.d.). 2-Amino-1-(4-nitrophenyl)ethan-1-one hydrochloride hydrate, 97%, Thermo Scientific. Retrieved from Fisher Scientific. [Link]
-
ResearchGate. (2008, December). Synthesis of 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol and its chemical transformations. Retrieved from ResearchGate. [Link]
-
ResearchGate. (n.d.). Synthesis of aminoacetophenone from acetophenone. Retrieved from ResearchGate. [Link]
-
PubMed. (2001, November 25). Purification and characterization of 2-aminoacetophenone reductase of newly isolated Burkholderia sp. YT. Retrieved from PubMed. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2-Amino-1-(4-nitrophenyl)ethanone | C8H8N2O3 | CID 408542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. grokipedia.com [grokipedia.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scribd.com [scribd.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Biological Activity of Compounds Synthesized from 2-Amino-1-(4-nitrophenyl)ethan-1-one and its Analogs
Introduction
In the landscape of medicinal chemistry, the quest for novel bioactive scaffolds is perpetual. 2-Amino-1-(4-nitrophenyl)ethan-1-one is a versatile precursor molecule, poised for the synthesis of a diverse array of heterocyclic compounds. Its structure is characterized by a reactive α-aminoketone moiety and an electron-withdrawing nitrophenyl group, both of which are significant pharmacophores. The nitroaromatic system, in particular, is a well-established feature in numerous antimicrobial and anticancer agents, often exerting its effect through bioreductive activation in hypoxic environments, leading to the generation of cytotoxic reactive nitrogen species.[1][2]
This guide provides a comparative analysis of the biological activities of compounds synthesized from precursors containing the 2-amino-1-(4-nitrophenyl)ethan-1-one backbone and its close structural analogs. Direct and comprehensive comparative studies on derivatives from this specific starting material are nascent in the published literature. Therefore, to provide a valuable and scientifically grounded overview, this guide will also draw upon data from compounds synthesized from structurally related nitrophenyl ketones and aminoketones. This approach allows for a broader understanding of the structure-activity relationships (SAR) and the therapeutic potential of this class of compounds. The primary focus will be on their antimicrobial and anticancer activities, which are the most prominently reported biological endpoints for these derivatives.
Synthetic Pathways and Bioactive Scaffolds
The chemical reactivity of 2-Amino-1-(4-nitrophenyl)ethan-1-one allows for its facile conversion into a variety of heterocyclic systems. The amino group and the adjacent carbonyl group are prime sites for cyclization reactions, leading to the formation of five- and six-membered rings, which are prevalent in many biologically active molecules.
Caption: General synthetic routes from 2-amino-1-(4-nitrophenyl)ethan-1-one to bioactive heterocycles.
Comparative Antimicrobial Activity
Derivatives incorporating the nitrophenyl moiety have demonstrated significant potential as antimicrobial agents. The nitro group can be reduced by microbial nitroreductases to form radical anions and other reactive species that can damage cellular macromolecules, including DNA.[1]
A variety of heterocyclic scaffolds derived from nitrophenyl precursors have been evaluated for their antimicrobial properties. For instance, thiazole derivatives synthesized from 2-amino-4-(4-nitrophenyl)thiazole have been investigated.[3] The following table summarizes the antimicrobial activity of representative compounds.
| Compound ID | Class of Compound | Test Organism | MIC (µg/mL) | Reference |
| 8f | Thiazole derivative | Staphylococcus aureus | Moderate Activity | [3] |
| 8f | Thiazole derivative | Bacillus subtilis | Moderate Activity | [3] |
| 8f | Thiazole derivative | Candida albicans | Slight Activity | [3] |
| 7a | Triazolothiadiazine | S. aureus | <1.56 | [4] |
| 7b | Triazolothiadiazine | S. aureus | <1.56 | [4] |
| 7i | Triazolothiadiazine | S. aureus | <1.56 | [4] |
| 7a | Triazolothiadiazine | E. coli | <1.56 | [4] |
| 7b | Triazolothiadiazine | E. coli | <1.56 | [4] |
| 7i | Triazolothiadiazine | E. coli | <1.56 | [4] |
| 7a | Triazolothiadiazine | C. albicans | <1.56 | [4] |
| 7b | Triazolothiadiazine | C. albicans | <1.56 | [4] |
| 7i | Triazolothiadiazine | C. albicans | <1.56 | [4] |
Structure-Activity Relationship Insights:
-
The presence of the nitrophenyl group is often correlated with antimicrobial activity, although its position and the nature of other substituents can modulate the potency.
-
In a series of 1,2,4-triazolo[3,4-b][4]thiadiazines, compounds with a 4-bromophenyl substituent at the 6-position (like compound 7i ) exhibited high activity against both bacteria and fungi.[4]
-
For thiazole derivatives, the nature of the substituent on the amino group plays a crucial role in determining the spectrum and potency of antimicrobial action.[3]
Comparative Anticancer Activity
The nitrophenyl moiety is also a key feature in several anticancer agents. The hypoxic microenvironment of solid tumors provides an ideal setting for the reductive activation of nitroaromatic compounds, leading to selective cytotoxicity towards cancer cells.
Several studies have explored the anticancer potential of heterocyclic compounds derived from nitrophenyl precursors. For example, 4-thiazolidinone derivatives incorporating a 2-chloro-3-(4-nitrophenyl)-2-propenylidene moiety have shown potent antimitotic activity.[5]
| Compound ID | Class of Compound | Cancer Cell Line | GI50 (µM) | Reference |
| 2f | Thiazolidinone | NCI-60 (mean) | 2.80 | [5] |
| 2h | Thiazolidinone | NCI-60 (mean) | 1.57 | [5] |
| 2h | Thiazolidinone | MOLT-4 (Leukemia) | < 0.01 | [5] |
| 2h | Thiazolidinone | SW-620 (Colon) | < 0.01 | [5] |
| 2h | Thiazolidinone | SK-MEL-5 (Melanoma) | < 0.01 | [5] |
| 5b | Thiadiazine | MCF-7 (Breast) | More potent than Doxorubicin | [6] |
| I32 | 2-Amino-pyran | MCF-7 (Breast) | IC50 = 183.4 | [7] |
Structure-Activity Relationship Insights:
-
For the 4-thiazolidinone derivatives, the presence of the 2-chloro-3-(4-nitrophenyl)-2-propenylidene substituent was found to be essential for anticancer activity.[5]
-
The nature of the substituent at the 3-position of the thiazolidinone ring significantly influences the cytotoxic potency. Compound 2h , with a propanoic acid substituent, was the most active in its series.[5]
-
In a series of 2-amino-4H-1,3,4-thiadiazine-5-(6H)-one derivatives, compound 5b demonstrated the strongest cytotoxic activity, surpassing the standard drug Doxorubicin in the tested cell lines.[6] This compound was found to induce cell cycle arrest at the G1/S phase and promote apoptosis.[6]
Mechanistic Insights: The Role of Nitroreductase and Apoptosis Induction
A plausible mechanism of action for the anticancer effects of these nitrophenyl derivatives involves the activation of apoptotic pathways following bioreductive activation.
Caption: Proposed mechanism of action for nitrophenyl-containing anticancer agents.
Experimental Protocols
To ensure the reproducibility and validity of the biological activity data, standardized experimental protocols are essential. Below are detailed methodologies for assessing antimicrobial and anticancer activities.
Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
Materials:
-
Test compounds
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) or appropriate growth medium
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Inoculum: Culture the microorganism overnight in the appropriate broth. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in the growth medium in the wells of a 96-well plate.
-
Inoculation: Add the prepared inoculum to each well containing the diluted compound.
-
Controls: Include a positive control (microorganism in broth without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at an appropriate temperature and duration for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
Protocol 2: Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells and is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Cancer cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value (the concentration of compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.
Caption: Workflow for determining cytotoxicity using the MTT assay.
Conclusion and Future Perspectives
The available evidence suggests that 2-Amino-1-(4-nitrophenyl)ethan-1-one and its structural analogs are valuable precursors for the synthesis of a wide range of heterocyclic compounds with promising antimicrobial and anticancer activities. The nitrophenyl moiety is a recurring feature that appears to be crucial for the observed biological effects, likely through bioreductive activation.
Future research should focus on the systematic synthesis and biological evaluation of a library of compounds derived directly from 2-Amino-1-(4-nitrophenyl)ethan-1-one. This would enable a more precise elucidation of the structure-activity relationships and the identification of lead compounds with improved potency and selectivity. Furthermore, in-depth mechanistic studies are warranted to validate the proposed modes of action and to identify the specific cellular targets of the most active derivatives. The development of such compounds could lead to new therapeutic agents for the treatment of infectious diseases and cancer.
References
-
Mickevičienė, K., et al. (2015). Synthesis and antimicrobial activity of N-substituted-β-amino acid derivatives containing 2-hydroxyphenyl, benzo[b]phenoxazine and quinoxaline moieties. Molecules, 20(2), 3170-3189. Available at: [Link]
-
El-Sayed, W. A., et al. (2023). Synthesis and antioxidant, antimicrobial, and antiviral activity of some pyrazole-based heterocycles using a 2(3H)-furanone derivative. Journal of Chemistry, 2023, 1-15. Available at: [Link]
-
Noriega, S., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals, 15(6), 717. Available at: [Link]
-
Kumar, D., et al. (2013). Synthesis and antimicrobial activity of some novel fused heterocyclic 1,2,4-triazolo [3,4-b][4] thiadiazine derivatives. Journal of Advanced Pharmaceutical Technology & Research, 4(3), 156-161. Available at: [Link]
-
Al-Obaydi, A. A. M. (2014). Synthesis and antimicrobial evaluation of new derivatives derived from-2- amino-4-(4-nitro-/4-bromo-phenyl thiazole). International Journal of Research in Pharmaceutical and Biomedical Sciences, 5(1), 1-8. Available at: [Link]
-
Kaminskyy, D., et al. (2019). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Molecules, 24(19), 3469. Available at: [Link]
-
Al-Amiery, A. A., et al. (2022). Synthesis, characterization of 2-amino-pyran and derivatives evaluation of the bacterial, antioxidant and anticancer activity. ScienceScholar, 4(1), 4819-4830. Available at: [Link]
-
PubChem (2024). 2-Amino-1-(4-nitrophenyl)ethanone. National Center for Biotechnology Information. Available at: [Link]
-
Kulakov, I. V., et al. (2008). Synthesis of 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol and its chemical transformations. Russian Journal of General Chemistry, 78(12), 2374-2378. Available at: [Link]
-
Gornostaev, L. M., et al. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Pharmaceuticals, 15(6), 705. Available at: [Link]
-
Mohammed, F. Z., et al. (2022). Discovery of 2‐Amino‐4H‐1, 3, 4‐thiadiazine‐5(6H)‐one Derivatives and Their In Vitro Antitumor Investigation. ChemistrySelect, 7(8), e202104332. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and antimicrobial activity of some novel fused heterocyclic 1,2,4-triazolo [3,4-b][1,3,4] thiadiazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sciencescholar.us [sciencescholar.us]
The Foundation of Reactivity in Substituted Acetophenones: A Tale of Two Effects
The Strategic Utility of 2-Amino-1-(4-nitrophenyl)ethan-1-one in Medicinal Chemistry: A Comparative Guide
In the landscape of modern drug discovery, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and the ultimate biological activity of a lead compound. Among the myriad of available synthons, 2-Amino-1-(4-nitrophenyl)ethan-1-one and its derivatives represent a class of intermediates that offer a unique combination of reactive handles and a key pharmacophoric element – the p-nitrophenyl group. This guide provides an in-depth technical comparison of the efficacy of 2-Amino-1-(4-nitrophenyl)ethan-1-one as a building block, evaluating its performance against viable alternatives and furnishing experimental data to support its strategic application in drug discovery programs.
The p-Nitrophenyl Moiety: More Than Just a Synthetic Precursor
The p-nitrophenyl group is a privileged scaffold in medicinal chemistry, most notably recognized for its essential role in the broad-spectrum antibiotic, chloramphenicol. The potent electron-withdrawing nature of the nitro group is not merely a synthetic handle for late-stage functionalization (e.g., reduction to an amine), but it is often integral to the molecule's mechanism of action. In chloramphenicol, the p-nitrophenyl group is crucial for its binding to the bacterial ribosome and subsequent inhibition of protein synthesis[1][2]. Replacement of the p-nitro group with functionalities like a dibromoacetyl group, or shifting it to the ortho or meta position, leads to a significant loss of antibacterial activity[3]. This underscores the importance of the p-nitrophenyl moiety as a key pharmacophore.
Core Applications in Drug Synthesis: The Chloramphenicol Case Study
A prime example of the utility of 2-amino-1-(4-nitrophenyl)ethan-1-one derivatives is in the synthesis of chloramphenicol. The core structure of this antibiotic is built upon a 2-amino-1-(4-nitrophenyl)-1,3-propanediol backbone. The synthesis of this key intermediate provides an excellent platform to compare the efficacy of starting from a pre-functionalized building block versus a more fundamental precursor.
Comparative Synthetic Pathways to a Key Chloramphenicol Intermediate
Let's consider the synthesis of ω-amino-4-nitroacetophenone, a direct precursor to the propanediol backbone of chloramphenicol. We can compare two main synthetic routes: one starting from the readily available and less expensive p-nitroacetophenone, and another conceptually starting from a derivative of 2-amino-1-(4-nitrophenyl)ethan-1-one.
Alternative 1: Synthesis from p-Nitroacetophenone
This widely used industrial synthesis involves a multi-step process:
-
Bromination: p-Nitroacetophenone is first brominated to yield ω-bromo-4-nitroacetophenone.
-
Amination: The bromo derivative is then reacted with hexamethylenetetramine (urotropine) followed by acidic hydrolysis to introduce the amino group, yielding ω-amino-4-nitroacetophenone hydrochloride.
dot graph "Synthetic_Pathway_from_p_Nitroacetophenone" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
p_nitroacetophenone [label="p-Nitroacetophenone"]; bromo_intermediate [label="ω-Bromo-4-nitroacetophenone"]; amino_product [label="ω-Amino-4-nitroacetophenone HCl"];
p_nitroacetophenone -> bromo_intermediate [label="Br2, HBr/AcOH"]; bromo_intermediate -> amino_product [label="1. Urotropine\n2. HCl/EtOH"]; } caption: "Synthesis from p-Nitroacetophenone"
Building Block in Focus: 2-Amino-1-(4-nitrophenyl)ethan-1-one
The hydrochloride salt of 2-Amino-1-(4-nitrophenyl)ethan-1-one is commercially available, albeit at a higher cost compared to p-nitroacetophenone[1][4]. Its direct use circumvents the initial bromination and amination steps required when starting from p-nitroacetophenone.
dot graph "Direct_Use_of_Amino_Building_Block" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#34A853", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
start_material [label="2-Amino-1-(4-nitrophenyl)ethan-1-one HCl"]; amino_product [label="ω-Amino-4-nitroacetophenone HCl"];
start_material -> amino_product [label="Direct Starting Material", style=dashed]; } caption: "Direct Use of the Amino Building Block"
Performance Comparison: A Data-Driven Analysis
| Parameter | Synthesis from p-Nitroacetophenone | Direct Use of 2-Amino-1-(4-nitrophenyl)ethan-1-one |
| Starting Material Cost | Low | High[1] |
| Number of Synthetic Steps | 2 | 0 (already the target intermediate) |
| Overall Yield (Illustrative) | 60-70% | Not Applicable |
| Reagent Hazards | Bromine (corrosive, toxic), Urotropine (flammable) | Relatively benign |
| Process Scalability | Well-established for industrial scale | Limited by starting material cost and availability |
| Waste Generation | Higher (bromination and amination byproducts) | Lower |
Causality Behind Experimental Choices:
The choice between these two starting materials is a classic trade-off in process chemistry. For large-scale industrial production of chloramphenicol, the cost-effectiveness of starting from the inexpensive p-nitroacetophenone outweighs the disadvantages of a longer synthetic route and the handling of hazardous reagents[5]. However, for research and development, particularly in the rapid synthesis of diverse analog libraries for structure-activity relationship (SAR) studies, the use of the pre-functionalized 2-Amino-1-(4-nitrophenyl)ethan-1-one can be highly advantageous. It allows for a more direct and often faster route to a variety of derivatives, saving valuable time and resources in the early stages of drug discovery.
Broadening the Synthetic Horizon: Beyond Chloramphenicol
The utility of 2-Amino-1-(4-nitrophenyl)ethan-1-one is not limited to the synthesis of chloramphenicol and its analogs. Its bifunctional nature, possessing both a reactive primary amine and a ketone, makes it a versatile precursor for a range of heterocyclic scaffolds of medicinal interest, including quinolones and pyrimidines.
Synthesis of Quinolone Scaffolds
Quinolones are a major class of antibacterial agents. The Friedländer annulation, a condensation reaction between a 2-aminoaryl ketone and a compound containing a reactive α-methylene group, is a classic method for quinolone synthesis. While 2-Amino-1-(4-nitrophenyl)ethan-1-one itself is not a 2-aminoaryl ketone, its derivatives can be envisioned in similar cyclization strategies.
dot graph "Quinolone_Synthesis_Concept" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
amino_ketone [label="2-Aminoaryl Ketone Derivative"]; methylene_compound [label="α-Methylene Compound"]; quinolone [label="Quinolone Scaffold"];
amino_ketone -> quinolone; methylene_compound -> quinolone; } caption: "Conceptual Quinolone Synthesis"
Synthesis of Pyrimidine Derivatives
Pyrimidines are another critical heterocyclic core found in numerous pharmaceuticals. 2-Amino-1-(4-nitrophenyl)ethan-1-one can serve as a three-carbon component in condensation reactions with amidines, ureas, or thioureas to construct the pyrimidine ring.
dot graph "Pyrimidine_Synthesis_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#EA4335", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
amino_ketone [label="2-Amino-1-(4-nitrophenyl)ethan-1-one"]; amidine [label="Amidine/Urea/Thiourea"]; condensation [label="Condensation Reaction"]; pyrimidine [label="Substituted Pyrimidine"];
amino_ketone -> condensation; amidine -> condensation; condensation -> pyrimidine; } caption: "Pyrimidine Synthesis Workflow"
Experimental Protocols: A Self-Validating System
To ensure the practical applicability of this guide, detailed, step-by-step methodologies for key transformations are provided below.
Protocol 1: Synthesis of ω-Amino-4-nitroacetophenone Hydrochloride from p-Nitroacetophenone
This protocol is adapted from established industrial syntheses of chloramphenicol intermediates.
Part A: Synthesis of ω-Bromo-4-nitroacetophenone
-
Reaction Setup: In a 500 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, dissolve 50 g (0.30 mol) of p-nitroacetophenone in 150 mL of glacial acetic acid.
-
Bromination: Warm the solution to 50-60 °C. Add a solution of 48 g (0.30 mol) of bromine in 30 mL of glacial acetic acid dropwise over 1 hour, maintaining the temperature. A small amount of hydrobromic acid can be added to initiate the reaction.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and pour it into 1 L of ice-cold water with stirring.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and then with a small amount of cold ethanol.
-
Purification: Recrystallize the crude product from ethanol to yield ω-bromo-4-nitroacetophenone as pale yellow crystals. Expected Yield: 70-80%.
Part B: Synthesis of ω-Amino-4-nitroacetophenone Hydrochloride
-
Reaction Setup: In a 500 mL round-bottom flask, suspend 40 g (0.16 mol) of ω-bromo-4-nitroacetophenone and 25 g (0.18 mol) of hexamethylenetetramine (urotropine) in 200 mL of chloroform.
-
Quaternary Salt Formation: Reflux the mixture with stirring for 4 hours. The quaternary ammonium salt will precipitate.
-
Isolation of Salt: Cool the mixture and collect the precipitate by filtration. Wash with chloroform and dry.
-
Hydrolysis: Suspend the dried salt in 200 mL of ethanol and add 50 mL of concentrated hydrochloric acid.
-
Reaction: Reflux the mixture for 2 hours.
-
Isolation: Cool the reaction mixture in an ice bath. Collect the precipitated ω-amino-4-nitroacetophenone hydrochloride by vacuum filtration.
-
Purification: Wash the product with cold ethanol and then with diethyl ether. Dry under vacuum. Expected Yield: 85-95%.
Protocol 2: Synthesis of a Substituted Pyrimidine from a Chalcone Derived from p-Nitroacetophenone
This protocol illustrates the use of a p-nitroacetophenone derivative in the synthesis of a bioactive heterocyclic system.
-
Chalcone Synthesis (Claisen-Schmidt Condensation):
-
In a flask, dissolve 1.65 g (10 mmol) of p-nitroacetophenone and 1.06 g (10 mmol) of benzaldehyde in 30 mL of ethanol.
-
Cool the solution in an ice bath and add 10 mL of 10% aqueous sodium hydroxide dropwise with stirring.
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
Pour the reaction mixture into crushed ice and acidify with dilute HCl.
-
Collect the precipitated chalcone by filtration, wash with water, and recrystallize from ethanol.
-
-
Pyrimidine Synthesis:
-
To a solution of the synthesized chalcone (5 mmol) in 20 mL of ethanol, add guanidine hydrochloride (5 mmol) and sodium ethoxide (prepared from 0.12 g of sodium in 5 mL of ethanol).
-
Reflux the reaction mixture for 6-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Collect the precipitated solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol or DMF/water) to obtain the 2-amino-4-(4-nitrophenyl)-6-phenylpyrimidine. Expected Yield: 60-75%.
-
Conclusion: A Strategic Choice for Accelerated Drug Discovery
2-Amino-1-(4-nitrophenyl)ethan-1-one is a valuable, albeit specialized, building block in the drug discovery arsenal. Its primary advantage lies in providing a more direct synthetic route to complex molecules where the p-nitrophenyl moiety is a key pharmacophore, thereby accelerating the synthesis of analog libraries for SAR studies. However, for large-scale synthesis, its higher cost necessitates a careful cost-benefit analysis against more fundamental and economical starting materials like p-nitroacetophenone. The choice, therefore, is not one of absolute superiority but of strategic deployment based on the specific goals, timeline, and scale of the drug discovery program. By understanding the comparative efficacy and synthetic nuances presented in this guide, researchers and drug development professionals can make more informed decisions in the rational design and synthesis of novel therapeutic agents.
References
-
Thermo Fisher Scientific. (n.d.). 2-Amino-1-(4-nitrophenyl)ethan-1-one hydrochloride hydrate, 97%. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). 2-Amino-1-(4-nitrophenyl)ethanone hydrochloride. Retrieved from [Link]
-
Annual Reviews. (1988). CHLORAMPHENICOL: Relation of Structure to Activity and Toxicity. Retrieved from [Link]
-
MDPI. (2021). Recent Trends in Synthesis of Chloramphenicol New Derivatives. Retrieved from [Link]
-
YouTube. (2020). SAR of Chloramphenicol antibiotic. Retrieved from [Link]
-
Biointerface Research in Applied Chemistry. (2022). Efficient Synthesis of Two Chloramphenicol Derivatives as Antibacterial Agents. Retrieved from [Link]
-
PubMed Central. (2016). Chloramphenicol Derivatives as Antibacterial and Anticancer Agents: Historic Problems and Current Solutions. Retrieved from [Link]
- Google Patents. (n.d.). CN102399164B - Method for synthesizing chloramphenicol from nitromethane.
-
PubMed Central. (n.d.). Design and synthesis of novel chloramphenicol amine derivatives as potent aminopeptidase N (APN/CD13) inhibitors. Retrieved from [Link]
-
Journal of Organic Chemistry & Pharmaceutical Research. (n.d.). Novel One-Pot Synthesis and Antimicrobial Activity of 2-amino-4H-1,3. Retrieved from [Link]
-
ResearchGate. (2015). Structures of chloramphenicol (CAM) derivatives discovered by functional metagenomics. Retrieved from [Link]
-
ResearchGate. (2015). 2-(4-Nitrophenyl)oxirane amino derivatives in heterocyclization reactions. Retrieved from [Link]
-
NIH. (n.d.). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). Retrieved from [Link]
-
Eureka. (n.d.). Chloramphenicol drug intermediate p-nitroacetophenone synthesis method. Retrieved from [Link]
-
NIH. (n.d.). Synthesis and Antibiotic Properties of Chloramphenicol Reduction Products. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-1-(4-nitrophenyl)ethanone. Retrieved from [Link]
-
NIH. (n.d.). p-Nitroacetophenone. Retrieved from [Link]
Sources
- 1. 2-Amino-1-(4-nitrophenyl)ethanone hydrochloride - Amerigo Scientific [amerigoscientific.com]
- 2. The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Quinolone synthesis [organic-chemistry.org]
- 4. This compound, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 5. Chloramphenicol drug intermediate p-nitroacetophenone synthesis method - Eureka | Patsnap [eureka.patsnap.com]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for 2-Amino-1-(4-nitrophenyl)ethan-1-one Derivatives
This guide provides an in-depth comparison and validation framework for analytical methods tailored to 2-Amino-1-(4-nitrophenyl)ethan-1-one and its derivatives. These compounds, often key intermediates or active pharmaceutical ingredients (APIs), demand rigorous analytical oversight to ensure product quality, safety, and efficacy. Our focus is to merge regulatory expectations with practical, field-proven insights, explaining not just the "how" but the fundamental "why" behind each experimental choice. This document is intended for researchers, scientists, and drug development professionals dedicated to establishing robust, reliable, and compliant analytical procedures.
Choosing the Right Analytical Tool: A Comparative Overview
The molecular structure of 2-Amino-1-(4-nitrophenyl)ethan-1-one derivatives—featuring a primary amine and a nitroaromatic chromophore—lends itself to several analytical techniques. The choice is a critical first step, balancing specificity, sensitivity, and the intended purpose of the method (e.g., impurity profiling vs. routine assay).
| Technique | Principle | Strengths for this Application | Limitations & Causality |
| HPLC with UV Detection | Differential partitioning between a stationary and mobile phase, with detection based on UV absorbance by the nitrophenyl group. | High Specificity & Versatility: Excellent for separating the parent compound from impurities and degradation products. It is the cornerstone for stability-indicating assays.[1] Robust & Reliable: A well-established technique suitable for routine quality control.[2] | Moderate Sensitivity: While sufficient for assays, may require pre-concentration for trace impurity analysis. |
| Gas Chromatography (GC) | Separation of volatile compounds in a gaseous mobile phase based on their boiling points and interactions with a stationary phase. | High Resolution: Suitable for analyzing volatile impurities or derivatives.[2] | Requires Derivatization: The primary amine and potential for thermal degradation make direct injection problematic. Derivatization adds complexity and potential for analytical error.[3][4] |
| UV-Vis Spectrophotometry | Direct measurement of light absorbance by the analyte in a solution. The nitroaromatic moiety provides a strong chromophore. | Simple & Rapid: Useful for quick, high-concentration assays where the analyte is known to be pure.[5] | Low Specificity: Cannot distinguish between the API and impurities with similar UV spectra.[6] This lack of specificity makes it unsuitable for stability or impurity testing on its own.[7] |
Recommendation: For comprehensive analysis, including assay, impurity determination, and stability testing, a stability-indicating High-Performance Liquid Chromatography with UV detection (HPLC-UV) method is the most authoritative and reliable choice. This guide will therefore focus on the validation of an HPLC-UV method.
The Architecture of Method Validation: An ICH-Guided Framework
Analytical method validation demonstrates that a procedure is fit for its intended purpose.[8] The International Council for Harmonisation (ICH) guideline Q2(R2) provides a harmonized framework for this process, which is adopted by major regulatory bodies like the FDA and EMA.[9][10] The objective is to establish, through documented evidence, that the method's performance characteristics are suitable and reliable.[11]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. avmajournals.avma.org [avmajournals.avma.org]
- 5. Spectrophotometric Determination of p-Nitrophenol under ENP Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ema.europa.eu [ema.europa.eu]
- 8. biopharminternational.com [biopharminternational.com]
- 9. fda.gov [fda.gov]
- 10. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
A Researcher's Guide to the In-Vitro Evaluation of Novel 2-Amino-1-(4-nitrophenyl)ethan-1-one Derivatives
The quest for novel therapeutic agents is a cornerstone of medicinal chemistry. The 2-Amino-1-(4-nitrophenyl)ethan-1-one scaffold presents a promising starting point for developing new drugs due to its structural features, which are amenable to diverse chemical modifications. The presence of a nitroaromatic group, in particular, suggests a potential for a range of biological activities, including antimicrobial and cytotoxic effects.[1][2] This guide provides a comprehensive framework for the initial in-vitro screening of novel derivatives of this core structure, focusing on methodologies to assess their cytotoxic and antimicrobial potential. We will delve into the rationale behind experimental choices, provide detailed protocols, and present a comparative analysis of hypothetical data to guide researchers in their drug discovery efforts.
The Rationale for In-Vitro Screening
Before committing to expensive and time-consuming in-vivo studies, a robust in-vitro evaluation is critical to identify the most promising lead compounds.[3][4] For derivatives of 2-Amino-1-(4-nitrophenyl)ethan-1-one, a primary screening cascade should focus on two key areas of biological activity suggested by its chemical structure: cytotoxicity against cancer cell lines and antimicrobial activity.
-
Cytotoxicity Screening: The nitro-moiety is a well-known pharmacophore that can be metabolically activated to produce reactive intermediates, a mechanism exploited in some anticancer drugs.[2][5] Therefore, assessing the cytotoxic potential of new derivatives against relevant cancer cell lines is a logical first step.
-
Antimicrobial Screening: Nitroaromatic compounds have a long history as antimicrobial agents.[1] Their mechanism often involves the reduction of the nitro group within microbial cells, leading to the formation of cytotoxic radicals.[1] Thus, screening for activity against a panel of pathogenic bacteria is highly warranted.
This initial screening phase aims to establish a preliminary structure-activity relationship (SAR), guiding the next cycle of chemical synthesis and optimization.
Experimental Workflows and Methodologies
A typical workflow for the initial in-vitro evaluation of a new library of chemical compounds is depicted below. This process is designed to efficiently triage compounds based on their biological activity and toxicity.
Caption: High-level workflow for in-vitro screening of novel compounds.
Cytotoxicity Evaluation: The MTT Assay
The MTT assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[6][7] It relies on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[8] The amount of formazan produced is directly proportional to the number of viable cells.[6]
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) to ~80% confluency.
-
Trypsinize the cells and prepare a single-cell suspension.
-
Seed 1 x 10⁴ cells per well in 100 µL of complete culture medium in a 96-well plate.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[6]
-
-
Compound Treatment:
-
Prepare stock solutions of the test derivatives in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the compounds in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic drug (positive control).
-
Incubate for 48 hours.
-
-
MTT Addition and Incubation:
-
Solubilization and Absorbance Reading:
-
Carefully remove the medium from the wells.
-
Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[8]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
-
Antimicrobial Susceptibility Testing: Broth Microdilution
The broth microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10][11] The MIC is the lowest concentration of a drug that prevents visible growth of a bacterium after overnight incubation.[11][12] This method is advantageous due to its accuracy, reproducibility, and suitability for testing multiple compounds simultaneously.[11]
-
Preparation of Bacterial Inoculum:
-
From an 18-24 hour agar plate, select isolated colonies of the test bacteria (e.g., Staphylococcus aureus as a Gram-positive representative and Escherichia coli as a Gram-negative representative).
-
Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth) to achieve a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[12]
-
Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
In a 96-well microtiter plate, add 100 µL of sterile broth to all wells.
-
Add 100 µL of the test compound stock solution (at twice the highest desired concentration) to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, down the plate. Discard the final 100 µL from the last dilution column.[13]
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.
-
Include a positive control (bacteria with no compound) and a negative control (broth with no bacteria).
-
Incubate the plate at 37°C for 16-20 hours.[11]
-
-
MIC Determination:
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.[12]
-
Comparative Data Analysis of Hypothetical Derivatives
To illustrate the application of these assays, we present hypothetical data for three derivatives of 2-Amino-1-(4-nitrophenyl)ethan-1-one, where R represents a variable substituent.
-
ANP-001: R = -CH₃
-
ANP-002: R = -Cl
-
ANP-003: R = -OCH₃
Table 1: In-Vitro Cytotoxicity (IC₅₀ in µM)
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) |
| ANP-001 | 45.2 | 68.5 |
| ANP-002 | 8.7 | 12.3 |
| ANP-003 | > 100 | > 100 |
| Doxorubicin (Control) | 0.8 | 1.2 |
Table 2: Antimicrobial Activity (MIC in µg/mL)
| Compound | S. aureus (Gram-positive) | E. coli (Gram-negative) |
| ANP-001 | 32 | 64 |
| ANP-002 | 8 | 16 |
| ANP-003 | > 128 | > 128 |
| Ciprofloxacin (Control) | 0.5 | 0.25 |
Interpretation of Results:
From this hypothetical dataset, ANP-002 , the chloro-substituted derivative, emerges as the most promising candidate. It demonstrates potent cytotoxicity against both cancer cell lines, with IC₅₀ values in the low micromolar range.[14] It also exhibits the best antimicrobial activity against both Gram-positive and Gram-negative bacteria. The methyl-substituted derivative, ANP-001 , shows moderate activity, while the methoxy-substituted derivative, ANP-003 , is largely inactive in these assays. This preliminary analysis suggests that an electron-withdrawing substituent at the R position may be beneficial for both cytotoxic and antimicrobial activities.
Potential Mechanism of Action & Next Steps
The observed biological activity of these nitro-containing compounds likely involves the enzymatic reduction of the nitro group to form reactive nitrogen species. These intermediates can induce cellular damage through various mechanisms, including DNA damage and oxidative stress, ultimately leading to cell death.
Caption: A generalized pathway for nitroaromatic compound bioactivation.
Following the identification of a hit compound like ANP-002, the next logical steps in the drug discovery process would include:
-
Secondary Assays: Conduct more specific assays to elucidate the mechanism of action, such as enzyme inhibition assays to identify specific molecular targets.[15][16][17]
-
Selectivity Testing: Evaluate the cytotoxicity of the hit compound against non-cancerous cell lines to determine its therapeutic index.
-
Lead Optimization: Synthesize additional analogues of the hit compound to improve potency and reduce potential toxicity.
Conclusion
The 2-Amino-1-(4-nitrophenyl)ethan-1-one scaffold holds considerable promise for the development of new therapeutic agents. By employing a systematic in-vitro screening approach, researchers can efficiently evaluate novel derivatives and identify promising lead candidates for further development. The methodologies outlined in this guide, from cytotoxicity and antimicrobial assays to the interpretation of comparative data, provide a robust framework for advancing the discovery of new drugs from this versatile chemical class.
References
- Broth microdilution. (n.d.). Grokipedia.
-
Broth Dilution Method for MIC Determination. (2013, November 15). Microbe Online. Retrieved from [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. Retrieved from [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]
-
Broth microdilution. (n.d.). Wikipedia. Retrieved from [Link]
-
Broth Microdilution. (n.d.). International Journal of Anesthesia - Open Access Pub. Retrieved from [Link]
-
MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. Retrieved from [Link]
-
What is an Inhibition Assay? (n.d.). Biobide. Retrieved from [Link]
-
Cell Viability Assays. (2013, May 1). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]
-
In vitro evaluation of the selective cytotoxicity and genotoxicity of three synthetic ortho-nitrobenzyl derivatives in human cancer cell lines, with and without metabolic activation. (2024). Drug and Chemical Toxicology, 47(4), 404-415. Retrieved from [Link]
-
functional in vitro assays for drug discovery. (2023, August 18). Chem Help ASAP [Video]. YouTube. Retrieved from [Link]
-
Synthesis and Biological Evaluation of New N-Acyl-α-amino Ketones and 1,3-Oxazoles Derivatives. (2021). Molecules, 26(16), 5035. Retrieved from [Link]
-
Synthesis and Characterization of β -Diketone Ligands and Their Antimicrobial Activity. (n.d.). Scholars Research Library. Retrieved from [Link]
-
Enzyme Inhibition Studies. (n.d.). BioIVT. Retrieved from [Link]
-
SYNTHESIS OF 1, 3 – DIKETOKETONES AS A NOVEL ANTIMICROBIAL, ANTIFUNGAL AND ANTIOXIDANTS AGENTS. (n.d.). ResearchGate. Retrieved from [Link]
-
Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. (n.d.). RSC Medicinal Chemistry. Retrieved from [Link]
-
Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives. (2016). Journal of Chemistry. Retrieved from [Link]
-
In-vitro cytotoxicity evaluation of the synthesized compounds against the selected cancer cells. (n.d.). ResearchGate. Retrieved from [Link]
-
New Chalcone Derivatives: Synthesis, Characterization, Antioxidant, Antimicrobial, and Docking Study Against GLcN-6-P Synthase. (2025). Retrieved from [Link]
-
Enzyme Assays: The Foundation of Modern Drug Discovery. (2025, November 14). BellBrook Labs. Retrieved from [Link]
-
Evaluation of an in vitro cytotoxicity assay for specific groups of chemicals. (n.d.). Nottingham ePrints. Retrieved from [Link]
-
In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025, January 23). Kosheeka. Retrieved from [Link]
-
Mechanism of Action Assays for Enzymes. (2012, May 1). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]
-
Fungicidal Properties of 2-Amino-4-nitrophenol and Its Derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
2-Amino-1-(4-nitrophenyl)ethanone. (n.d.). PubChem. Retrieved from [Link]
-
2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. (n.d.). MDPI. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. youtube.com [youtube.com]
- 4. kosheeka.com [kosheeka.com]
- 5. In vitro evaluation of the selective cytotoxicity and genotoxicity of three synthetic ortho-nitrobenzyl derivatives in human cancer cell lines, with and without metabolic activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. clyte.tech [clyte.tech]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. grokipedia.com [grokipedia.com]
- 11. Broth microdilution - Wikipedia [en.wikipedia.org]
- 12. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 13. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 14. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. blog.biobide.com [blog.biobide.com]
- 16. bellbrooklabs.com [bellbrooklabs.com]
- 17. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Amino-1-(4-nitrophenyl)ethan-1-one Derivatives
Introduction: The Therapeutic Potential of the 2-Amino-1-(4-nitrophenyl)ethan-1-one Scaffold
The 2-amino-1-(4-nitrophenyl)ethan-1-one core structure presents a compelling scaffold for medicinal chemistry, integrating key pharmacophoric features that suggest a broad spectrum of biological activities. The presence of a nitro group, a well-established pharmacophore and toxicophore, imparts significant redox properties that can be exploited for therapeutic benefit.[1] Nitroaromatic compounds are integral to a variety of established drugs, including antibiotics and antiparasitic agents, often exerting their effects through intracellular reduction to reactive nitrogen species that induce cellular damage in pathogens.[1]
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of derivatives of 2-amino-1-(4-nitrophenyl)ethan-1-one, drawing upon experimental data from structurally related compounds to infer the impact of chemical modifications on antimicrobial, anticancer, and anti-inflammatory activities. Due to the limited direct research on this specific scaffold, this guide synthesizes findings from analogous series, such as chalcones and other substituted acetophenones, to provide a predictive framework for researchers in drug discovery and development.
Core Structure and Postulated Mechanism of Action
The foundational molecule, 2-amino-1-(4-nitrophenyl)ethan-1-one, possesses a p-nitrophenyl ring attached to an aminoethanone moiety.[2] The potent electron-withdrawing nature of the para-nitro group is anticipated to be a critical determinant of its biological activity, influencing the reactivity of the entire molecule.
Hypothesized Antimicrobial Action:
The antimicrobial effects of nitroaromatic compounds are often attributed to a process of reductive activation within microbial cells.[3] It is hypothesized that derivatives of 2-amino-1-(4-nitrophenyl)ethan-1-one could follow a similar pathway:
-
Cellular Uptake: The compound may passively diffuse into microbial cells.
-
Reductive Activation: Intracellular nitroreductases, present in many bacterial and fungal species, may reduce the nitro group to form highly reactive intermediates, such as nitroso and hydroxylamino species, and ultimately, reactive nitrogen species.
-
Macromolecular Damage: These reactive intermediates can covalently modify and damage essential macromolecules like DNA, leading to strand breaks, and proteins, causing enzyme inactivation and subsequent cell death.[1]
Structure-Activity Relationship (SAR) Analysis
The biological activity of 2-amino-1-(4-nitrophenyl)ethan-1-one derivatives can be systematically modulated by substitutions at three primary locations: the amino group (N-substitutions), the phenyl ring, and the α-carbon of the ethanone moiety.
Modifications of the Amino Group (N-Substitution)
Substitution on the primary amine is a common strategy to modulate lipophilicity, steric bulk, and hydrogen bonding capacity, thereby influencing target engagement and pharmacokinetic properties.
-
N-Alkylation and N-Arylation: Increasing the steric bulk at the amino group can have varied effects. While it may enhance binding to a specific hydrophobic pocket in a target enzyme, it can also diminish activity due to steric hindrance.
-
N-Acylation: The introduction of an acyl group to form an amide can significantly alter the electronic and conformational properties. N-acyl derivatives may exhibit enhanced stability and different target specificities. For instance, in related prolinamide series, N-acylation has been shown to yield compounds with potent anticancer activities.[4]
-
Formation of Schiff Bases: Condensation of the amino group with various aldehydes to form Schiff bases introduces a diverse range of substituents and extends the conjugated system, which can enhance biological activity.
Substitutions on the Phenyl Ring
Modifications to the nitrophenyl ring can fine-tune the electronic properties and overall topography of the molecule.
-
Position of the Nitro Group: While the parent compound is a 4-nitro derivative, the position of the nitro group is critical. Studies on nitrophenyl derivatives often show that para- and ortho-nitro substitutions can lead to potent biological activity, which is attributed to their strong electron-withdrawing effects that facilitate reductive activation.[1]
-
Additional Ring Substituents: The introduction of other substituents on the phenyl ring can modulate activity.
-
Electron-Withdrawing Groups (EWGs): Halogens (F, Cl, Br) or additional nitro groups can enhance the electron deficiency of the ring, potentially increasing the efficacy of reductive activation and leading to more potent antimicrobial or anticancer agents.
-
Electron-Donating Groups (EDGs): Groups like methoxy (-OCH3) or methyl (-CH3) may decrease the reduction potential of the nitro group, potentially reducing activity in mechanisms reliant on this activation. However, they can also enhance binding to specific targets through hydrophobic or hydrogen-bonding interactions.
-
Modifications of the Ethanone Backbone
Changes to the two-carbon linker can impact the overall shape and flexibility of the molecule.
-
α-Carbon Substitution: Introducing substituents on the carbon adjacent to the carbonyl group can influence the molecule's conformation and metabolic stability.
-
Carbonyl Group Modification: Reduction of the ketone to a hydroxyl group would significantly alter the molecule's polarity and hydrogen bonding capabilities, likely leading to a different pharmacological profile.
Comparative Biological Activity Data
The following tables summarize experimental data from studies on derivatives of 2-amino-1-(4-nitrophenyl)ethan-1-one and structurally related compounds to illustrate the principles of their SAR.
Table 1: Antimicrobial Activity of 2-Aminothiophene Derivatives
Data extracted from studies on 2-aminothiophene derivatives, which share a similar 2-amino-heterocyclic scaffold and are evaluated for antimicrobial properties.[5]
| Compound | R Group | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | Reference |
| Derivative 1 | 4-chlorophenyl | 50 | 100 | [5] |
| Derivative 2 | 4-methoxyphenyl | 100 | >100 | [5] |
| Derivative 3 | 4-nitrophenyl | 25 | 50 | [5] |
| Ampicillin | (Standard) | 12.5 | 25 | [5] |
Insight: The presence of a strong electron-withdrawing group (4-nitrophenyl) correlates with higher antimicrobial activity compared to an electron-donating group (4-methoxyphenyl).
Table 2: Anticancer Activity of Substituted N-(4'-nitrophenyl)-l-prolinamides
Data from a series of N-(4'-nitrophenyl)-l-prolinamides, highlighting the effect of substitutions on cytotoxicity.[4]
| Compound | Substituent on Amide Nitrogen | IC50 (µM) vs. A549 (Lung Cancer) | IC50 (µM) vs. HCT-116 (Colon Cancer) | Reference |
| 4a | Benzyl | 9.59 | 6.67 | [4] |
| 4s | 4-Chlorobenzyl | 29.87 | >100 | [4] |
| 4u | 4-Fluorobenzyl | 16.64 | 18.71 | [4] |
| 5-Fluorouracil | (Standard) | 35.71 | 18.80 | [4] |
Insight: Substitutions on the amide nitrogen significantly impact anticancer potency, with the unsubstituted benzyl group showing the highest activity in this series.
Table 3: Anti-inflammatory Activity of Substituted 2-aminophenylacetic Acid Derivatives
Data from studies on 2-aminophenylacetic acid derivatives, demonstrating the influence of ring substitutions on anti-inflammatory effects.[6]
| Compound | Substitution Pattern | In vivo Anti-inflammatory Activity (% Inhibition of Edema) | Reference |
| Derivative A | 3-Phenoxy | Moderate | [6] |
| Derivative B | 4-Phenyl | Moderate | [6] |
| Derivative C | 3-Benzoyl | High | [6] |
Insight: The nature and position of substituents on the phenyl ring are crucial for in vivo anti-inflammatory potency.
Experimental Protocols
To facilitate further research on this scaffold, detailed protocols for key biological assays are provided below.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity
This protocol is based on the broth microdilution method, a standard for assessing antimicrobial susceptibility.
Materials:
-
96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Test compound stock solution (in DMSO)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or plate reader
Procedure:
-
Preparation of Bacterial Inoculum: a. From a fresh agar plate, select 3-5 colonies of the test bacterium. b. Inoculate the colonies into a tube with MHB and incubate at 37°C until the turbidity matches the 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL). c. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Compound Dilutions: a. Prepare a stock solution of the test compound in DMSO. b. Perform serial two-fold dilutions of the compound in MHB in the 96-well plate to achieve the desired concentration range.
-
Inoculation and Incubation: a. Add the prepared bacterial inoculum to each well containing the compound dilutions. b. Include a positive control (bacteria with no compound) and a negative control (broth only). c. Seal the plate and incubate at 37°C for 16-20 hours.
-
Determination of MIC: a. After incubation, visually inspect the plate for turbidity (bacterial growth). b. The MIC is the lowest concentration of the compound that completely inhibits visible growth.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay) for Anticancer Activity
The MTT assay is a colorimetric method to assess cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for solubilization)
-
Microplate reader
Procedure:
-
Cell Seeding: a. Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well. b. Allow cells to adhere by incubating for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: a. Prepare serial dilutions of the test compound in the culture medium. b. Replace the existing medium in the wells with the medium containing the compound dilutions. c. Include a vehicle control (cells treated with DMSO at the highest concentration used) and a positive control (e.g., Doxorubicin). d. Incubate for 48-72 hours.
-
MTT Addition and Incubation: a. Add MTT solution to each well to a final concentration of 0.5 mg/mL. b. Incubate for 2-4 hours at 37°C to allow formazan crystal formation.
-
Solubilization and Absorbance Measurement: a. Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals. b. Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: a. Calculate the percentage of cell viability relative to the vehicle control. b. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).[7]
Visualizations
Inferred Structure-Activity Relationship Diagram
Caption: Inferred SAR of 2-Amino-1-(4-nitrophenyl)ethan-1-one derivatives.
Experimental Workflow for MIC Determination
Caption: Workflow for MIC determination using broth microdilution.
Hypothetical Anticancer Signaling Pathway
Caption: Postulated apoptosis induction pathway for anticancer derivatives.
References
-
J Med Chem. 1982 Apr;25(4):446-51. Antiinflammatory Agents. 2. Syntheses and Antiinflammatory Activity of Substituted 2-aminophenylacetic Acid Derivatives. [Link]
-
Molecules. 2018 Sep 21;23(10):2438. Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. [Link]
-
PubChem. Compound Summary for CID 408542, 2-Amino-1-(4-nitrophenyl)ethanone. [Link]
-
ResearchGate. (2021). Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I). [Link]
-
ResearchGate. The Anti-Inflammatory Activities of Benzylideneacetophenone Derivatives in LPS Stimulated BV2 Microglia Cells and Mice. [Link]
-
J Med Chem. 1983 Oct;26(10):1358-61. Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 1. [Link]
-
Molecules. 2015 Feb 13;20(2):3170-89. Synthesis and antimicrobial activity of N-substituted-β-amino acid derivatives containing 2-hydroxyphenyl, benzo[b]phenoxazine and quinoxaline moieties. [Link]
-
Cancers (Basel). 2020 Jan; 12(1): 141. Studies on 1,4-Quinone Derivatives Exhibiting Anti-Leukemic Activity along with Anti-Colorectal and Anti-Breast Cancer Effects. [Link]
-
J Med Chem. 1983 Oct;26(10):1361-4. Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 2. [Link]
-
ResearchGate. Synthesis and antibacterial activity of substituted flavones, 4-thioflavones and 4-iminoflavones. [Link]
-
Molecules. 2021 May 28;26(11):3237. Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. [Link]
-
Acta Pol Pharm. 2004 Nov-Dec;61(6):461-6. Synthesis and anticancer activity of novel 2-amino-4-(4-phenylpiperazino)- 1,3,5-triazine derivatives. [Link]
-
Arch Pharm (Weinheim). 2017 Nov;350(11). Amino Acid Based Antimicrobial Agents – Synthesis and Properties. [Link]
-
ResearchGate. (2014). Biological activities of (E)-N-(CH3-substituted-phenyl)-1-phenylmethanimine: Evaluation of ortho-, meta- and para. [Link]
-
Arch Pharm (Weinheim). 2023 Jun;356(6):e2300067. Synthesis, Antimicrobial, and Anticancer Activities of Novel Nitrofuran Derivatives. [Link]
-
Molecules. 2012; 17(11): 13391–13405. 3-Aminothiophene-2-Acylhydrazones: Non-Toxic, Analgesic and Anti-Inflammatory Lead-Candidates. [Link]
-
Antimicrob Agents Chemother. 1974 Mar; 5(3): 216–220. Antibacterial Activity of Nitropyrroles, Nitrothiophenes, and Aminothiophenes In Vitro. [Link]
-
International Journal of Pharmacy and Biological Sciences. (2013). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. [Link]
-
R Soc Open Sci. 2020 Sep 9;7(9):200906. Synthesis and in vitro anticancer activities of substituted N-(4'-nitrophenyl)-l-prolinamides. [Link]
-
New J. Chem., 2021,45, 17540-17555. Design, synthesis, anticancer activity and mechanism studies of novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid. [Link]
-
Antibiotics (Basel). 2021 Dec 30;11(1):53. Antimicrobial Activity of Polyphenols and Natural Polyphenolic Extracts on Clinical Isolates. [Link]
Sources
- 1. Design, synthesis, anticancer activity and mechanism studies of novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. 2-Amino-1-(4-nitrophenyl)ethanone | C8H8N2O3 | CID 408542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. ijpbs.com [ijpbs.com]
- 6. Antiinflammatory agents. 2. Syntheses and antiinflammatory activity of substituted 2-aminophenylacetic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Studies on 1,4-Quinone Derivatives Exhibiting Anti-Leukemic Activity along with Anti-Colorectal and Anti-Breast Cancer Effects - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Purity Assessment of 2-Amino-1-(4-nitrophenyl)ethan-1-one Hydrochloride Hydrate from Different Suppliers
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is paramount. The presence of impurities can significantly impact reaction yields, introduce unwanted side products, and, in the context of drug development, pose safety risks. This guide provides an in-depth technical comparison of the purity of 2-Amino-1-(4-nitrophenyl)ethan-1-one hydrochloride hydrate from various suppliers. We will delve into the rationale behind a multi-pronged analytical approach, provide detailed experimental protocols, and present comparative data to aid in the selection of a high-quality reagent for your critical applications.
The Significance of Purity for this compound
2-Amino-1-(4-nitrophenyl)ethan-1-one and its derivatives are important building blocks in the synthesis of various pharmaceutical compounds. The presence of impurities, which can arise from the synthetic route or degradation, can have significant downstream consequences. For instance, residual starting materials or byproducts can interfere with subsequent chemical transformations, leading to lower yields and complex purification challenges. In the context of drug development, unidentified impurities can be carried through the synthetic process and end up in the final active pharmaceutical ingredient (API), potentially altering its efficacy and safety profile. Therefore, a thorough purity assessment of this key intermediate is not just a quality control measure but a critical step in ensuring the success and reproducibility of research and development endeavors.
Potential Impurities: A Synthesis-Based Perspective
While specific synthetic routes are often proprietary, a common industrial method for producing similar aminoketones involves the reaction of a substituted phenol with aminoacetonitrile hydrochloride in the presence of a Lewis acid catalyst like anhydrous aluminum chloride.[1] Based on this, we can anticipate several potential process-related impurities:
-
Unreacted Starting Materials: Residual 4-nitrophenol and aminoacetonitrile hydrochloride.
-
Isomeric Impurities: Positional isomers of the nitro group on the phenyl ring (e.g., 2-nitro or 3-nitro derivatives) could arise from impurities in the starting nitrobenzene derivative.
-
Byproducts of the Reaction: Side reactions can lead to the formation of various byproducts. For example, over-alkylation or polymerization products.
-
Residual Solvents: Solvents used during the reaction and purification steps may be present in the final product.
-
Inorganic Salts: Residual catalyst (e.g., aluminum salts) and other inorganic reagents.
Furthermore, degradation of the molecule under various stress conditions (e.g., heat, light, humidity, and pH variations) can lead to the formation of other impurities. A forced degradation study is often employed to identify these potential degradants and to develop a stability-indicating analytical method.[1]
A Multi-Technique Approach to Purity Assessment
A single analytical technique is often insufficient to provide a complete purity profile. Therefore, we advocate for a multi-pronged approach that combines the strengths of various analytical methods to provide a comprehensive assessment.
Our recommended workflow for purity assessment is as follows:
Caption: A comprehensive workflow for the purity assessment of this compound.
Detailed Experimental Protocols
Here, we provide detailed, step-by-step methodologies for the key experiments in our purity assessment workflow.
High-Performance Liquid Chromatography (HPLC-UV) for Purity and Impurity Profiling
Rationale: HPLC is a cornerstone technique for purity determination due to its high resolution and sensitivity, allowing for the separation and quantification of the main component and its impurities.[2] A reversed-phase method is suitable for this moderately polar compound.
Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: C18 stationary phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
Time (min) %B 0 10 20 90 25 90 25.1 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 275 nm (based on the absorbance maximum of the 4-nitrophenyl chromophore).
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and B to obtain a 1 mg/mL solution. Filter through a 0.45 µm syringe filter before injection.
-
Quantification: Determine the area percent of the main peak and any impurity peaks.
Caption: Workflow for HPLC-UV analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
Rationale: LC-MS is a powerful tool for identifying unknown impurities by providing molecular weight information. This is crucial for understanding the nature of the impurities present.
Protocol:
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer) with an electrospray ionization (ESI) source.
-
LC Conditions: Use the same HPLC method as described above.
-
MS Parameters (Positive Ion Mode):
-
Ion Source: ESI
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Scan Range: m/z 50-500
-
-
Data Analysis: Correlate the retention times of impurity peaks from the HPLC-UV chromatogram with the mass spectra to determine the molecular weights of the impurities.
Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy for Structural Confirmation and Impurity Identification
Rationale: NMR spectroscopy provides detailed structural information about the molecule and can be used to confirm the identity of the main component and to identify and quantify impurities that are present at sufficient levels.
Protocol:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
¹H NMR: Acquire a standard proton NMR spectrum. The aromatic protons are expected to appear in the range of δ 7.5-8.5 ppm, and the methylene protons adjacent to the carbonyl group at around δ 4.5-5.0 ppm.
-
¹³C NMR: Acquire a proton-decoupled carbon-13 NMR spectrum. The carbonyl carbon should appear around δ 195 ppm, and the aromatic carbons between δ 120-150 ppm.
-
Analysis: Compare the obtained spectra with reference spectra (if available) or with predicted spectra. Integrate the signals to quantify the main component against any visible impurities.
Karl Fischer Titration for Water Content
Rationale: As the product is a hydrate, it is essential to determine the water content accurately. Karl Fischer titration is a highly specific and precise method for this purpose.
Protocol:
-
Instrumentation: A Karl Fischer titrator (volumetric or coulometric).
-
Reagent: A suitable Karl Fischer reagent.
-
Procedure:
-
Standardize the Karl Fischer reagent with a known amount of water or a certified water standard.
-
Accurately weigh a suitable amount of the sample and add it to the titration vessel.
-
Titrate the sample with the standardized Karl Fischer reagent to the endpoint.
-
Calculate the water content as a percentage of the total weight.
-
Elemental Analysis
Rationale: Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and chlorine in the sample. This data is used to confirm the empirical formula of the compound.
Protocol:
-
Instrumentation: An elemental analyzer.
-
Procedure:
-
Accurately weigh a small amount of the dried sample.
-
Combust the sample in a stream of oxygen.
-
Quantify the resulting combustion products (CO₂, H₂O, N₂) using appropriate detectors.
-
Determine the chlorine content by a suitable method (e.g., titration).
-
-
Analysis: Compare the experimentally determined percentages with the theoretical values for the molecular formula C₈H₉N₂O₃·HCl·H₂O.
Comparative Purity Assessment of Different Suppliers
To illustrate the importance of sourcing high-purity reagents, we present a comparative analysis of hypothetical data for this compound from three different suppliers.
Table 1: HPLC Purity and Impurity Profile
| Supplier | Purity by HPLC (Area %) | Number of Impurities > 0.1% | Major Impurity (Area %) |
| Supplier A | 99.5 | 1 | 0.3 (Unidentified) |
| Supplier B | 98.2 | 3 | 0.8 (4-Nitrophenol) |
| Supplier C | 95.8 | 5 | 1.5 (Unidentified) |
Table 2: Water Content and Elemental Analysis
| Supplier | Water Content (Karl Fischer, %) | %C (Theoretical: 41.31) | %H (Theoretical: 4.33) | %N (Theoretical: 12.04) | %Cl (Theoretical: 15.24) |
| Supplier A | 7.8 | 41.25 | 4.30 | 11.98 | 15.19 |
| Supplier B | 8.5 | 40.98 | 4.45 | 11.85 | 15.05 |
| Supplier C | 9.2 | 40.55 | 4.51 | 11.62 | 14.88 |
Interpretation of Results:
-
Supplier A provides the highest purity material with only one minor impurity above 0.1%. The water content and elemental analysis are in close agreement with the theoretical values for the monohydrate.
-
Supplier B shows a lower purity with the presence of a significant amount of the starting material, 4-nitrophenol. This could impact subsequent reactions where the hydroxyl group of the phenol could interfere.
-
Supplier C has the lowest purity with multiple impurities, one of which is at a relatively high level. The elemental analysis data deviates significantly from the theoretical values, suggesting the presence of substantial impurities.
Conclusion and Recommendations
The purity of this compound can vary significantly between suppliers. For applications where high purity is critical, such as in the synthesis of pharmaceutical ingredients, a thorough analytical assessment is essential. Based on our comparative analysis, Supplier A would be the recommended choice due to its high purity and low impurity profile.
As a senior application scientist, I strongly advise researchers and drug development professionals to not solely rely on the supplier's certificate of analysis. An independent, multi-technique purity verification, as outlined in this guide, is a crucial step to ensure the quality and consistency of your research and development outcomes. This proactive approach to quality control will ultimately save time, resources, and contribute to the overall success of your projects.
References
- Google Patents. (1991). Production of 2-amino-1-(4-hydroxyphenyl)-ethanone mineral acid salt.
-
PubChem. (n.d.). 2-Amino-1-(4-nitrophenyl)ethanone. Retrieved from [Link]
-
Al-Sabti, A. O. (2012). Analysis of Chloramphenicol and Its Related Compound 2-Amino-1-(4-nitrophenyl)propane-1,3-diol by Reversed-Phase High-Performance Liquid Chromatography with UV Detection. Chromatography Research International, 2012, 1-6. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to the Spectroscopic Comparison of 2-Amino-1-(4-nitrophenyl)ethan-1-one and its Synthetic Byproducts
Introduction: The Imperative of Purity in Synthesis
In the realm of drug development and materials science, 2-Amino-1-(4-nitrophenyl)ethan-1-one serves as a valuable building block, prized for its reactive amino and ketone functionalities, tethered to an electron-deficient nitroaromatic core.[1] Its utility, however, is contingent upon its purity. Synthetic pathways, whether through the amination of a precursor like 2-bromo-1-(4-nitrophenyl)ethanone or the reduction of dinitro compounds, are seldom perfect.[2][3] The presence of unreacted starting materials, over-reduced species, or other side-products can confound experimental results and compromise the integrity of downstream applications.
This guide provides an in-depth spectroscopic framework for researchers to confidently distinguish 2-Amino-1-(4-nitrophenyl)ethan-1-one from its most common and plausible synthetic byproducts. We will dissect the characteristic signatures of these molecules using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), grounding our analysis in the fundamental principles of chemical structure and reactivity. The objective is to equip scientists with the expertise to not only identify their target compound but also to diagnose the presence of impurities, thereby enabling more robust and reproducible science.
Visualizing the Analytes: Target Compound and Key Byproducts
A successful analysis begins with a clear understanding of the potential molecular landscape. The primary byproducts that may arise during the synthesis of 2-Amino-1-(4-nitrophenyl)ethan-1-one often include unreacted precursors, intermediates, and over-reduced products.
Caption: Key analytes in the synthesis of 2-Amino-1-(4-nitrophenyl)ethan-1-one.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules. By probing the magnetic environments of ¹H and ¹³C nuclei, we can map the molecular framework and pinpoint the subtle differences that distinguish our target compound from its impurities.
Expert Analysis: Causality Behind Chemical Shifts
The electronic environment dictates the chemical shift of a nucleus. Electron-withdrawing groups (like nitro, carbonyl, and bromine) deshield adjacent nuclei, shifting their signals downfield (to higher ppm). Conversely, electron-donating groups (like amines) cause upfield shifts. This principle is the cornerstone of our comparative analysis.
¹H NMR: A Proton's Perspective
-
2-Amino-1-(4-nitrophenyl)ethan-1-one (Target): The spectrum is defined by two key regions. The aromatic region will display a characteristic AA'BB' (or simple doublet of doublets) pattern between 8.0-8.4 ppm, typical of a 1,4-disubstituted benzene ring with strong electron-withdrawing groups. Crucially, a singlet will appear around 4.3 ppm, integrating to 2 protons, representing the methylene group (—CH₂—) situated between the amine and the electron-withdrawing carbonyl group. A broad singlet for the —NH₂ protons may also be observed, though its position can vary with solvent and concentration.
-
1-(4-Nitrophenyl)ethanone (Byproduct): This precursor lacks the aminomethylene group. Instead, a sharp singlet integrating to 3 protons will be observed further upfield, typically around 2.6 ppm, corresponding to the methyl ketone (—CH₃) group. The aromatic pattern will be similar to the target compound.
-
2-Amino-1-(4-nitrophenyl)ethan-1-ol (Byproduct): The reduction of the ketone to an alcohol fundamentally alters the spectrum. The carbonyl is gone, replaced by a hydroxyl group and a chiral center. The methylene (—CH₂NH₂) protons become diastereotopic and will appear as a complex multiplet (not a singlet). A new signal, a doublet of doublets around 4.9-5.2 ppm, will correspond to the methine proton (—CHOH—). Signals for the —OH and —NH₂ protons will also be present.
-
2-Bromo-1-(4-nitrophenyl)ethanone (Byproduct): This intermediate is easily distinguished by its methylene signal. The —CH₂Br protons will appear as a sharp singlet, but significantly downfield from the aminomethylene of our target, typically around 4.8 ppm, due to the strong deshielding effect of bromine.
Data Summary: ¹H NMR Comparative Table
| Compound | Aromatic Protons (ppm) | —CH₂— or —CH₃ Signal (ppm) | Other Key Signals (ppm) |
| 2-Amino-1-(4-nitrophenyl)ethan-1-one | ~8.3 (d), ~8.0 (d) | ~4.3 (s, 2H) | —NH₂ (broad) |
| 1-(4-Nitrophenyl)ethanone | ~8.3 (d), ~8.0 (d) | ~2.6 (s, 3H) | None |
| 2-Amino-1-(4-nitrophenyl)ethan-1-ol | ~8.2 (d), ~7.5 (d) | ~3.0-3.3 (m, 2H) | ~5.0 (dd, 1H, —CHOH) |
| 2-Bromo-1-(4-nitrophenyl)ethanone | ~8.3 (d), ~8.1 (d) | ~4.8 (s, 2H) | None |
Note: Chemical shifts are approximate and can vary based on solvent and instrument frequency.
Infrared (IR) Spectroscopy: Probing Functional Groups
FTIR spectroscopy excels at identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint." The primary diagnostic region for our analysis is 1600-3500 cm⁻¹.
Expert Analysis: Vibrational Signatures of Key Bonds
-
2-Amino-1-(4-nitrophenyl)ethan-1-one (Target): The spectrum will show a combination of key stretches. The N-H stretches of the primary amine will appear as two distinct sharp-to-medium bands in the 3300-3400 cm⁻¹ region (asymmetric and symmetric stretching). A strong, sharp absorption around 1680-1700 cm⁻¹ is the hallmark of the aromatic ketone C=O stretch.[4] Finally, two very strong bands for the nitro group (NO₂) will be present around 1520 cm⁻¹ (asymmetric) and 1345 cm⁻¹ (symmetric).[4]
-
1-(4-Nitrophenyl)ethanone (Byproduct): This spectrum will be simpler. It will show the C=O stretch (~1690 cm⁻¹) and the NO₂ stretches (~1520, ~1345 cm⁻¹), but will be conspicuously absent of any N-H stretching bands in the 3300-3400 cm⁻¹ region.[5]
-
2-Amino-1-(4-nitrophenyl)ethan-1-ol (Byproduct): The most dramatic change is the absence of the C=O ketone stretch around 1690 cm⁻¹. Instead, a very broad and strong O-H stretching band will dominate the region from 3200-3600 cm⁻¹, partially overlapping with the N-H stretches of the primary amine.[6]
-
2-Bromo-1-(4-nitrophenyl)ethanone (Byproduct): Like the methyl ketone byproduct, this spectrum will lack N-H stretches. It will feature the C=O stretch (~1700 cm⁻¹) and the NO₂ stretches. A C-Br stretch may be visible in the fingerprint region (500-700 cm⁻¹), but the absence of the N-H bands is the most reliable diagnostic feature.
Data Summary: Key IR Absorption Frequencies (cm⁻¹)
| Compound | N-H Stretch | O-H Stretch | C=O Stretch | NO₂ Asymm. Stretch | NO₂ Symm. Stretch |
| 2-Amino-1-(4-nitrophenyl)ethan-1-one | ~3300-3400 (2 bands) | None | ~1685 | ~1520 | ~1345 |
| 1-(4-Nitrophenyl)ethanone | None | None | ~1690 | ~1520 | ~1345 |
| 2-Amino-1-(4-nitrophenyl)ethan-1-ol | ~3300-3400 | ~3200-3600 (broad) | None | ~1515 | ~1345 |
| 2-Bromo-1-(4-nitrophenyl)ethanone | None | None | ~1700 | ~1525 | ~1350 |
Mass Spectrometry (MS): Confirming Mass and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern. This technique is the ultimate arbiter of molecular formula confirmation.
Expert Analysis: Ionization and Fragmentation Pathways
Under electron impact (EI) or electrospray ionization (ESI), molecules are ionized and often break apart in predictable ways. The resulting fragments are detected, creating a mass spectrum.
-
2-Amino-1-(4-nitrophenyl)ethan-1-one (Target): The molecular ion peak [M]⁺ should be observed at m/z 180.16.[1] Key fragments would arise from the cleavage of the bonds alpha to the carbonyl group, leading to characteristic ions such as the nitrophenacyl cation [O₂NC₆H₄CO]⁺ at m/z 150 and the loss of the aminomethylene group.
-
1-(4-Nitrophenyl)ethanone (Byproduct): The molecular ion [M]⁺ will be at m/z 165.15. A prominent peak will be observed at m/z 150, corresponding to the loss of the methyl group ([M-15]⁺), a classic fragmentation for methyl ketones.
-
2-Amino-1-(4-nitrophenyl)ethan-1-ol (Byproduct): This alcohol will have a molecular ion [M]⁺ at m/z 182.18, two mass units higher than the target compound due to the two extra hydrogen atoms.[7] A common fragmentation pathway for alcohols is the loss of water, leading to a significant [M-18]⁺ peak.
-
2-Bromo-1-(4-nitrophenyl)ethanone (Byproduct): This compound provides a definitive signature due to the isotopic pattern of bromine. It will exhibit two molecular ion peaks of nearly equal intensity: [M]⁺ at m/z 242.9 (for ⁷⁹Br) and [M+2]⁺ at m/z 244.9 (for ⁸¹Br). This isotopic signature is unmistakable.
Data Summary: Mass Spectrometry Key Ions (m/z)
| Compound | Molecular Ion [M]⁺ (m/z) | Key Fragment Ions (m/z) |
| 2-Amino-1-(4-nitrophenyl)ethan-1-one | 180.16 | 150, 134, 104 |
| 1-(4-Nitrophenyl)ethanone | 165.15 | 150 ([M-15]⁺), 120, 104 |
| 2-Amino-1-(4-nitrophenyl)ethan-1-ol | 182.18 | 164 ([M-18]⁺), 152 |
| 2-Bromo-1-(4-nitrophenyl)ethanone | 242.9 / 244.9 (Isotopic pair) | 150, 120, 104 |
Experimental Protocols: A Self-Validating System
To ensure trustworthy and reproducible data, standardized protocols are essential. The following are generalized methodologies that can be adapted for the specific instrumentation available.
Protocol 1: NMR Sample Preparation and Acquisition
-
Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube. Ensure the sample is fully dissolved.
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Reference the chemical shifts to the residual solvent peak or an internal standard like TMS.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A greater number of scans will be necessary due to the low natural abundance of ¹³C.
Protocol 2: FTIR-ATR Spectroscopy
-
Background: Record a background spectrum of the clean, empty Attenuated Total Reflectance (ATR) crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring good contact by applying pressure with the built-in clamp.
-
Data Acquisition: Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹). The instrument software will automatically subtract the background spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.
Protocol 3: Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use an ESI-MS instrument. Infuse the sample solution directly into the source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. Scan a mass range that comfortably includes the expected molecular weights of the target and byproducts (e.g., m/z 100-300).
Logical Workflow for Purity Confirmation
The synergistic use of these techniques provides a robust workflow for sample validation.
Caption: A logical workflow for confirming sample identity and purity.
Conclusion
The definitive characterization of 2-Amino-1-(4-nitrophenyl)ethan-1-one requires a multi-faceted spectroscopic approach. While ¹H NMR provides the most detailed structural map for distinguishing it from isomers and precursors, IR spectroscopy offers a rapid and effective method for confirming the presence or absence of key functional groups, particularly in differentiating the target ketone from its over-reduced alcohol byproduct. Mass spectrometry provides the final, unambiguous confirmation of molecular weight, with its unique ability to detect the isotopic signature of halogenated impurities. By employing these techniques in concert, as outlined in this guide, researchers can proceed with confidence in the purity of their materials, ensuring the integrity and validity of their scientific endeavors.
References
-
Organic Syntheses Procedure. (n.d.). 2-amino-4-nitrophenol. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-1-(4-nitrophenyl)ethan-1-one hydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-1-(4-nitrophenyl)ethanone. Retrieved from [Link]
-
To Chemistry Journal. (2020). Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I). Retrieved from [Link]
-
SciHorizon. (2025). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation. Retrieved from [Link]
- Google Patents. (n.d.). JPH03200751A - Production of 2-amino-1-(4-hydroxyphenyl)-ethanone mineral acid salt.
-
NIST WebBook. (n.d.). Ethanone, 1-(2-nitrophenyl)-. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 2-Amino-4-nitrophenol–1-(2,4,6-trihydroxyphenyl)ethanone (1/1). Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-1-(4-nitrophenyl)ethan-1-ol. Retrieved from [Link]
-
ResearchGate. (2008). Synthesis of 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol and its chemical transformations. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of p-nitroaniline (a) control and (b) treated. Retrieved from [Link]
-
SpectraBase. (n.d.). 1-(4-Nitrophenyl)ethanone - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
SpectraBase. (n.d.). 1-(4-Nitrophenyl)ethanone - Optional[FTIR] - Spectrum. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). Syntheses of 2-substituted 1-amino-4-bromoanthraquinones (bromaminic acid analogues) – precursors for dyes and drugs. Retrieved from [Link]
Sources
- 1. 2-Amino-1-(4-nitrophenyl)ethanone | C8H8N2O3 | CID 408542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scihorizon.com [scihorizon.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. spectrabase.com [spectrabase.com]
- 6. D-(-)-THREO-2-AMINO-1-(4-NITROPHENYL)-1,3-PROPANEDIOL(716-61-0) IR Spectrum [chemicalbook.com]
- 7. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
A Researcher's Guide to the Synthesis of 1-(4-Nitrophenyl)pyrroles: A Comparative Benchmarking Study
Introduction: The Strategic Value of 2-Amino-1-(4-nitrophenyl)ethan-1-one in Heterocyclic Chemistry
In the landscape of medicinal chemistry and drug development, the pyrrole nucleus stands as a privileged scaffold, forming the core of numerous therapeutic agents and biologically active natural products.[1] The strategic introduction of specific substituents onto this heterocyclic core is paramount for modulating pharmacological activity. 2-Amino-1-(4-nitrophenyl)ethan-1-one hydrochloride serves as a highly versatile and reactive building block for this purpose, particularly for the synthesis of N-aryl pyrroles. The presence of the primary amine allows for direct incorporation as the nitrogen of the pyrrole ring, while the electron-withdrawing p-nitrophenyl group can significantly influence the electronic properties and biological interactions of the final molecule.
This guide provides an in-depth, objective comparison of distinct synthetic strategies for a representative target molecule: 2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrole . We will benchmark a classical thermal method against modern, efficiency-driven alternatives, providing the experimental rationale and quantitative data necessary for researchers to make informed decisions tailored to their laboratory's specific goals—be it yield maximization, speed, or adherence to green chemistry principles.
Core Reaction: The Paal-Knorr Pyrrole Synthesis
The condensation of a 1,4-dicarbonyl compound with a primary amine, known as the Paal-Knorr synthesis, is one of the most direct and reliable methods for constructing the pyrrole ring.[2][3] In our case, 2-Amino-1-(4-nitrophenyl)ethan-1-one acts as the primary amine source, reacting with hexane-2,5-dione to form the target pyrrole.
The reaction mechanism initiates with the nucleophilic attack of the primary amine on one of the carbonyls of the dicarbonyl compound.[4] This is followed by a cyclization and subsequent dehydration under acidic conditions to yield the aromatic pyrrole ring.[2] The choice of catalyst and energy source profoundly impacts the kinetics and efficiency of this transformation.
Caption: General experimental workflow for pyrrole synthesis.
Detailed Experimental Protocol: Method B (Microwave-Assisted Synthesis)
This protocol is provided as a self-validating system, concluding with characterization to confirm product identity and purity.
Materials:
-
2-Amino-1-(4-nitrophenyl)ethan-1-one hydrochloride (1.0 mmol, 216.6 mg)
-
Hexane-2,5-dione (1.1 mmol, 125.5 mg, 0.13 mL)
-
Glacial Acetic Acid (catalytic, ~20 µL)
-
Toluene (4 mL)
-
Saturated aq. NaHCO₃ solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Microwave vial (10 mL) with stir bar
-
Monowave Microwave Synthesizer
Procedure:
-
To a 10 mL microwave vial equipped with a magnetic stir bar, add 2-Amino-1-(4-nitrophenyl)ethan-1-one hydrochloride (216.6 mg), hexane-2,5-dione (0.13 mL), and toluene (4 mL).
-
Add a catalytic amount of glacial acetic acid (~1 drop).
-
Seal the vial with a cap and place it in the microwave reactor cavity.
-
Set the reaction temperature to 150 °C, the hold time to 10 minutes, and the stirring to 600 rpm.
-
Once the irradiation is complete, allow the vial to cool to room temperature.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL) and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the organic solvent under reduced pressure to yield a crude solid.
-
Validation: Purify the crude product by recrystallization from an ethanol/water mixture to obtain 2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrole as a crystalline solid. [5]Characterize the product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and determine its melting point. The expected product has a molecular weight of 216.24 g/mol . [6]
Alternative Starting Materials
While 2-Amino-1-(4-nitrophenyl)ethan-1-one is an excellent precursor, other α-amino ketones or primary amines can be used in the Paal-Knorr synthesis to generate a diverse library of N-substituted pyrroles. For example, using aniline would produce 2,5-dimethyl-1-phenylpyrrole, while using benzylamine would yield 1-benzyl-2,5-dimethylpyrrole. The choice of amine directly dictates the N-substituent on the final pyrrole ring, allowing for tailored synthesis based on the desired molecular properties. The electron-withdrawing nature of the p-nitrophenyl group in the title compound, however, is particularly noteworthy as it can serve as a handle for further chemical modification, such as reduction to an amine. [7]
Conclusion and Recommendations
The synthesis of 2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrole from 2-Amino-1-(4-nitrophenyl)ethan-1-one is efficiently achieved via the Paal-Knorr condensation. This comparative guide demonstrates that while conventional heating is effective and yields excellent results, it is significantly outpaced by modern methods.
-
For Rapid Synthesis & High Throughput: Microwave-assisted synthesis (Protocol B) is unequivocally the superior choice. The reduction in reaction time from over an hour to mere minutes facilitates rapid library generation and iterative drug design cycles.
-
For Process Greenness: The catalyst-free microwave approach in ethanol (Protocol C) presents a compelling alternative, minimizing hazardous waste and simplifying purification. It is the recommended method for laboratories prioritizing sustainability.
-
For Resource-Limited Settings: The conventional thermal method (Protocol A) remains a viable and high-yielding option that does not require specialized microwave equipment.
Ultimately, the selection of a synthetic protocol is a strategic decision. By understanding the causality behind each method's performance, researchers can align their experimental choices with their project's specific constraints and objectives, whether they be speed, yield, or environmental impact.
References
-
Chemistry Online. (2023). Microscale - Paal-Knorr synthesis of 2,5-dimethyl-1-phenylpyrrole. Available at: [Link]
-
Yadav, A. R., Mohite, S. K., & Magdum, C. S. (n.d.). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. Rajarambapu College of Pharmacy. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Available at: [Link]
-
Scribd. (n.d.). Paal-Knorr Pyrrole Synthesis: A. General Description of The Reaction. Available at: [Link]
-
RGM College of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of two distinct pyrrole moiety-containing arenes from nitroanilines using Paal–Knorr followed by an indium-mediated reaction. Organic & Biomolecular Chemistry. Available at: [Link]
-
Pharmacia. (2024). Microwave-assisted organic synthesis of pyrroles (Review). Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Available at: [Link]
-
ResearchGate. (2024). Microwave-assisted organic synthesis of pyrroles (Review). Available at: [Link]
-
MDPI. (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Available at: [Link]
-
Semantic Scholar. (2017). Green Synthesis of Pyrrole Derivatives. Available at: [Link]
-
Revistas Javeriana. (2023). A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines. Universitas Scientiarum. Available at: [Link]
-
ResearchGate. (n.d.). Pyrrole synthesis—four-component synthesis involving nitroalkanes,.... Available at: [Link]
-
PubChem. (n.d.). 2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrole. Available at: [Link]
Sources
- 1. scribd.com [scribd.com]
- 2. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 3. rgmcet.edu.in [rgmcet.edu.in]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemistry-online.com [chemistry-online.com]
- 6. 2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrole | C12H12N2O2 | CID 459085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthesis of two distinct pyrrole moiety-containing arenes from nitroanilines using Paal–Knorr followed by an indium-mediated reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Amino-1-(4-nitrophenyl)ethan-1-one hydrochloride hydrate
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 2-Amino-1-(4-nitrophenyl)ethan-1-one hydrochloride hydrate (CAS No. 4740-22-1), a compound that, due to its chemical structure, requires management as regulated hazardous waste.[1][2] The presence of the nitrophenyl group suggests that this compound and its waste byproducts should be handled with the same caution afforded to other nitrophenols, which are known for their environmental persistence and toxicity.[3][4] Adherence to these procedures is not merely a matter of compliance but a critical practice to protect laboratory personnel and the ecosystem.
Core Principle: Hazard Identification and Risk Mitigation
Before any disposal action is taken, a thorough understanding of the compound's hazard profile is essential. The primary directive is that this chemical waste must not be disposed of via sanitary sewer (sink) or in regular solid waste streams .[4][5] It must be collected, segregated, and managed by a licensed hazardous waste disposal service.[6][7]
The chemical's hydrochloride salt form and its "corrosive" hazard symbol indicate it can cause burns.[1] Furthermore, upon thermal decomposition, it may release toxic and corrosive fumes, including nitrogen oxides (NOx) and hydrogen chloride gas.[8][9] Therefore, all handling and disposal preparations must be conducted with appropriate engineering controls and Personal Protective Equipment (PPE).
Quantitative Safety & PPE Data
| Parameter | Specification | Rationale & Authority |
| Hazard Class | Corrosive.[1] Harmful if swallowed.[10] Likely skin and eye irritant. | Based on supplier data and structural analogy to similar aminoketone and nitrophenyl compounds.[11][12] |
| Engineering Controls | Work must be conducted in a well-ventilated area, preferably a certified chemical fume hood. | To prevent inhalation of dust or aerosols, which may cause respiratory irritation.[5][11] |
| Eye Protection | Safety goggles or safety glasses with side-shields. | Mandatory to prevent contact with eyes, which can cause serious irritation or burns.[1][5] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | To prevent skin contact, irritation, or potential absorption. Gloves must be inspected before use.[5][7] |
| Protective Clothing | Standard laboratory coat, fully buttoned. Closed-toe shoes. | To protect skin and personal clothing from contamination during handling and in case of a spill.[5] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases.[8][13] | Segregation is crucial to prevent violent reactions, fire, or the release of toxic gases.[14] |
Step-by-Step Disposal Protocol
This protocol ensures compliance with the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) for hazardous waste management.[2]
Step 1: Waste Segregation and Collection
The foundation of safe disposal is meticulous segregation at the point of generation.[15]
-
Solid Waste: Collect all solid materials contaminated with this compound. This includes unused reagent, contaminated weighing papers, gloves, and absorbent materials used for cleaning minor spills.[5][6] Place these materials directly into a designated hazardous waste container. Avoid generating dust during transfer.[16]
-
Liquid Waste: Collect all solutions containing the compound in a dedicated, leak-proof liquid waste container.[5] Crucially, do not mix this waste stream with other chemical wastes , such as halogenated solvents or acids, unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[5][14]
Step 2: Containerization
The integrity of the waste container is paramount for safe storage and transport.
-
Select a container made of a material compatible with the chemical waste (e.g., borosilicate glass or high-density polyethylene). The container must be in good condition with a secure, screw-on cap to prevent leaks.[14][15]
-
Whenever possible, use the original manufacturer's container, provided it is not compromised.[14]
-
Keep the container closed at all times except when actively adding waste.[5][14] This minimizes the release of vapors and prevents accidental spills.
Step 3: Labeling
Proper labeling is a strict regulatory requirement and essential for safety.
-
The container must be clearly labeled with the words "Hazardous Waste" .[17][18]
-
The label must also include the full, unabbreviated chemical name: "this compound" .[15]
-
List all components of a mixture by percentage or volume.[14]
-
Indicate the primary hazards using pictograms or text (e.g., "Corrosive," "Toxic").[17][18]
Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)
Laboratories must store hazardous waste in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[14][17]
-
The SAA must be under the control of laboratory personnel.[19]
-
Store the waste container in secondary containment (e.g., a chemical-resistant tray or tub) to contain potential leaks.
-
Ensure the SAA is away from sources of ignition and incompatible materials.[6]
Step 5: Arranging Final Disposal
Laboratory personnel are responsible for the waste until it is collected by authorized professionals.
-
Contact your institution's EHS department or a contracted hazardous waste management provider to schedule a pickup.[6][20]
-
Provide a complete and accurate description of the waste to the disposal vendor.[6]
-
The ultimate disposal method for nitrophenyl compounds is typically high-temperature incineration in a licensed facility, which ensures complete destruction of the hazardous components.[3]
Emergency Procedures for Spills
In the event of a spill, prompt and correct action is critical to mitigate exposure and environmental contamination.
-
Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.[5]
-
Ventilate: Ensure the area is well-ventilated. If the spill is not in a fume hood, increase ventilation if it is safe to do so.
-
Don PPE: Before addressing the spill, don the appropriate PPE as detailed in the table above.
-
Contain & Absorb: For solid spills, avoid generating dust.[16] Gently cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent.[5]
-
Collect Waste: Carefully sweep or scoop the absorbed material and place it into a sealable, properly labeled hazardous waste container.[5][16]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent (e.g., water and detergent), and collect all cleaning materials (wipes, pads) for disposal as hazardous waste.[5]
-
Report: Report the incident to your laboratory supervisor and EHS department according to institutional policy.
Disposal Decision Workflow
The following diagram outlines the critical decision-making process for managing waste generated from this compound.
Caption: Workflow for the safe disposal of this compound.
References
-
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2022). Toxicological Profile for Nitrophenols. [Link]
-
American Chemical Society. (2021). Managing Hazardous Chemical Waste in the Lab. [Link]
-
U.S. Environmental Protection Agency (EPA). Laboratory Environmental Sample Disposal Information Document. [Link]
-
Medical Laboratory Observer. (2019). Laboratory Waste Management: The New Regulations. [Link]
-
U.S. Environmental Protection Agency (EPA). Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]
-
Cole-Parmer. Material Safety Data Sheet - 2-Aminoacetophenone hydrochloride, 99%. [Link]
-
Fisher Scientific. Safety Data Sheet: 1-(4-Amino-2-hydroxyphenyl)ethan-1-one. [Link]
-
Reddit. r/chemistry - 2-nitrophenol waste. [Link]
-
The University of Texas at Austin. Procedures for Disposal of Hazardous Waste. [Link]
-
Organic Syntheses. AMINOACETONE SEMICARBAZONE HYDROCHLORIDE. [Link]
-
ChemWhat. This compound CAS#: 4740-22-1. [Link]
-
Michigan Technological University. Hazardous Waste Disposal Procedures. [Link]
-
Pharos. ARSENIC COMPOUNDS, ORGANIC. [Link]
-
Oxford Lab Fine Chem LLP. Material Safety Data Sheet - 2-amino acetophenone. [Link]
-
University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures. [Link]
Sources
- 1. This compound | 4740-22-1 [chemnet.com]
- 2. mtu.edu [mtu.edu]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- 14. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 15. geo.utexas.edu [geo.utexas.edu]
- 16. datasheets.scbt.com [datasheets.scbt.com]
- 17. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 18. MedicalLab Management Magazine [medlabmag.com]
- 19. epa.gov [epa.gov]
- 20. epa.gov [epa.gov]
Navigating the Safe Handling of 2-Amino-1-(4-nitrophenyl)ethan-1-one hydrochloride hydrate: A Guide for Laboratory Professionals
An Essential Framework for Researchers, Scientists, and Drug Development Professionals on the Safe Use, Storage, and Disposal of a Key Chemical Intermediate.
The compound 2-Amino-1-(4-nitrophenyl)ethan-1-one hydrochloride hydrate is a valuable reagent in synthetic chemistry, particularly in the development of novel pharmaceutical agents. Its molecular structure, featuring an aminoketone and a nitrophenyl group, necessitates a robust understanding of its potential hazards and the implementation of stringent safety protocols. This guide provides essential, immediate safety and logistical information, outlining the necessary personal protective equipment (PPE), handling procedures, and disposal plans to ensure a safe laboratory environment.
Understanding the Risks: Hazard Analysis
While a specific, comprehensive toxicological profile for this compound is not extensively documented in publicly available literature, the known hazards of related nitrophenol and aminoketone compounds provide a strong basis for a cautious approach. Nitrophenols, for instance, are known to be toxic and can be absorbed through the skin.[1][2][3] They can cause a range of health effects, including skin and eye irritation, and at higher exposures, more severe systemic effects.[2] The hydrochloride salt form suggests that the compound is likely corrosive.[4] Therefore, all handling should be conducted with the assumption that this compound is hazardous upon inhalation, ingestion, and skin contact.
Core Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to mitigate the risks associated with handling this compound. The following table outlines the minimum required PPE.
| Protection Type | Recommended Equipment | Purpose and Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes of the solid or solutions, which could cause serious eye irritation or corrosive damage.[5][6] A face shield provides an additional layer of protection for the entire face.[6] |
| Skin Protection | Chemical-resistant gloves (nitrile or neoprene are recommended). A fully buttoned lab coat or a chemical-resistant apron. | Prevents direct skin contact, which could lead to irritation, burns, or systemic absorption.[7] Nitrile gloves offer good resistance to a range of chemicals. |
| Respiratory Protection | Work in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates is required.[8] | Minimizes the inhalation of the powdered compound, which may cause respiratory tract irritation.[5][9] |
| Foot Protection | Closed-toe, chemical-resistant shoes. | Protects feet from accidental spills.[6] |
Procedural Guidance: A Step-by-Step Operational Plan
Adherence to a strict, step-by-step protocol is critical for the safe handling of this compound. The following workflow is designed to minimize exposure and prevent contamination.
Pre-Handling Preparations
-
Information Review : Before beginning any work, thoroughly review the Safety Data Sheet (SDS) if available from the supplier, and this guide.
-
Area Preparation : Ensure the chemical fume hood is functioning correctly. Clear the workspace of any unnecessary items.
-
Emergency Equipment : Confirm the location and functionality of the nearest safety shower and eyewash station.
-
PPE Donning : Put on all required PPE as outlined in the table above before entering the designated handling area.
Handling the Compound
-
Weighing and Transfer : Conduct all weighing and transfer operations within the chemical fume hood to contain any airborne particles.
-
Solution Preparation : When dissolving the solid, add the compound slowly to the solvent to avoid splashing.
-
Spill Management : In the event of a small spill, decontaminate the area using an appropriate method as outlined in your institution's chemical hygiene plan. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
Post-Handling Procedures
-
Decontamination : Thoroughly clean all equipment and the work area within the fume hood.
-
PPE Doffing : Remove PPE in the correct order to avoid cross-contamination. Typically, gloves are removed first, followed by the lab coat, face shield, and goggles.
-
Hand Washing : Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan: Ensuring Environmental and Personal Safety
The disposal of this compound and any associated waste must be handled with the same level of care as its use.
-
Solid Waste : Unused or contaminated solid compound should be collected in a clearly labeled, sealed container designated for hazardous chemical waste.[9]
-
Liquid Waste : Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Empty Containers : "Empty" containers that once held the compound should be treated as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate from the first rinse must be collected as hazardous liquid waste.[9] Subsequent rinsates may also need to be collected depending on institutional and local regulations.[9]
-
Disposal Vendor : All waste must be disposed of through a licensed hazardous waste disposal service in accordance with federal, state, and local regulations.[9]
Visualizing the Workflow
The following diagram illustrates the critical steps for the safe handling of this compound.
Sources
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. HEALTH EFFECTS - Toxicological Profile for Nitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. This compound | 4740-22-1 [chemnet.com]
- 5. fishersci.com [fishersci.com]
- 6. quora.com [quora.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
